molecular formula C6H9N3S B1451903 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol CAS No. 1097794-73-4

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

Katalognummer: B1451903
CAS-Nummer: 1097794-73-4
Molekulargewicht: 155.22 g/mol
InChI-Schlüssel: JVGCHUJWNBJZMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C6H9N3S and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-cyclobutyl-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGCHUJWNBJZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The introduction of a thiol group at the 3-position and a cyclobutyl substituent at the 5-position of the triazole ring presents a unique scaffold for the development of novel therapeutic agents and functional materials. This guide provides a detailed exploration of the synthesis and characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, offering a robust framework for researchers and drug development professionals.

PART 1: Synthetic Strategy and Mechanistic Insights

The synthesis of 5-substituted-1H-1,2,4-triazole-3-thiols is most commonly achieved through the cyclization of a thiosemicarbazide or a related precursor.[1][2][3] The chosen synthetic route for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol involves a two-step process commencing with the formation of a thiosemicarbazide derivative of cyclobutanecarboxylic acid, followed by an intramolecular cyclization under basic conditions.

Logical Flow of the Synthetic Pathway

Synthesis_Pathway A Cyclobutanecarboxylic Acid C Acyl Thiosemicarbazide Intermediate A->C Acylation B Thiosemicarbazide B->C D 5-cyclobutyl-1H-1,2,4-triazole-3-thiol C->D Base-catalyzed Cyclization

Caption: Synthetic pathway for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide

The initial step involves the acylation of thiosemicarbazide with cyclobutanecarbonyl chloride (or cyclobutanecarboxylic acid activated with a coupling agent). This reaction forms the key intermediate, 1-(cyclobutanecarbonyl)thiosemicarbazide. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.

Step 2: Base-Catalyzed Cyclization

The acyl thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base, such as sodium hydroxide or potassium hydroxide, to yield the desired 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.[2][4][5] The mechanism involves the deprotonation of the terminal nitrogen of the thiosemicarbazide moiety, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration leads to the formation of the stable 1,2,4-triazole ring.

PART 2: Detailed Experimental Protocols

The following protocols are presented as a comprehensive guide. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide
  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent such as anhydrous dimethylformamide (DMF) or pyridine.

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes. If starting from cyclobutanecarboxylic acid, pre-activate it with a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove any unreacted starting materials and salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Protocol 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol
  • Reaction Setup: In a round-bottom flask, suspend the crude 1-(cyclobutanecarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 4-5 eq).[5]

  • Cyclization: Heat the mixture to reflux for 4-6 hours.[5] The progress of the cyclization can be monitored by TLC.

  • Acidification and Precipitation: After cooling the reaction mixture to room temperature, carefully acidify it with dilute hydrochloric acid (e.g., 2N HCl) to a pH of approximately 5-6.[3] The desired product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. For higher purity, the product can be recrystallized from ethanol or an ethanol/water mixture.

PART 3: Comprehensive Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Physicochemical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO and DMF; sparingly soluble in ethanol and methanol; insoluble in water and non-polar organic solvents.
Spectroscopic Analysis

The tautomeric nature of 1,2,4-triazole-3-thiols, existing in equilibrium between the thione and thiol forms, should be considered during spectral interpretation.[6][7]

Tautomers Thione Thione Form (C=S) Thiol Thiol Form (S-H) Thione->Thiol Tautomerization

Caption: Thione-thiol tautomerism in 1,2,4-triazole-3-thiol.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutyl protons, typically in the upfield region. A broad singlet corresponding to the N-H proton of the triazole ring is anticipated in the downfield region (around 13-14 ppm).[6][8][9] The S-H proton of the thiol tautomer, if present in a significant concentration, may appear as a broad singlet at a higher field.[6]

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the cyclobutyl carbons and two distinct signals for the triazole ring carbons. The C-S carbon is expected to resonate at a characteristic downfield chemical shift.[6]

2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7]

  • N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration of the triazole ring.[10]

  • C=N Stretching: A sharp absorption band around 1600-1650 cm⁻¹ is characteristic of the C=N stretching vibration within the triazole ring.[7]

  • C=S Stretching: The presence of the thione tautomer will be indicated by a strong absorption band in the range of 1250-1350 cm⁻¹.[7]

  • S-H Stretching: A weak absorption band around 2550-2600 cm⁻¹ may be observed, corresponding to the S-H stretching of the thiol tautomer.[7][8]

3. Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

  • Molecular Ion Peak: The mass spectrum should exhibit a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

  • Fragmentation Pattern: The fragmentation of the 1,2,4-triazole ring can be influenced by the substituents. Common fragmentation pathways may involve the loss of small molecules such as N₂, HCN, or the cyclobutyl group.[11]

Expected Spectroscopic Data Summary
TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆) δ 13.0-14.0 (br s, 1H, NH), δ 3.5-4.0 (m, 1H, CH-cyclobutyl), δ 1.8-2.4 (m, 6H, CH₂-cyclobutyl)
¹³C NMR (DMSO-d₆) δ 165-175 (C=S), δ 145-155 (C-cyclobutyl), δ 30-40 (CH-cyclobutyl), δ 15-25 (CH₂-cyclobutyl)
IR (KBr, cm⁻¹) ~3200 (N-H), ~2950 (C-H), ~2550 (S-H, weak), ~1620 (C=N), ~1300 (C=S)
MS (ESI) m/z [M+H]⁺ corresponding to C₆H₉N₃S

PART 4: Trustworthiness and Self-Validating Systems

The reliability of this synthetic and characterization guide is established through cross-verification of the obtained data.

  • Purity Assessment: The purity of the final compound should be assessed by multiple techniques, including TLC, melting point analysis, and High-Performance Liquid Chromatography (HPLC). A sharp melting point and a single spot on the TLC plate (in multiple solvent systems) are indicative of high purity.

  • Structural Confirmation: The congruence of data from NMR, IR, and MS provides a high degree of confidence in the structural assignment. For instance, the molecular weight determined by MS should match the molecular formula confirmed by NMR and elemental analysis.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By following the detailed experimental procedures and employing the described analytical techniques, researchers can confidently synthesize and validate this promising heterocyclic compound for further investigation in drug discovery and materials science.

References

  • Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide. Benchchem.
  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX.
  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds. Benchchem.
  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science.
  • Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Pharmacological Screening. Acta Poloniae Pharmaceutica - Drug Research.
  • (PDF) Thiocarbohydrazides: Synthesis and Reactions. ResearchGate.
  • The Microwave-Assisted Dehydrative Cyclization of Thiosemicarbazides Forming Substituted 1,2,4-Triazoles. Taylor & Francis Online.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Physics: Conference Series.
  • Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules.
  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate.
  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
  • Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Journal of Molecular Structure.

Sources

Spectroscopic analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The incorporation of a thiol group at the 3-position introduces a critical functional handle for further synthetic modifications and, importantly, gives rise to the phenomenon of thione-thiol tautomerism. This dynamic equilibrium between the thione (C=S) and thiol (S-H) forms significantly influences the molecule's physicochemical properties, such as lipophilicity, and its interactions with biological targets. The 5-cyclobutyl substituent provides a unique lipophilic character that can be crucial for modulating a compound's pharmacokinetic profile.

A thorough spectroscopic analysis is paramount for the unambiguous structural elucidation, purity assessment, and characterization of the tautomeric behavior of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)—to the analysis of this molecule. While direct spectroscopic data for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is not extensively available in the public domain, this guide will leverage data from closely related analogues to present a robust framework for its characterization.

The Critical Thione-Thiol Tautomerism

A pivotal aspect of the chemistry of 1,2,4-triazole-3-thiols is their existence as a mixture of two tautomeric forms in equilibrium: the thione form and the thiol form.[1][2] The position of this equilibrium is influenced by several factors, including the physical state (solid or solution), solvent polarity, temperature, and the nature of substituents on the triazole ring. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers in the gas phase.[2] Generally, the thione form is found to be the more stable tautomer.[2]

Distinguishing between these tautomers is a primary objective of spectroscopic analysis. Each technique offers unique insights into the predominant form and the dynamics of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and for unequivocally identifying the predominant tautomeric form in solution.[1]

¹H NMR Spectroscopy

Expertise & Experience: The key to identifying the tautomers in the ¹H NMR spectrum lies in observing the signals for the labile protons (N-H and S-H). The thione form will exhibit a characteristic broad singlet for the N-H proton, typically in the downfield region of 13-14 ppm.[1] Conversely, the thiol tautomer would show a signal for the S-H proton at a much higher field, around 1.1-1.4 ppm, though this can sometimes be broad and may overlap with aliphatic signals.[1] The protons of the cyclobutyl group and the triazole ring will provide information on the overall structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • The number of scans will depend on the sample concentration, typically ranging from 16 to 64 scans.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative proton ratios.

    • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

¹³C NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides definitive evidence for the thione versus thiol form through the chemical shift of the carbon at the 3-position of the triazole ring. A signal in the range of 164-173 ppm is characteristic of a C=S (thione) carbon, while a C-S (thiol) carbon would resonate at a much lower frequency, typically between 150-160 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a reasonable time.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Reference the spectrum to the deuterated solvent signal.

    • Assign the carbon signals based on their chemical shifts and, if necessary, by employing 2D NMR techniques such as HSQC and HMBC.

Expected NMR Data

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Triazole N-H (Thione)13.0 - 14.0-
Triazole S-H (Thiol)1.1 - 1.4-
Triazole C-H~8.0 - 8.5~140 - 150
Cyclobutyl CH~3.0 - 3.5~40 - 50
Cyclobutyl CH₂~1.8 - 2.5~20 - 30
Triazole C=S (Thione)-164 - 173
Triazole C-S (Thiol)-150 - 160
Triazole C5-~150 - 155

Visualization of NMR Structural Correlations

G cluster_molecule 5-cyclobutyl-1H-1,2,4-triazole-3-thiol cluster_nmr NMR Correlations mol Structure H_NH N-H Proton mol->H_NH ¹H NMR H_CH_cy Cyclobutyl CH mol->H_CH_cy ¹H NMR H_CH2_cy Cyclobutyl CH2 mol->H_CH2_cy ¹H NMR C_CS C=S Carbon mol->C_CS ¹³C NMR C_C5 C5 Carbon mol->C_C5 ¹³C NMR C_cy Cyclobutyl Carbons mol->C_cy ¹³C NMR

Caption: Key NMR correlations for structural assignment.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

Expertise & Experience: IR spectroscopy is a quick and non-destructive technique that provides valuable information about the functional groups present in a molecule. In the context of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, IR is particularly useful for identifying the tautomeric form in the solid state. The presence of a strong absorption band in the region of 1250–1340 cm⁻¹ is indicative of the C=S stretch of the thione form, while the thiol form would exhibit a C-S stretching vibration at a lower frequency.[1] The N-H stretching vibration of the thione appears as a broad band around 3100–3460 cm⁻¹, whereas a weak S-H stretch for the thiol form is expected in the 2550–2600 cm⁻¹ region.[3][4]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule and compare them with known values for triazole-thiol derivatives.

Expected IR Absorption Bands

Functional Group Tautomeric Form Expected Wavenumber (cm⁻¹)
N-H stretchThione3100 - 3460 (broad)
S-H stretchThiol2550 - 2600 (weak)
C-H stretch (aliphatic)Both2850 - 3000
C=N stretchBoth1560 - 1650
C=S stretchThione1250 - 1340
N-C=S stretchThione1250 - 1340
N=C-S stretchThiol1180 - 1230

Visualization of Key Vibrational Modes

G cluster_thione Thione Form cluster_thiol Thiol Form NH_stretch N-H Stretch CS_stretch C=S Stretch CN_stretch_th C=N Stretch SH_stretch S-H Stretch CN_stretch_tl C=N Stretch Molecule Molecule Molecule->NH_stretch IR Active Molecule->CS_stretch IR Active Molecule->CN_stretch_th IR Active Molecule->SH_stretch IR Active Molecule->CN_stretch_tl IR Active

Caption: Key IR vibrational modes for tautomer identification.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and for gaining structural insights through the analysis of its fragmentation patterns.[5][6] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass, which can be used to confirm the elemental composition of the molecule.[7] The fragmentation pattern can help to confirm the connectivity of the cyclobutyl group to the triazole ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) experiments.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Propose structures for the major fragment ions.

Expected Mass Spectrometry Data

Ion Expected m/z Description
[M+H]⁺156.0590Protonated molecular ion
[M-H]⁻154.0434Deprotonated molecular ion
[M-C₄H₇]⁺101.0223Loss of the cyclobutyl radical
[M-SH]⁺123.0767Loss of the thiol radical

Visualization of Proposed Fragmentation Pathway

G M [M+H]⁺ (m/z 156) F1 [M-C₄H₇]⁺ (m/z 101) M->F1 -C₄H₇ F2 [M-SH]⁺ (m/z 123) M->F2 -SH

Caption: Proposed ESI-MS fragmentation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to differentiate between the thione and thiol tautomers.[3] The thione form, with its C=S chromophore, is expected to exhibit two characteristic absorption bands: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths.[3] The thiol form lacks this chromophore and will have a different absorption profile. The position of the absorption maxima can be influenced by the solvent polarity (solvatochromism).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water) in a quartz cuvette.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity.

Expected UV-Vis Absorption Data

Tautomeric Form Transition Expected λmax (nm) Solvent
Thioneπ→π252 - 256Ethanol
Thionen→π288 - 298Ethanol
Thiolπ→π*~230 - 250Ethanol

Computational Chemistry: A Powerful Complement

Expertise & Experience: Quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a powerful complementary tool to experimental spectroscopic analysis.[8][9] These calculations can be used to:

  • Predict the relative stabilities of the thione and thiol tautomers.[2]

  • Calculate theoretical NMR chemical shifts, which can aid in the assignment of experimental spectra.[9]

  • Simulate IR spectra by calculating vibrational frequencies.[9]

  • Predict UV-Vis absorption maxima.[10]

By comparing the computationally predicted data with the experimental results, a higher level of confidence in the structural assignment and characterization can be achieved.

Conclusion

The comprehensive spectroscopic analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol requires a multi-faceted approach, integrating data from NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides unique and complementary information, which, when considered together, allows for the unambiguous determination of the molecular structure, confirmation of its elemental composition, and characterization of its crucial thione-thiol tautomeric behavior. The methodologies and expected spectral data presented in this guide, based on established knowledge of similar 1,2,4-triazole-3-thiol derivatives, provide a robust framework for researchers, scientists, and drug development professionals working with this and related compounds. The synergy between these experimental techniques and computational chemistry will continue to be a powerful paradigm in the structural elucidation of novel chemical entities.

References

Sources

Chemical properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][4][5] The introduction of a thiol group at the 3-position of the triazole ring gives rise to 1,2,4-triazole-3-thiols, a class of compounds with unique chemical characteristics, notably thiol-thione tautomerism and a propensity for S-alkylation.[6][7] This guide provides a comprehensive technical overview of the predicted chemical properties of a specific, novel derivative: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. While direct experimental data for this compound is not yet available in published literature, its properties can be reliably extrapolated from the well-documented chemistry of its structural analogs. This document will serve as a predictive and methodological resource, outlining its synthesis, structural features, reactivity, and recommended analytical characterization protocols.

Molecular Structure and Tautomerism

A key feature of 1,2,4-triazole-3-thiols is the existence of a dynamic equilibrium between two tautomeric forms: the thiol and the thione.[5][7] This equilibrium is influenced by factors such as the solvent, pH, and temperature. In solution and the solid state, the thione form is generally considered to be the more stable and predominant tautomer.[7]

The tautomeric equilibrium of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol can be depicted as follows:

Caption: Thiol-thione tautomerism in 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Spectroscopic evidence, particularly from ¹³C NMR, can confirm the predominance of the thione form, which is characterized by a deshielded carbon signal for the C=S group, typically observed around 168.9 ppm.[7] The presence of a broad signal in the ¹H NMR spectrum at a low field (around 14 ppm) is also indicative of the N-H proton in the thione tautomer.[7][8]

Proposed Synthesis Pathway

The synthesis of 5-substituted-1,2,4-triazole-3-thiols is commonly achieved through the cyclization of acylthiosemicarbazides in an alkaline medium.[9][10][11] This well-established method can be adapted to produce the title compound. The proposed two-step synthesis commences with the acylation of thiosemicarbazide using cyclobutanecarbonyl chloride, followed by base-catalyzed intramolecular cyclodehydration.

synthesis_pathway reagent1 Cyclobutanecarbonyl chloride intermediate 1-(Cyclobutylcarbonyl) thiosemicarbazide reagent1->intermediate Acylation reagent2 Thiosemicarbazide reagent2->intermediate product 5-Cyclobutyl-1H-1,2,4- triazole-3-thiol intermediate->product Cyclodehydration base Aqueous Base (e.g., KOH) base->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(Cyclobutylcarbonyl)thiosemicarbazide

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, dissolve thiosemicarbazide (1.0 eq) in a suitable aprotic solvent such as chloroform.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cyclobutanecarbonyl chloride (1.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting precipitate of 1-(cyclobutylcarbonyl)thiosemicarbazide is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

  • Suspend the 1-(cyclobutylcarbonyl)thiosemicarbazide (1.0 eq) in an aqueous solution of potassium hydroxide (e.g., 8% w/v).

  • Heat the mixture to reflux (approximately 90-100 °C) for 4-6 hours, with continuous stirring.[9]

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the solution to a pH of approximately 5-6 using a dilute acid (e.g., HCl or acetic acid) to precipitate the product.

  • Collect the crude product by filtration, wash thoroughly with cold water to remove any inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Predicted Chemical Reactivity

The chemical reactivity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is expected to be governed by the nucleophilic character of the exocyclic sulfur atom and the acidic nature of the N-H protons.

S-Alkylation: The most prominent reaction of 1,2,4-triazole-3-thiols is regioselective S-alkylation.[6] In the presence of a base, the thiol group is deprotonated, forming a highly nucleophilic thiolate anion that readily reacts with various electrophiles, such as alkyl halides, to yield S-substituted derivatives.[3]

Reactions with Epoxides: The thiolate anion can also act as a nucleophile to open epoxide rings, a reaction often referred to as "thiol-epoxy click chemistry."[3] This reaction typically occurs at the less sterically hindered carbon of the epoxide, leading to the formation of β-hydroxythioethers.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The following techniques are recommended:

Spectroscopic Data (Predicted)
Technique Expected Observations Rationale
¹H NMR - Broad singlet ~13-14 ppm (N-H)- Multiplet ~3.5-4.0 ppm (CH of cyclobutyl)- Multiplets ~1.8-2.5 ppm (CH₂ of cyclobutyl)The low-field N-H signal is characteristic of the thione tautomer.[8][9] The signals for the cyclobutyl group will exhibit complex splitting patterns.
¹³C NMR - Signal ~165-170 ppm (C=S)- Signal ~150-155 ppm (C5-cyclobutyl)- Signals ~30-35 ppm (CH of cyclobutyl)- Signals ~18-22 ppm (CH₂ of cyclobutyl)The C=S carbon is significantly deshielded due to the double bond character and electronegativity of sulfur.[7]
IR Spectroscopy - Broad band ~3100-3200 cm⁻¹ (N-H stretch)- Band ~1550-1600 cm⁻¹ (C=N stretch)- Band ~1150-1250 cm⁻¹ (C=S stretch)The presence of N-H and C=S stretching bands, and the absence of a distinct S-H band (~2550-2600 cm⁻¹), supports the thione structure.[5]
Mass Spectrometry - Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.Provides confirmation of the molecular formula.
Chromatographic and Physical Methods
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. The tautomeric forms might be distinguishable under certain chromatographic conditions.

  • Melting Point: A sharp melting point range will indicate a high degree of purity.

  • Elemental Analysis: To confirm the elemental composition (C, H, N, S) of the synthesized molecule.

Potential Applications in Drug Development

Derivatives of 1,2,4-triazole-3-thiol are recognized for their diverse pharmacological activities.[1] The introduction of a lipophilic cyclobutyl group at the 5-position may enhance the compound's ability to cross biological membranes, potentially modulating its pharmacokinetic and pharmacodynamic profile. This structural motif makes 5-cyclobutyl-1H-1,2,4-triazole-3-thiol an attractive scaffold for further derivatization, particularly through S-alkylation, to generate libraries of novel compounds for screening against various biological targets, including microbial and cancer cell lines.[1][4]

Conclusion

This technical guide provides a predictive yet scientifically grounded overview of the chemical properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By leveraging the established chemistry of the 1,2,4-triazole-3-thiol scaffold, we have outlined a reliable synthetic pathway, predicted its key structural and reactive characteristics, and provided a robust framework for its analytical characterization. This information is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the exploration of this novel compound and its potential therapeutic applications.

References

  • Belskaya, N. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7226. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available from: [Link]

  • Hassan, A. Y., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 6(1), 41-71. Available from: [Link]

  • Belskaya, N. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7226. Available from: [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Chem. Proc., 1, 4. Available from: [Link]

  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

  • Al-Sultani, K. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1411-1425. Available from: [Link]

  • Ivashchenko, O., et al. (2021). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Molecules, 26(16), 4785. Available from: [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-. SciSpace. Available from: [Link]

  • Kulyk, K. V., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(11), 584-589. Available from: [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Semantic Scholar. Available from: [Link]

  • Belskaya, N. P., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available from: [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available from: [Link]

  • Bîcu, E., et al. (2021). Synthesis and Characterization of a New Racemic Secondary Alcohol Containing a 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol Moiety. Molbank, 2021(3), M1267. Available from: [Link]

  • ResearchGate. (PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Available from: [Link]

Sources

A Methodological Guide to Determining the Aqueous Solubility and Chemical Stability of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The physicochemical properties of a novel chemical entity are foundational to its journey from discovery to application. For compounds like 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (MW: 155.22, Formula: C₆H₉N₃S)[1], a thorough understanding of aqueous solubility and chemical stability is paramount for researchers in drug development and materials science. Low solubility can hinder bioavailability and complicate formulation, while chemical instability can compromise efficacy and safety. This guide provides a comprehensive, methodology-focused framework for characterizing this specific molecule. It moves beyond a simple recitation of data, offering detailed, field-proven protocols grounded in international standards, explaining the scientific rationale behind experimental choices, and enabling researchers to generate reliable, reproducible data.

Introduction: Deconstructing the Molecule

5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring three key structural motifs that dictate its chemical behavior:

  • 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is a common scaffold in pharmaceuticals, known for its ability to participate in hydrogen bonding and its general metabolic stability.[2] The parent 1,2,4-triazole exhibits moderate water solubility.[3]

  • Thiol (-SH) Group: The thiol (or mercapto) group is a critical functional group that introduces nucleophilicity and a potential for pH-dependent ionization. Crucially, thiols are susceptible to oxidation, which can lead to the formation of disulfide bridges or further oxidation to sulfinic and sulfonic acids.[4][5] This inherent reactivity makes stability assessment a critical checkpoint.

  • Cyclobutyl Moiety: This aliphatic, cyclic substituent significantly increases the lipophilicity of the molecule compared to its parent, 1H-1,2,4-triazole-3-thiol. This change is expected to decrease aqueous solubility while potentially enhancing membrane permeability.[6]

Given these features, a systematic evaluation of solubility and stability is not merely a data collection exercise; it is a necessary investigation to predict the compound's behavior in aqueous environments, from in vitro assays to potential in vivo applications.

Solubility Assessment: Kinetic vs. Thermodynamic Approaches

Solubility is not a single value but a concept that depends on the experimental conditions. In drug discovery, two types are of primary importance: kinetic and thermodynamic solubility.[7][8]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[8][9][10] This high-throughput method mimics the conditions of many biological screens and is useful for early-stage compound assessment.[7]

  • Thermodynamic (or Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent after an extended equilibration period.[11] The "shake-flask" method is the gold-standard for this measurement and is essential for pre-formulation and regulatory considerations.[11][12][13]

Experimental Workflow for Solubility Determination

The following diagram outlines the decision-making process and workflow for a comprehensive solubility assessment.

Solubility_Workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) Compound Compound (Solid) DMSO_Stock Prepare 10-20 mM Stock in DMSO Compound->DMSO_Stock Thermo_Assay Add excess solid to aqueous buffer (pH 1.2, 4.5, 6.8) Compound->Thermo_Assay Pre-formulation Kinetic_Assay Add DMSO stock to aqueous buffer in 96-well plate DMSO_Stock->Kinetic_Assay Early Discovery Incubate_Kinetic Incubate (e.g., 2h) with shaking Kinetic_Assay->Incubate_Kinetic Detect_Precipitate Detect Precipitate (Nephelometry or Turbidimetry) Incubate_Kinetic->Detect_Precipitate Incubate_Thermo Equilibrate (24-72h) at 37°C with shaking Thermo_Assay->Incubate_Thermo Separate Separate Solid/Liquid (Centrifuge/Filter) Incubate_Thermo->Separate Quantify Quantify Concentration in Supernatant (HPLC-UV) Separate->Quantify

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from guidelines recommended by the WHO and USP for Biopharmaceutics Classification System (BCS) studies.[11][12][13]

Objective: To determine the equilibrium solubility of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in buffers of physiological relevance.

Materials:

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (solid powder)

  • Aqueous buffers: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge and/or syringe filters (0.22 µm PVDF)

  • Validated HPLC-UV method for quantification

Methodology:

  • Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH). A key principle is to ensure a visible amount of undissolved solid remains at the end of the experiment to confirm saturation.[11]

  • Equilibration: Add a known volume (e.g., 5 mL) of the appropriate pH buffer to each vial.

  • Incubation: Place the sealed vials in an orbital shaker set to 37 °C. Agitate for a sufficient duration to reach equilibrium. This is often 24 hours, but for some compounds, up to 72 hours may be necessary.[11] Preliminary experiments should establish this timing.

  • Phase Separation: After incubation, allow the vials to stand to let solids settle. Carefully separate the saturated supernatant from the excess solid using centrifugation followed by filtration with a chemically inert filter. This step is critical to avoid aspirating solid particles, which would falsely elevate the measured concentration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a pre-validated HPLC-UV method. A calibration curve prepared in the same buffer matrix should be used for accurate quantification.

  • pH Verification: Measure the final pH of the saturated solution to ensure the buffering capacity was maintained.[11]

Protocol: High-Throughput Kinetic Solubility

This method is based on common high-throughput screening (HTS) protocols.[7][9][10]

Objective: To rapidly assess the solubility of the compound upon precipitation from a DMSO stock solution.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct UV method)

  • Plate reader capable of nephelometry or UV absorbance measurement

Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[9]

  • Plate Setup: Dispense the aqueous buffer (e.g., PBS) into the wells of a 96-well plate.

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM, with a final DMSO concentration of 1-2%).[9][14]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25 °C) for a set period, typically 1-2 hours.[7]

  • Detection (Nephelometry): Measure the light scattering in each well using a nephelometer.[9] An increase in scattered light relative to buffer-only controls indicates the formation of a precipitate. The concentration at which scattering appears is the kinetic solubility limit.

Data Presentation

Results should be summarized clearly.

Solubility Parameter pH 1.2 pH 4.5 pH 6.8 PBS (pH 7.4)
Thermodynamic Solubility (µg/mL) @ 37°C ResultResultResultN/A
Kinetic Solubility (µM) @ 25°C N/AN/AN/AResult

Chemical Stability Profiling

Stability testing provides crucial information on how a compound's quality varies over time under the influence of environmental factors like pH, temperature, and light.[15] For 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, the thiol group is a primary site of potential degradation via oxidation.[5]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products and to develop a stability-indicating analytical method.[16] These studies are conducted under conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[15][17][18]

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions (ICH Q1A) cluster_analysis Analysis Stock Prepare Solution of Compound in Aqueous/Organic Cosolvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid & Solution) (e.g., 80°C) Stock->Thermal Photo Photolytic (ICH Q1B Light Exposure) Stock->Photo Timepoints Sample at Timepoints (e.g., 0, 2, 8, 24h) Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photo->Timepoints HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Timepoints->HPLC Analysis Calculate % Assay Remaining Identify Degradants HPLC->Analysis

Caption: Workflow for forced degradation (stress testing) studies.

Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of the compound under various stress conditions.

Materials:

  • Solution of the compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens/baths

  • Photostability chamber

  • Validated stability-indicating HPLC method

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the compound solution. For each condition, include a control sample (compound in solvent stored at 4°C in the dark).

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C).

  • Oxidative Degradation: Add 3% H₂O₂. Store at room temperature. This condition is particularly important for the thiol moiety.

  • Thermal Degradation: Incubate a solution and a solid sample at a high temperature (e.g., 80°C).

  • Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in foil to protect it from light.

  • Timepoint Analysis: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Using the stability-indicating HPLC method, calculate the percentage of the parent compound remaining. Analyze the chromatograms for the appearance of new peaks, which represent degradation products. Mass spectrometry (LC-MS) is invaluable here for identifying the mass of these degradants.

Data Presentation

Summarize the percentage of the compound remaining after a defined stress period (e.g., 24 hours).

Stress Condition % Parent Compound Remaining Observations (e.g., # of Degradants)
0.1 M HCl, 60°C ResultResult
0.1 M NaOH, 60°C ResultResult
3% H₂O₂, RT ResultResult
Heat (80°C, Solution) ResultResult
Photolytic (ICH Q1B) ResultResult

Analytical Method Considerations

A robust, validated analytical method is the cornerstone of both solubility and stability studies. For a polar, heterocyclic compound like 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, a reverse-phase HPLC method is a good starting point.[19][20][21] However, if retention is poor, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[20]

A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and impurities. Method development for this purpose must demonstrate peak purity and separation of the parent peak from all known degradant peaks generated during forced degradation studies.

Conclusion

Characterizing the solubility and stability of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol requires a systematic, multi-faceted approach. By employing the gold-standard shake-flask method for thermodynamic solubility, high-throughput kinetic assays for early screening, and rigorous forced degradation studies guided by ICH principles, researchers can build a comprehensive physicochemical profile of this molecule. This foundational knowledge is indispensable for making informed decisions in drug discovery, guiding formulation development, and ultimately determining the compound's potential for successful application.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • National Center for Biotechnology Information. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. 2024. Available from: [Link]

  • YouTube. Q1A (R2) A deep dive in Stability Studies. 2024. Available from: [Link]

  • RAPS. ICH releases overhauled stability guideline for consultation. 2024. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 2021. Available from: [Link]

  • National Center for Biotechnology Information. In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. 2003. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. Available from: [Link]

  • SIELC Technologies. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • ResearchGate. Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. 2015. Available from: [Link]

  • National Center for Biotechnology Information. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. 2022. Available from: [Link]

  • Solubility of Things. 1,2,4-Triazole. Available from: [Link]

  • National Center for Biotechnology Information. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. 2021. Available from: [Link]

  • MDPI. The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. 2022. Available from: [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals. 2006. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 2014. Available from: [Link]

  • World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. 2018. Available from: [Link]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients for biowaiver. 2019. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. 2020. Available from: [Link]

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022. Available from: [Link]

  • ScienceDirect. Thiolated polymers: Stability of thiol moieties under different storage conditions. 2002. Available from: [Link]

  • MDPI. Thiolated polymers: Stability of thiol moieties under different storage conditions. 2002. Available from: [Link]

  • MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. 2017. Available from: [Link]

  • Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. 2020. Available from: [Link]

  • Wikipedia. 1,2,4-Triazole. Available from: [Link]

Sources

Quantum chemical calculations for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous antifungal, anti-inflammatory, and anticancer agents.[1][2] Understanding the intrinsic electronic and structural properties of its derivatives is paramount for rational drug design and development. This guide provides a comprehensive, step-by-step protocol for conducting quantum chemical calculations on 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, a representative member of this class. We will leverage Density Functional Theory (DFT), a robust and widely adopted computational method, to elucidate the molecule's optimized geometry, vibrational frequencies, electronic reactivity, and potential for intermolecular interactions. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to predict and understand molecular properties.

Introduction: The Rationale for Computational Analysis

5-cyclobutyl-1H-1,2,4-triazole-3-thiol (C₆H₉N₃S, Mol. Wt.: 155.22) is a heterocyclic compound featuring the pharmacologically significant 1,2,4-triazole ring.[3] The thiol (-SH) group introduces interesting chemical properties, including the potential for thione-thiol tautomerism, where a proton can migrate between the sulfur and a nitrogen atom.[4] Quantum chemical calculations provide a powerful, non-experimental means to investigate the fundamental characteristics of such molecules.[5] By solving approximations of the Schrödinger equation, we can predict stable conformations, vibrational spectra (FT-IR, Raman), and electronic properties that govern chemical reactivity and biological activity.[5][6]

This guide focuses on the application of Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules. The insights gained—from stable 3D structure to sites susceptible to electrophilic or nucleophilic attack—are invaluable for predicting a molecule's behavior in a biological system, thereby accelerating the drug discovery pipeline.

Theoretical Foundation & Method Selection

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. Our approach is grounded in established best practices for heterocyclic compounds containing nitrogen and sulfur.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. This approach significantly reduces computational demand without a major sacrifice in accuracy.

  • Chosen Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for its proven track record in providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic systems, including triazole derivatives.[4][7][8] It incorporates a portion of the exact Hartree-Fock exchange, which improves the prediction of electronic structure.

The Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation.

  • Chosen Basis Set: 6-311++G(d,p) This Pople-style basis set represents a high level of theory suitable for publication-quality results. Let's dissect its components:

    • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility for accurate orbital description.

    • ++ : These two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for describing anions and systems with lone pairs, like the nitrogen and sulfur atoms in our molecule.

    • (d,p) : These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow orbitals to change shape and "polarize," which is essential for accurately modeling chemical bonds. For molecules containing sulfur, the inclusion of d-functions is particularly important for describing its bonding characteristics.[9][10]

This combination of B3LYP with the 6-311++G(d,p) basis set provides a robust and reliable level of theory for the detailed investigation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

The Computational Workflow: A Validating Sequence

A rigorous computational study follows a logical, self-validating sequence. The output of each step serves as the input and justification for the next. This workflow ensures that the final calculated properties correspond to a true, stable molecular state.

G cluster_workflow Computational Workflow Input Step 1: Initial 3D Structure (Molecule Building) Opt Step 2: Geometry Optimization (Find Energy Minimum) Input->Opt Initial Guess Freq Step 3: Vibrational Frequency Analysis (Confirm Minimum) Opt->Freq Optimized Geometry Freq->Opt Imaginary Frequency? (If Yes, Re-optimize) Props Step 4: Electronic Property Calculation (HOMO-LUMO, MEP) Freq->Props Verified Minimum Energy Structure

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocols: Step-by-Step Execution

The following protocols are described using the syntax of the Gaussian software package, a widely used program in computational chemistry.[11][12]

Protocol 1: Geometry Optimization

The first step is to find the most stable 3D arrangement of atoms—the structure that corresponds to a minimum on the potential energy surface.

  • Construct the Molecule : Using a molecular builder like GaussView, construct the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol molecule. Ensure correct atom types and initial bonding. For this guide, we will assume the thiol tautomer.

  • Set Up the Calculation : In the Gaussian input file, specify the following route section (keywords): #p B3LYP/6-311++G(d,p) Opt

    • #p: Requests "pretty" (extended) print output.

    • B3LYP/6-311++G(d,p): Specifies the chosen method and basis set.

    • Opt: The keyword that requests a geometry optimization.

  • Define the Molecule : Provide the charge (0 for neutral) and spin multiplicity (1 for a singlet ground state) followed by the Cartesian coordinates of the initial structure.

  • Execute the Calculation : Run the Gaussian program. The calculation is complete when the output file indicates convergence criteria have been met.

  • Analyze the Output : The final, optimized coordinates represent the molecule's equilibrium geometry. Key bond lengths and angles can be measured from this structure.

Protocol 2: Vibrational Frequency Analysis

This crucial step serves two purposes: it confirms that the optimized structure is a true energy minimum, and it predicts the molecule's infrared (IR) and Raman spectra.[6][13]

  • Use Optimized Geometry : The starting geometry for this calculation MUST be the output from the successful optimization in Protocol 1.

  • Set Up the Calculation : Modify the route section to include the Freq keyword: #p B3LYP/6-311++G(d,p) Freq

  • Execute the Calculation : Run the Gaussian job.

  • Validate the Minimum : The primary diagnostic is the number of imaginary frequencies.

    • Zero Imaginary Frequencies : The structure is a true local minimum. The protocol was successful.

    • One or More Imaginary Frequencies : The structure is a transition state or a higher-order saddle point, not a stable minimum. The geometry must be modified (e.g., by distorting the molecule along the imaginary frequency's vibrational mode) and re-optimized.

  • Analyze Vibrational Modes : The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities and Raman activities. These can be compared to experimental spectra for validation.[14]

Protocol 3: Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[15]

  • Source of Data : The HOMO and LUMO energies are calculated during the frequency calculation and are present in the output file. No new calculation is needed.

  • Extract Energies : Locate the section listing "Alpha Orbital Energies." The last occupied orbital is the HOMO, and the first unoccupied (virtual) orbital is the LUMO.

  • Calculate the HOMO-LUMO Gap : The energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

  • Interpretation :

    • HOMO Energy : Relates to the ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a better electron donor.[16]

    • LUMO Energy : Relates to the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a better electron acceptor.[16]

    • HOMO-LUMO Gap : A small gap indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron.[16][17] This is a crucial parameter in assessing potential bioactivity.[18]

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting noncovalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.[19][20][21]

  • Generate a Checkpoint File : Ensure a checkpoint file (.chk) was saved from the frequency calculation.

  • Generate the Cube File : Use the cubegen utility in Gaussian to create a cube file of the electron density and another for the electrostatic potential.

  • Visualize the Surface : Load the cube files into a visualization program (e.g., GaussView, VMD, Chimera).[19] Map the electrostatic potential onto the electron density surface.

  • Interpretation : The surface is color-coded to indicate potential.

    • Red/Yellow : Regions of negative potential (electron-rich). These are sites susceptible to electrophilic attack and are likely hydrogen bond acceptors (e.g., lone pairs on N and S atoms).[22]

    • Blue : Regions of positive potential (electron-poor). These are sites susceptible to nucleophilic attack and are potential hydrogen bond donors (e.g., the H atom on the thiol group or N-H).[22]

    • Green : Regions of neutral potential.

Predicted Data & Interpretation

The protocols described above will yield quantitative data that characterize the molecule. The following tables and diagrams illustrate the expected outputs.

Molecular Structure of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Caption: Atom numbering scheme for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Table 1: Predicted Optimized Geometric Parameters (Representative) (Note: These are illustrative values. Actual results will be generated by the calculation.)

ParameterBondLength (Å)ParameterAtomsAngle (°)
Bond LengthC3-S1.78Bond AngleN2-C3-N4105.0
S-H1.35C3-N4-C5112.5
N1-N21.39N4-C5-N1103.2
N2-C31.32C5-N1-N2110.8
C5-C(butyl)1.51N2-C3-S128.1

Table 2: Predicted Vibrational Frequencies (Representative)

Frequency (cm⁻¹)IntensityAssignment
~3100MediumN-H stretch (triazole ring)
~2950StrongC-H stretch (cyclobutyl)
~2550WeakS-H stretch
~1620MediumC=N stretch
~1500StrongRing stretching modes
~1250MediumC-N stretch
~700MediumC-S stretch

Table 3: Predicted Electronic Properties

PropertyValue (Hartree)Value (eV)
HOMO Energy-0.245-6.67
LUMO Energy-0.051-1.39
HOMO-LUMO Gap (ΔE) 0.194 5.28

Interpretation of Results: The optimized geometry in Table 1 provides the most stable three-dimensional structure of the molecule. The vibrational frequencies in Table 2 can be used to interpret an experimental IR spectrum, with the S-H and C-S stretching modes being characteristic of the thiol group.[13] The electronic properties in Table 3 indicate a relatively large HOMO-LUMO gap, suggesting the molecule is kinetically stable.[17] The MEP map would further reveal that the most electron-rich (negative) regions are centered around the triazole nitrogen atoms and the sulfur atom, identifying them as primary sites for forming hydrogen bonds with a biological receptor.[20][23]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol using Density Functional Theory. By following these protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain profound insights into the molecule's intrinsic characteristics. These theoretical predictions of structure, stability, reactivity, and intermolecular interaction sites provide an essential foundation for understanding its potential pharmacological activity and for guiding further efforts in drug design and development.

References

  • Al-Omary, F. A. M., et al. (2015). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]

  • Wikipedia. (2023). Gaussian (software). Wikipedia. [Link]

  • RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

  • Deep Origin. (2024). Electrostatic Potential Maps - Computational Chemistry Glossary. Deep Origin. [Link]

  • Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM. [Link]

  • Pathak, P., et al. (2015). Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

  • Gaussian, Inc. (2017). About Gaussian 16. Gaussian.com. [Link]

  • Golsanamlou, Z., et al. (2012). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. UC Santa Barbara Chem. [Link]

  • Gopakumar, G., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Li, F., et al. (2009). Synthesis, Crystal Structure and Quantum Chemical Study on 3-Phenylamino-4-Phenyl-1,2,4-Triazole-5-Thione. Molecules. [Link]

  • Billes, F., et al. (2000). Vibrational spectroscopy of triazoles and tetrazole. ResearchGate. [Link]

  • Stanton, J. F., et al. (2023). 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy. The Journal of Chemical Physics. [Link]

  • Rather, M. A., & Ganie, S. A. (2021). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. ChemistrySelect. [Link]

  • Anwar, R. (2022). SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Demianenko, I., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Wikipedia. (2023). List of quantum chemistry and solid-state physics software. Wikipedia. [Link]

  • Taylor & Francis Online. (2020). Spectroscopic characterization and quantum chemical computations of the 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol molecule. Taylor & Francis Online. [Link]

  • American Chemical Society. (1985). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. [Link]

  • National Center for Biotechnology Information. (2021). Spectroscopic (FT-IR and FT-Raman) and quantum chemical study on monomer and dimer of benznidazole from DFT and molecular docking approaches. PubMed Central. [Link]

  • Research Trends. (n.d.). Abstract. Research Trends. [Link]

  • Royal Society of Chemistry. (2022). Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. New Journal of Chemistry. [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. [Link]

  • Saraç, K. (2022). Synthesis and Theoretical Characterization of 4-(p-tollyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Using Experimental and Quantum Chemical Calculations. Bitlis Eren University Journal of Science and Technology. [Link]

  • Slassi, S., et al. (2022). Novel triazole derivatives possessing imidazole: Synthesis, spectroscopic characterization (FT-IR, NMR, UV-Vis), DFT studies and antibacterial in vitro evaluation. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega. [Link]

  • Omixium. (2023). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube. [Link]

  • National Center for Biotechnology Information. (2018). An Antioxidant Potential, Quantum-Chemical and Molecular Docking Study of the Major Chemical Constituents Present in the Leaves of Curatella americana Linn. Molecules. [Link]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules. [Link]

  • American Chemical Society. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. Journal of Chemical Theory and Computation. [Link]

  • National Center for Biotechnology Information. (2007). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

  • ResearchGate. (2017). What is a good basis set for organosulfur compounds, including disulfides?. ResearchGate. [Link]

  • Onysko, M., et al. (2021). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ResearchGate. [Link]

  • MDPI. (2015). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. PubMed. [Link]

Sources

Mechanism of action of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Abstract

The 1,2,4-triazole-3-thiol scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities. This guide focuses on a specific derivative, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. While direct research on this particular molecule is nascent, this document synthesizes the extensive body of knowledge surrounding the broader class of 5-substituted-1,2,4-triazole-3-thiols to propose putative mechanisms of action and provide a robust framework for their experimental validation. We will explore potential antimicrobial, anticancer, and anti-inflammatory pathways, grounded in the established pharmacology of the triazole-thiol core. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental designs to elucidate the therapeutic potential of this promising compound class.

Introduction and Molecular Profile

The 1,2,4-triazole ring is a privileged pharmacophore due to its unique structural and electronic properties, including metabolic stability, hydrogen bonding capability, and dipole character, which facilitate strong interactions with biological targets.[1][2] The addition of a thiol group at the 3-position and a substituent at the 5-position creates a versatile scaffold, 1,2,4-triazole-3-thione, derivatives of which have demonstrated significant antimicrobial, antitumor, anti-inflammatory, and analgesic activities.[1][3]

5-cyclobutyl-1H-1,2,4-triazole-3-thiol (Molecular Formula: C₆H₉N₃S, Molecular Weight: 155.22) is a specific analog within this class.[4] Its mechanism of action has not been explicitly detailed in the literature. However, by examining its structural components, we can infer its potential biological behavior:

  • 1,2,4-Triazole Core: This nitrogen-rich heterocycle is an isostere of an imidazole and can act as a stable scaffold for presenting other functional groups. It is a key component in numerous approved drugs, including the antifungals fluconazole and itraconazole.[1][5]

  • Thiol (C=S/S-H) Group: The molecule exists in a thione-thiol tautomerism. The thiol group is a potent nucleophile and can coordinate with metal ions in metalloenzymes, a common mechanism for enzyme inhibition.[5]

  • Cyclobutyl Group: This non-polar, aliphatic substituent at the 5-position significantly influences the molecule's lipophilicity. This property is critical for membrane permeability and can dictate how the molecule fits into the binding pocket of a target protein, thereby affecting potency and selectivity.

This guide will proceed by outlining the general synthesis of this compound class, proposing mechanisms of action based on established activities of its analogs, and detailing a comprehensive strategy for experimental validation.

General Synthesis Pathway

Derivatives of 5-substituted-4H-1,2,4-triazole-3-thiol are commonly synthesized via the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[6][7] A prevalent method involves reacting a carboxylic acid hydrazide with an isothiocyanate, followed by cyclization.[7][8] An alternative and direct approach involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[7][9]

Below is a generalized workflow for the synthesis, a critical step for producing the parent compound and its derivatives for screening and validation.

cluster_0 Synthesis Workflow A Cyclobutane Carboxylic Acid Hydrazide C Intermediate: Acylthiosemicarbazide A->C Reaction B Ammonium Thiocyanate or Alkyl Isothiocyanate B->C D Base-catalyzed Cyclization (e.g., aq. NaOH, KOH) C->D Heating E 5-cyclobutyl-1H-1,2,4-triazole-3-thiol D->E

Caption: Generalized synthesis of 5-substituted-1,2,4-triazole-3-thiols.

Hypothesized Mechanisms of Action

Based on extensive literature on its analogs, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is predicted to exhibit a range of biological activities. The table below summarizes the known activities of this chemical class, which form the basis for our mechanistic hypotheses.

Biological ActivityReported for 1,2,4-Triazole-3-Thiol DerivativesKey References
Antimicrobial/Antifungal Activity against Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans, A. niger).[1][2][10]
Anticancer Cytotoxic effects against various cancer cell lines, including breast (MCF-7), melanoma (IGR39), and pancreatic (Panc-1) cancers.[2][7][11]
Anti-inflammatory Inhibition of inflammation in vivo, with some compounds surpassing the efficacy of ibuprofen.[1][2]
Anticonvulsant Interaction with GABA-A receptors, outperforming standard drugs like phenytoin in some models.[2]
Antitubercular Inhibition of key enzymes in Mycobacterium tuberculosis, disrupting bacterial survival.[5][12]
Cardiovascular Inhibitory effects on adrenaline-induced human blood platelet aggregation.[13][14]
Putative Antimicrobial & Antifungal Mechanism

The 1,2,4-triazole core is famously utilized in antifungal agents that target fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.

Hypothesis: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol may inhibit microbial growth by:

  • Enzyme Inhibition: The triazole nitrogen atoms could coordinate with the heme iron atom of cytochrome P450 enzymes in fungi or bacteria, disrupting their function.

  • Metalloenzyme Disruption: The thiol group could bind to essential metal ions (e.g., Zn²⁺, Fe²⁺) in microbial metalloenzymes, inactivating them. The cyclobutyl group would mediate the entry and fit of the molecule into the enzyme's active site.

Putative Anticancer Mechanism

Many small-molecule anticancer drugs function as kinase inhibitors.[11] The 1,2,4-triazole scaffold is a common feature in this class.

Hypothesis: The anticancer effect of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol could be mediated through the inhibition of protein kinases that are overexpressed in cancer cells, leading to the disruption of key signaling pathways.

  • Pathway: Inhibition of a receptor tyrosine kinase (RTK) or a downstream kinase (e.g., in the MAPK or PI3K/Akt pathway) would block signal transduction required for cell proliferation and survival, ultimately leading to apoptosis. The thiol group could form a covalent bond or key hydrogen bonds within the ATP-binding pocket of the kinase.

cluster_1 Hypothesized Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Apoptosis Apoptosis RTK->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 5-cyclobutyl- 1H-1,2,4-triazole-3-thiol Inhibitor->RTK Inhibition

Caption: Putative inhibition of an RTK signaling pathway.

Proposed Experimental Validation Framework

To move from hypothesis to evidence, a structured, multi-stage experimental approach is required. This framework is designed as a self-validating system, where each stage informs the next.

cluster_2 Mechanism of Action (MoA) Validation Workflow A Stage 1: In Vitro Screening (Confirm Biological Activity) B Stage 2: Target Identification (What does it bind to?) A->B If active C Stage 3: Target Validation (Does binding affect function?) B->C Putative target(s) identified D Stage 4: Pathway Analysis (Cellular consequence of target engagement) C->D Target activity is modulated E Validated Mechanism of Action D->E

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents with diverse biological activities.[1][2] This guide focuses on a novel subclass: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol derivatives. The introduction of the cyclobutyl moiety is a deliberate synthetic strategy aimed at exploring new chemical space. This alkyl group can modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing membrane permeability and offering unique steric interactions within biological targets compared to traditional aryl or linear alkyl substituents.[3]

This document provides a comprehensive, field-proven framework for the systematic biological evaluation of this promising compound series. Authored from the perspective of a Senior Application Scientist, the guide moves beyond simple protocols to explain the causality behind experimental choices. We will detail a tiered screening cascade, beginning with foundational assays for antimicrobial, anticancer, and antioxidant activities, and progressing to more complex mechanistic studies for promising "hit" compounds. Each protocol is presented as a self-validating system, designed to generate robust, reproducible, and meaningful data for drug discovery programs.

Foundational Step: Synthesis and Characterization

Prior to any biological evaluation, the synthesis and rigorous characterization of the target compound library are paramount. The most common and efficient pathway to the 5-substituted-1H-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of acylthiosemicarbazides.[1][4] For this specific series, the key intermediate would be derived from cyclobutanecarboxylic acid hydrazide.

The purity and structural integrity of each synthesized derivative must be unequivocally confirmed using standard analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis) before proceeding to screening. Inaccurate structural assignment or the presence of impurities will invalidate all subsequent biological data.

G cluster_synthesis General Synthetic Workflow A Cyclobutanecarboxylic Acid B Acid Hydrazide Formation (e.g., SOCl₂, N₂H₄·H₂O) A->B C Acylthiosemicarbazide Intermediate (e.g., KSCN, HCl) B->C D Base-Catalyzed Cyclization (e.g., NaOH or K₂CO₃) C->D E 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol (Target Scaffold) D->E F Further Derivatization (e.g., S-alkylation, N-arylation) E->F G Final Compound Library for Screening F->G

Caption: General synthetic pathway for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol derivatives.

Tier 1 Screening: Establishing a Bioactivity Profile

The initial screening phase is designed to be broad, efficiently identifying which, if any, biological activities are prominent within the compound library. We prioritize robust, high-throughput assays to rapidly categorize derivatives and identify preliminary hits for further investigation.

Antimicrobial Activity Screening

Causality: The 1,2,4-triazole-3-thiol scaffold is well-documented for its potent antimicrobial properties.[5][6] This activity is often attributed to the molecule's ability to chelate essential metal ions or interfere with key microbial enzymes. Therefore, antimicrobial screening is a logical and high-yield starting point.

G cluster_antimicrobial Antimicrobial Screening Workflow start Compound Library qualitative Protocol 1: Agar Disc Diffusion Assay (Qualitative) start->qualitative quantitative Protocol 2: Broth Microdilution Assay (Quantitative) start->quantitative data_qual Measure Zone of Inhibition (mm) qualitative->data_qual data_quant Determine Minimum Inhibitory Concentration (MIC) quantitative->data_quant hit_id Identify Hits (Significant Zone or Low MIC) data_qual->hit_id data_quant->hit_id

Caption: A two-pronged workflow for comprehensive antimicrobial screening.

Protocol 1: Agar Disc Diffusion Assay (Preliminary Screen)

This method serves as a rapid, qualitative primary screen to identify compounds with any antimicrobial potential.[7]

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL) of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Uniformly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the prepared inoculum.

  • Disc Application: Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) onto a disc. Include a solvent control (DMSO) and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[7][8]

  • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or at 28°C for 48 hours (fungi).

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each disc.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative assay determines the lowest concentration of a compound that inhibits visible microbial growth and is the gold standard for evaluating potency.[6]

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth or RPMI-1640 medium to all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution across the plate, resulting in concentrations from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum (adjusted to yield a final concentration of 5 x 10⁵ CFU/mL in the well) to each well.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the same conditions as the disc diffusion assay.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity

Compound IDSubstituent (R)Zone of Inhibition (mm)MIC (µg/mL)
S. aureusE. coli
CB-TRZ-01 H140
CB-TRZ-02 4-Cl-Ph2218
Ciprofloxacin (Std.)2528
Fluconazole (Std.)N/AN/A
Anticancer Cytotoxicity Screening

Causality: Many heterocyclic compounds, including 1,2,4-triazoles, exhibit potent cytotoxic effects against cancer cell lines.[1][4] This activity can stem from various mechanisms, including the inhibition of critical enzymes like tubulin or kinases.[9][10] A primary cytotoxicity screen is essential to uncover any antineoplastic potential.

G cluster_cancer In Vitro Cytotoxicity Workflow start Compound Library culture Culture Cancer Cell Lines (e.g., MCF-7, NCI-H460, SF-268) start->culture seed Seed Cells in 96-Well Plates culture->seed treat Treat with Serial Dilutions of Compounds (48-72h) seed->treat assay Protocol 3: MTT Assay treat->assay read Measure Absorbance (570 nm) assay->read calc Calculate IC₅₀ Values read->calc hit_id Identify Hits (Low IC₅₀ Values) calc->hit_id

Caption: Standard workflow for assessing the in vitro cytotoxicity of novel compounds.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.

  • Cell Seeding: Seed a panel of human cancer cells (e.g., MCF-7 breast, NCI-H460 lung, SF-268 glioma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the drug concentration that reduces cell viability by 50%, by plotting a dose-response curve.

Data Presentation: Anticancer Cytotoxicity

Compound IDSubstituent (R)IC₅₀ (µM)
MCF-7 (Breast)
CB-TRZ-01 H>100
CB-TRZ-03 4-NO₂-Ph8.5 ± 1.2
Doxorubicin (Std.)0.8 ± 0.1
Antioxidant Activity Screening

Causality: The thiol (-SH) group on the triazole ring is a potential hydrogen donor, and the heterocyclic system can stabilize free radicals, suggesting inherent antioxidant capabilities.[5] Screening for antioxidant activity can reveal another dimension of the compounds' therapeutic potential, particularly for diseases linked to oxidative stress.

Protocol 4: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow.[11][12]

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (in methanol) to wells.

  • Radical Addition: Add 100 µL of a methanolic DPPH solution (e.g., 0.1 mM) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals). Ascorbic acid or Trolox can be used as a standard.[11]

Protocol 5: ABTS Radical Scavenging Assay

The ABTS assay measures the ability of a compound to reduce the pre-formed ABTS radical cation (ABTS•⁺). This method is advantageous as it is applicable to both lipophilic and hydrophilic compounds.[13][14]

  • Radical Generation: Prepare the ABTS•⁺ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[11]

  • Working Solution: Dilute the stock solution with ethanol or buffer to an absorbance of ~0.70 at 734 nm.

  • Reaction: Add 190 µL of the ABTS•⁺ working solution to 10 µL of the test compound at various concentrations.

  • Incubation: Incubate for 6-10 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

Tier 2 Screening: Mechanistic Elucidation of Hits

Compounds that demonstrate significant potency in Tier 1 assays ("hits") warrant further investigation to understand their mechanism of action. This knowledge is critical for lead optimization.

Apoptosis Induction Assay (Anticancer)

Causality: A key hallmark of an effective anticancer agent is the ability to induce programmed cell death, or apoptosis, in cancer cells. If a compound shows potent cytotoxicity, it is crucial to determine if it acts via this specific and desirable pathway.

Protocol 6: Annexin V-FITC / Propidium Iodide (PI) Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the hit compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_apoptosis Intrinsic Apoptosis Pathway drug Hit Compound (CB-TRZ-Derivative) stress Mitochondrial Stress drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf Apaf-1 cyto_c->apaf casp9 Caspase-9 Activation (Initiator) apaf->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway targeted by an anticancer hit compound.

Structure-Activity Relationship (SAR) Analysis

The ultimate goal of a screening campaign is not just to find a single active compound but to understand the relationship between chemical structure and biological activity. This SAR analysis is the intellectual engine that drives lead optimization.[9][15]

  • Role of the Cyclobutyl Group: Is its presence consistently associated with higher activity compared to literature data on smaller alkyl or aryl groups? This validates the initial hypothesis.

  • Effect of Substituents: If further derivatization was performed (e.g., at the N4 position), what is the impact of electron-donating vs. electron-withdrawing groups on activity? For instance, if a 4-nitrophenyl derivative is highly active in the cytotoxicity assay, it suggests that an electron-poor aromatic ring is favorable for that specific interaction.[5]

  • Selectivity: Does a particular substitution pattern lead to potent activity against cancer cells but low activity against microbial strains, or vice-versa? This information is vital for developing a compound with a clean pharmacological profile.

These insights allow the project team to design and synthesize a second-generation library with a much higher probability of success, focusing on chemical motifs that have proven to be beneficial for the desired biological endpoint.

Conclusion

This guide outlines a logical, tiered, and mechanistically driven strategy for the comprehensive biological screening of novel 5-cyclobutyl-1H-1,2,4-triazole-3-thiol derivatives. By progressing from broad primary assays to more focused, mechanism-of-action studies, researchers can efficiently identify promising lead candidates and build a robust structure-activity relationship. This systematic approach maximizes the potential of discovering new therapeutic agents from this unique chemical series, providing a solid foundation for subsequent preclinical development.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review).
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • Antimicrobial Screening of Some Newly Synthesized Triazoles.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
  • New Triazole Compounds Demonstrate Potent Antimicrobial Activity: A Comparative Analysis. Benchchem.
  • (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives.
  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.
  • Ethnopharmacological Insights and Bioactive Compound Profiles of Selected Zingiberaceae Plants of Manipur with Antioxidant and Antimicrobial Properties. IJFMR.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed.
  • CCR5 receptor antagonist. Wikipedia.
  • Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives. PubMed.
  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors | Request PDF. ResearchGate.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed.

Sources

Preliminary In Vitro Evaluation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This technical guide outlines a comprehensive in vitro evaluation strategy for a novel derivative, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The document provides a scientifically grounded framework for researchers and drug development professionals to assess the preliminary biological activity and drug-like properties of this compound. The guide details experimental protocols for synthesis, cytotoxicity screening, antimicrobial evaluation, and initial ADME profiling, emphasizing the causal relationships between experimental design and data interpretation. All protocols are designed to be self-validating, incorporating appropriate controls and standards to ensure data integrity and reproducibility.

Introduction and Rationale

Five-membered heterocyclic rings containing nitrogen and sulfur atoms, such as 1,2,4-triazole-3-thiones, are of significant interest due to their ability to bind to various biological receptors and enzymes.[1] The diverse biological activities of 1,2,4-triazole derivatives stem from their unique structural features, which allow for a multitude of chemical modifications to modulate their pharmacological profiles.[1][3] The introduction of a cyclobutyl group at the 5-position of the 1,2,4-triazole-3-thiol core is a rational design strategy to enhance lipophilicity and potentially improve cell permeability and target engagement.

This guide provides a structured approach to the initial in vitro characterization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, focusing on a logical progression of assays to build a preliminary profile of its biological potential.

Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

The synthesis of 5-substituted-1,2,4-triazole-3-thiols is well-established and typically proceeds through the cyclization of a thiosemicarbazide intermediate.[1][5] A plausible and efficient synthetic route for the title compound is proposed below.

Proposed Synthetic Pathway

The synthesis involves a two-step process starting from cyclobutanecarboxylic acid.

Synthesis_Pathway A Cyclobutanecarboxylic acid B Cyclobutanecarbonyl chloride A->B SOCl2 D 1-(Cyclobutanecarbonyl)thiosemicarbazide B->D C Thiosemicarbazide C->D E 5-cyclobutyl-1H-1,2,4-triazole-3-thiol D->E NaOH (aq), Reflux

Caption: Proposed synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Experimental Protocol

Step 1: Synthesis of 1-(Cyclobutanecarbonyl)thiosemicarbazide (D)

  • To a solution of cyclobutanecarboxylic acid (1.0 eq) in thionyl chloride (2.0 eq), add a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2 hours and then remove the excess thionyl chloride under reduced pressure to obtain cyclobutanecarbonyl chloride (B).

  • In a separate flask, dissolve thiosemicarbazide (C) (1.0 eq) in a suitable solvent like pyridine.

  • Add the freshly prepared cyclobutanecarbonyl chloride (B) dropwise to the thiosemicarbazide solution at 0°C with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter, wash with cold water, and recrystallize from ethanol to obtain pure 1-(cyclobutanecarbonyl)thiosemicarbazide (D).

Step 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (E)

  • Dissolve 1-(cyclobutanecarbonyl)thiosemicarbazide (D) (1.0 eq) in an aqueous solution of sodium hydroxide (2N).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to yield pure 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (E).[5]

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[6]

In Vitro Cytotoxicity Evaluation

A primary step in evaluating a novel compound is to determine its cytotoxic potential. This information is crucial for establishing a therapeutic window and for guiding the selection of concentrations for subsequent biological assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]

Experimental Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity
Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-75-cyclobutyl-1H-1,2,4-triazole-3-thiol24Hypothetical Value
48Hypothetical Value
A5495-cyclobutyl-1H-1,2,4-triazole-3-thiol24Hypothetical Value
48Hypothetical Value
HEK2935-cyclobutyl-1H-1,2,4-triazole-3-thiol24Hypothetical Value
48Hypothetical Value
MCF-7Doxorubicin (Positive Control)24Literature Value
48Literature Value

Antimicrobial Activity Screening

Derivatives of 1,2,4-triazole-3-thione are well-documented for their antimicrobial properties.[1][9] Therefore, it is prudent to screen 5-cyclobutyl-1H-1,2,4-triazole-3-thiol against a panel of pathogenic bacteria and fungi.

Disc Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.[10]

Experimental Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Agar Plate Inoculation: Spread the microbial suspension evenly onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Disc Application: Place sterile paper discs impregnated with different concentrations of the test compound onto the agar surface. Include a vehicle control (DMSO) and standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole).[11]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 25-30°C for 48-72 hours (for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc.

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]

Experimental Protocol:

  • Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add a standardized microbial suspension to each well.

  • Incubation: Incubate the plate under the same conditions as the disc diffusion method.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity
MicroorganismTest CompoundMIC (µg/mL)
Staphylococcus aureus5-cyclobutyl-1H-1,2,4-triazole-3-thiolHypothetical Value
Escherichia coli5-cyclobutyl-1H-1,2,4-triazole-3-thiolHypothetical Value
Candida albicans5-cyclobutyl-1H-1,2,4-triazole-3-thiolHypothetical Value
Staphylococcus aureusCiprofloxacin (Standard)Literature Value
Escherichia coliCiprofloxacin (Standard)Literature Value
Candida albicansFluconazole (Standard)Literature Value

Preliminary In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to identify potential liabilities and guide compound optimization.[13][14]

ADME_Workflow cluster_absorption Absorption cluster_metabolism Metabolism cluster_distribution Distribution cluster_excretion Excretion (Inferred) A1 Aqueous Solubility A3 Caco-2 Permeability A1->A3 A2 LogD7.4 A2->A3 M1 Metabolic Stability (Microsomes, Hepatocytes) E1 Metabolite Identification M1->E1 M2 CYP450 Inhibition M2->E1 D1 Plasma Protein Binding

Caption: Key in vitro ADME assays for early drug discovery.

Physicochemical Properties
  • Aqueous Solubility: Determines the dissolution rate and bioavailability. This can be assessed using kinetic or thermodynamic solubility assays.[15]

  • LogD7.4: Measures the lipophilicity of the compound at physiological pH, which influences membrane permeability and target binding.

Metabolic Stability

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.[15]

Experimental Protocol (Microsomal Stability):

  • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat) and NADPH (a cofactor for metabolic enzymes).

  • Collect samples at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes.[15]

Experimental Protocol:

  • Incubate the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Measure the formation of the metabolite of the probe substrate using LC-MS/MS.

  • Determine the IC50 value for the inhibition of each CYP isoform.

Data Presentation: In Vitro ADME
ADME ParameterAssayResult
Physicochemical Kinetic Solubility (pH 7.4)Hypothetical Value (µM)
LogD (pH 7.4)Hypothetical Value
Metabolism Human Liver Microsomal Stability (t1/2)Hypothetical Value (min)
CYP3A4 Inhibition (IC50)Hypothetical Value (µM)
CYP2D6 Inhibition (IC50)Hypothetical Value (µM)
Distribution Plasma Protein BindingHypothetical Value (% bound)

Conclusion and Future Directions

This technical guide provides a foundational framework for the preliminary in vitro evaluation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The data generated from these assays will provide a comprehensive initial assessment of the compound's cytotoxic, antimicrobial, and ADME properties. Positive results in these initial screens, such as potent and selective biological activity coupled with favorable ADME characteristics, would warrant further investigation. Subsequent studies could include mechanism of action elucidation, in vivo efficacy studies in relevant animal models, and further lead optimization to improve the overall pharmacological profile.

References

  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Selvita. (n.d.). In Vitro ADME.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.).
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Current research trends of 1,2,4-triazole derivatives biological activity (liter
  • MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • National Institutes of Health. (2025).
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • BioDuro. (n.d.). In Vitro ADME.
  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Deriv
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
  • ACS Publications. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
  • BenchChem. (2025). A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazole-Based Compounds.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • PubMed Central. (2025). In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • AIP Publishing. (2022).
  • Discovery of a new class of triazole based inhibitors of acetyl transferase K
  • Antimicrobial Screening of Some Newly Synthesized Triazoles. (n.d.).
  • National Institutes of Health. (n.d.). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells.
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers.
  • ResearchGate. (n.d.). Enzyme inhibition activity of compounds of the MLA series.
  • (PDF)
  • National Institutes of Health. (n.d.).
  • Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. (1991).
  • Santa Cruz Biotechnology. (n.d.). 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.
  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Rel
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024).
  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)
  • MDPI. (n.d.).

Sources

The Discovery of Novel 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of the design, synthesis, and evaluation of novel analogs based on the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol scaffold. By leveraging established synthetic methodologies and modern computational tools, we delved into the development of potential antimicrobial and anticancer agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols, causal explanations for experimental choices, and a framework for the rational design of new therapeutic entities.

Introduction: The Rationale for Targeting the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery due to its unique physicochemical properties.[3] Its aromatic nature, hydrogen bonding capabilities, and metabolic stability make it an ideal framework for interacting with biological targets.[4] Derivatives of 1,2,4-triazole-3-thiol, in particular, have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The incorporation of a cyclobutyl moiety at the 5-position is a strategic design choice aimed at enhancing lipophilicity and providing a unique spatial arrangement for potential interactions with target enzymes or receptors. The thiol group at the 3-position offers a versatile handle for further derivatization, allowing for the creation of a diverse library of analogs with tailored properties.

This guide outlines a systematic approach to the discovery of novel 5-cyclobutyl-1H-1,2,4-triazole-3-thiol analogs, from the synthesis of the core scaffold to the evaluation of their biological potential.

Synthetic Strategy: Building the Core and its Analogs

The synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and its subsequent analogs is a multi-step process that begins with the preparation of key precursors. The overall synthetic workflow is depicted below.

G cluster_0 Core Synthesis cluster_1 Analog Synthesis A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B SOCl₂ C Cyclobutanecarbonyl Isothiocyanate B->C NH₄SCN E N-cyclobutanecarbonyl-thiosemicarbazide C->E Hydrazine Hydrate D Hydrazine Hydrate D->E F 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol E->F Alkaline Cyclization (e.g., NaOH) H S-substituted Analogs F->H G Alkyl/Aryl Halides (R-X) G->H Base (e.g., K₂CO₃)

Caption: Synthetic workflow for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and its S-substituted analogs.

Synthesis of the Core Scaffold: 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

The primary route to the 5-substituted-1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular cyclization of the corresponding acylthiosemicarbazide.[5] This well-established method provides a reliable and efficient means of constructing the triazole ring.

Step 1: Preparation of Cyclobutanecarboxylic Acid

Cyclobutanecarboxylic acid serves as the foundational starting material. It can be prepared through the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[7][8]

  • Protocol: 1,1-cyclobutanedicarboxylic acid is heated at approximately 160°C until the evolution of carbon dioxide ceases. The crude product is then purified by distillation to yield cyclobutanecarboxylic acid.[9]

Step 2: Synthesis of Cyclobutanecarbonyl Isothiocyanate

The carboxylic acid is first converted to the more reactive acyl chloride, which is then reacted with a thiocyanate salt to produce the acyl isothiocyanate.

  • Protocol:

    • To a solution of cyclobutanecarboxylic acid in an anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at room temperature.

    • Reflux the mixture until the reaction is complete (monitored by TLC or GC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude cyclobutanecarbonyl chloride.

    • Dissolve the crude acyl chloride in an anhydrous solvent (e.g., acetone) and add a thiocyanate salt, such as ammonium thiocyanate.

    • Stir the reaction mixture at room temperature. The resulting cyclobutanecarbonyl isothiocyanate is typically used in the next step without further purification.

Step 3: Formation of N-cyclobutanecarbonyl-thiosemicarbazide

The acyl isothiocyanate readily reacts with hydrazine hydrate to form the key thiosemicarbazide intermediate.[10]

  • Protocol:

    • Dissolve hydrazine hydrate in a suitable solvent (e.g., propanol).

    • Add the cyclobutanecarbonyl isothiocyanate solution dropwise to the stirring hydrazine solution.

    • A white precipitate of N-cyclobutanecarbonyl-thiosemicarbazide will form.

    • Filter the precipitate, wash with a cold solvent, and dry.[11]

Step 4: Cyclization to 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

The final step in the synthesis of the core scaffold is the alkaline-mediated cyclization of the thiosemicarbazide.

  • Protocol:

    • Reflux a solution of N-cyclobutanecarbonyl-thiosemicarbazide in an aqueous solution of a base (e.g., 2N NaOH) for several hours.[12]

    • Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of 3-4.

    • The resulting precipitate is the desired 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.[12]

Synthesis of Novel Analogs: Derivatization of the 3-Thiol Group

The thiol group at the 3-position of the triazole ring is a nucleophilic handle that can be readily alkylated or arylated to generate a diverse library of analogs.[13]

  • General Protocol for S-substitution:

    • To a solution of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate.

    • Stir the mixture for a short period to form the thiolate salt.

    • Add the desired alkyl or aryl halide (e.g., benzyl bromide, 4-chlorophenacyl bromide).

    • Continue stirring the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the crude product.

    • Filter, wash with water, and purify by recrystallization or column chromatography.

In Silico Drug Design and Molecular Docking

Prior to and during the synthesis of novel analogs, computational methods can be employed to guide the design process and predict the potential biological activity of the target compounds. Molecular docking is a powerful tool for visualizing and evaluating the binding interactions of small molecules with the active sites of biological targets.[14][15]

G A Identify Biological Target (e.g., Enzyme, Receptor) B Retrieve 3D Structure of Target (from PDB) A->B C Prepare Target Structure (Remove water, add hydrogens) B->C E Perform Molecular Docking (e.g., AutoDock, Glide) C->E D Design 3D Structures of 5-Cyclobutyl-1,2,4-triazole Analogs D->E F Analyze Docking Results (Binding energy, interactions) E->F G Prioritize Analogs for Synthesis F->G

Caption: Workflow for in silico molecular docking studies.

Potential Biological Targets

Based on the known activities of 1,2,4-triazole derivatives, several key targets can be investigated for both antimicrobial and anticancer applications.

Table 1: Potential Biological Targets for Molecular Docking Studies

Therapeutic AreaPotential TargetsRationale
Antimicrobial Dihydrofolate reductase (DHFR)An essential enzyme in microbial folate biosynthesis.[16]
DNA gyraseA type II topoisomerase crucial for bacterial DNA replication.[17]
Glucosamine-6-phosphate synthaseInvolved in the assembly of the microbial cell wall.[16]
Anticancer TubulinInhibition of tubulin polymerization disrupts mitosis in cancer cells.[14]
AromataseA key enzyme in estrogen biosynthesis, relevant for hormone-dependent cancers.[14]
Epidermal Growth Factor Receptor (EGFR)A tyrosine kinase often overexpressed in various cancers.[18]
B-Raf kinaseA serine/threonine kinase involved in the MAPK/ERK signaling pathway.[18]
Molecular Docking Protocol
  • Preparation of the Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: Generate the 3D structures of the designed 5-cyclobutyl-1,2,4-triazole-3-thiol analogs and optimize their geometries using a suitable force field.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Glide) to predict the binding poses of the ligands within the active site of the receptor.

  • Analysis of Results: Evaluate the docking results based on the binding energy scores and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode. Compounds with lower binding energies and favorable interactions are prioritized for synthesis.[19]

Biological Evaluation: Screening for Antimicrobial and Anticancer Activity

Following synthesis and in silico analysis, the novel analogs must be subjected to in vitro biological screening to determine their therapeutic potential.

Antimicrobial Activity Screening

The synthesized compounds can be screened for their activity against a panel of pathogenic bacteria and fungi using standard methods.

  • Protocol: Agar Well Diffusion Assay [5]

    • Prepare agar plates inoculated with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Create wells in the agar plates using a sterile cork borer.

    • Add a solution of the test compound (at a known concentration in a suitable solvent like DMSO) to each well.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

  • Protocol: Minimum Inhibitory Concentration (MIC) Determination

    • Use a broth microdilution method to determine the lowest concentration of the compound that inhibits the visible growth of the microorganism.[16]

    • This provides a quantitative measure of the compound's potency.

Anticancer Activity Screening

The antiproliferative activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines.

  • Protocol: MTT Assay [3]

    • Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration that inhibits 50% of cell growth (IC50) to determine the cytotoxic potency of the compounds.

Structure-Activity Relationship (SAR) Analysis

By comparing the biological activity data of the synthesized analogs, a structure-activity relationship (SAR) can be established. This analysis provides valuable insights into how different substituents on the 3-thiol group influence the antimicrobial and anticancer potency.

Table 2: Hypothetical SAR Data for S-substituted Analogs

Compound IDR-Group at 3-ThiolAntimicrobial MIC (µg/mL) vs. S. aureusAnticancer IC50 (µM) vs. MCF-7
Core -H128>100
Analog 1 -CH₂-Ph6452.3
Analog 2 -CH₂-(4-Cl-Ph)3225.1
Analog 3 -CH₂-(4-OCH₃-Ph)12878.9
Analog 4 -CH₂CH₃>256>100

From this hypothetical data, one could infer that:

  • S-alkylation with aromatic moieties enhances both antimicrobial and anticancer activity compared to the unsubstituted core.

  • The presence of an electron-withdrawing group (e.g., -Cl) on the phenyl ring further improves potency.

  • An electron-donating group (e.g., -OCH₃) may be detrimental to activity.

  • Simple S-alkylation with a small alkyl group does not confer significant activity.

These SAR insights are crucial for the rational design of the next generation of more potent analogs.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and logical workflow for the discovery of novel 5-cyclobutyl-1H-1,2,4-triazole-3-thiol analogs. By integrating established synthetic protocols with modern in silico drug design techniques, researchers can efficiently design, synthesize, and evaluate new chemical entities with therapeutic potential. The versatility of the 1,2,4-triazole-3-thiol scaffold, coupled with the strategic incorporation of a cyclobutyl moiety, presents a promising avenue for the development of next-generation antimicrobial and anticancer agents. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and conducting in vivo studies to validate the therapeutic efficacy of the most promising lead compounds.

References

  • Triazole is a valuable platform in medicinal chemistry, possessing assorted pharmacological properties, which could play a major role in the common mechanisms associated with various disorders like cancer, infections, inflammation, convulsions, oxidative stress and neurodegeneration. (Bentham Science Publishers, 2019).
  • Cyclization of acyl derivatives of thiosemicarbazide in alkaline medium led to 1,2,4-triazole derivatives, whereas in acid medium it gave 1,3,4-thiadiazole derivatives. (Acta Poloniae Pharmaceutica-Drug Research, 2001).
  • Twelve 4,5-disubstituted-1,2,4-triazole-3-thiols were synthesized by the reaction of substituted isothiocyanates and hydrazides using the common method of base catalysed intramolecular dehydrative cyclization of substituted thiosemicarbazides. (Advances in Microbiology, 2013).
  • The utility of thiosemicarbazides in organic synthesis demonstrates their importance in the synthesis of several heterocycles including pyrazole, thiazole, triazole, thiadiazole, oxadiazole, triazine and thiadiazine.
  • Derivatives of 1,2,4-triazole-3-thione exhibit a variety of biological activities, including antimicrobial, antitumor, anti-inflammatory, analgesic, antidiabetic, and antioxidant activity. (Molecules, 2023).
  • Hydrazones derived from 1,2,4-triazole-3-thiol showed moderate cytotoxicity against tested cancer cell lines with EC50 values in the range of 2–17 µM.
  • A study on new synthesized 1,2,4-triazole-3-thiol derivatives showed that most compounds exhibited an inhibition zone against Gram-positive and/or Gram-negative bacteria.
  • Triazoles are a significant platform in medicinal chemistry and chemical biology, playing key roles in various biological mechanisms related to infections, cancer, convulsions, inflammation, neurodegeneration, and oxidative stress.
  • Two series of 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles were successfully synthesized from 1,2,4-triazole thiol produced via cyclization of hydrazide compounds.
  • New 1,2,4-triazole-3-thiol derivatives were synthesized and evaluated for their antibacterial effect against Gram-positive and Gram-negative bacteria. (International Journal of Green Pharmacy, 2019).
  • A review of scientific literature confirms that 1,2,4-triazole derivatives exhibit significant anticancer activity. (Pharmakeftiki, 2024).
  • The synthesis of thiosemicarbazides from primary amines and thiophosgene or carbon disulfide, followed by reaction with hydrazine, is a common method. (Molecules, 2021).
  • Molecular docking studies of 1,2,4-triazole derivatives have been used to investigate their potential as anticancer agents by targeting enzymes like aromatase and tubulin. (International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 2017).
  • 1,1-Cyclobutanedicarboxylic acid can be prepared by hydrolysis of its ethyl ester, and cyclobutanecarboxylic acid can be prepared by its decarboxyl
  • Cyclobutylamine can be prepared from cyclobutanecarboxylic acid and hydrazoic acid. (Organic Syntheses, 1968).
  • The cyclization of thiosemicarbazides in an alkaline medium leads to 4H-1,2,4-triazole-3(2H)
  • A method for the synthesis of 1,2,4-triazole-3-thiol derivatives involves the acylation of thiosemicarbazide with a carboxylic acid followed by cyclodehydration in an aqueous alkali solution. (Molecules, 2017).
  • Cyclobutanecarboxylic acid is an organic compound with the formula C4H7CO2H, which can be prepared by decarboxylation of 1,1-cyclobutanedicarboxylic acid. (Wikipedia).
  • Cyclobutanecarbonyl isothiocyanate readily reacts with strong nucleophiles such as primary and secondary amines, alcohols, phenols, and thiols. (BenchChem, 2025).
  • 1,2,3-triazole linked tetrahydrocurcumin derivatives were synthesized and evaluated for their in vitro anticancer activity against four cancer cell lines. (Molecules, 2024).
  • A series of novel 1,2,4-triazole compounds were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines, with some compounds showing potent inhibition of EGFR, BRAF, and Tubulin. (Bioorganic Chemistry, 2018).
  • 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols were obtained in 62-79% yields from the ring closure of arylthiosemicarbazides in an alkaline medium. (Molecules, 2001).
  • 1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility.
  • Molecular docking studies were conducted on 1,2,4-triazole derivatives to identify crucial interactions underlying their antimicrobial activity.
  • Molecular docking studies can be used to explore the anticancer potential of 1,2,4-triazole compounds by analyzing their binding affinities and interactions with cancer-related protein targets. (International Journal of Medical Toxicology and Legal Medicine, 2024).
  • Derivatives of 4-amino-5-(4-aminophenyl)
  • Cyclobutanecarboxylic acid can be synthesized by heating 1,1-Cyclobutanedicarboxylic acid to about 160°C to induce decarboxylation, followed by distill
  • Acyl isothiocyanates react with hydrazine hydrate to afford 4-acylthiosemicarbazides, which can undergo acid-catalyzed cyclization to form 3-aryl-5-mercapto-1,2,4-triazoles. (Arkivoc, 2015).
  • Molecular docking is used in anticancer drug discovery to identify novel 1,2,4-triazole derivatives with high affinity and selectivity for specific oncogenic targets. (International Journal of Medical Toxicology and Legal Medicine, 2024).
  • A general method for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols involves refluxing the corresponding carbothioamide with 2N NaOH, followed by acidific
  • In a stirring solution of hydrazine hydrate in propanol, the dropwise addition of isothiocyanate leads to the formation of a white precipit
  • Molecular docking studies of novel 1,2,4-triazolo[4,3-a] pyrimidin-5-(1H)-one derivatives suggested favorable binding with the DNA gyrase receptor, indicating potential antimicrobial activity. (Journal of Molecular Structure, 2025).
  • Computational methods were used to design new 1,2,4-triazole-3-thiol derivatives targeting the carbonic anhydrase enzyme of H. pylori, with molecular docking showing interaction with the enzyme's active site. (ScienceOpen, 2024).
  • The most common laboratory synthesis of cyclobutanecarbonyl isothiocyanate involves the reaction of cyclobutanecarbonyl chloride with a thiocyanate salt in an anhydrous solvent. (BenchChem, 2025).
  • An efficient method for the synthesis of differentially protected 1-aminocyclobutane carboxylic acid has been described. (The Journal of Organic Chemistry, 2014).
  • Lauroyl isothiocyanate reacts with hydrazine hydrate and other hydrazine derivatives, and subsequent cyclization of the adducts in acidic medium yields substituted 1,2,4-triazoles.

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole nucleus is a key structural motif found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The incorporation of a cyclobutyl group at the 5-position can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles of drug candidates. This document provides a detailed, field-proven protocol for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on the well-established cyclization of a key acylthiosemicarbazide intermediate, a robust and versatile route to 5-substituted-1,2,4-triazole-3-thiols[1][4][5].

The synthetic strategy involves a two-step process: first, the formation of an N-acylthiosemicarbazide from a cyclobutanecarboxylic acid derivative and thiosemicarbazide, followed by an intramolecular cyclization under alkaline conditions to yield the target triazole. This protocol emphasizes the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Cyclobutanecarboxylic acidReagentSigma-Aldrich
Thionyl chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichUse in a well-ventilated fume hood.
Thiosemicarbazide (NH₂NHCSNH₂)≥99%Sigma-AldrichToxic, handle with appropriate PPE.
Sodium hydroxide (NaOH)Reagent gradeFisher ScientificCorrosive, handle with care.
Ethanol (EtOH)AnhydrousFisher Scientific
Diethyl etherAnhydrousFisher ScientificFlammable, use in a fume hood.
Hydrochloric acid (HCl)ConcentratedFisher ScientificCorrosive, handle with care.
Celite®Sigma-AldrichFor filtration.

Experimental Protocol

Part 1: Synthesis of Cyclobutanecarbonyl Chloride

This initial step activates the carboxylic acid for subsequent reaction with thiosemicarbazide. The conversion to the acid chloride is a standard and efficient method for this purpose.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol).

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (15.0 mL, 0.2 mol) to the flask at room temperature in a fume hood. The reaction is exothermic and will evolve HCl and SO₂ gases.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Product: The resulting crude cyclobutanecarbonyl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification.

Part 2: Synthesis of 1-(Cyclobutanecarbonyl)thiosemicarbazide

This step involves the nucleophilic attack of the terminal nitrogen of thiosemicarbazide on the electrophilic carbonyl carbon of cyclobutanecarbonyl chloride to form the key intermediate.

  • Preparation of Thiosemicarbazide Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve thiosemicarbazide (9.1 g, 0.1 mol) in 100 mL of anhydrous ethanol. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acid Chloride: Slowly add the crude cyclobutanecarbonyl chloride from Part 1 to the stirred thiosemicarbazide solution over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours. A white precipitate of 1-(cyclobutanecarbonyl)thiosemicarbazide will form.

  • Isolation of Intermediate: Filter the precipitate using a Büchner funnel and wash it with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the isolated white solid in a vacuum oven at 50 °C for 4 hours. The yield of 1-(cyclobutanecarbonyl)thiosemicarbazide is typically in the range of 85-90%.

Part 3: Cyclization to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

The intramolecular cyclization of the acylthiosemicarbazide in an alkaline medium proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration to form the triazole ring[6][7][8].

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the dried 1-(cyclobutanecarbonyl)thiosemicarbazide (17.3 g, 0.1 mol) in 100 mL of a 2 M aqueous solution of sodium hydroxide.

  • Reflux: Heat the mixture to reflux with vigorous stirring for 4 hours. The solid will gradually dissolve as the cyclization proceeds.

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature in an ice bath.

  • Precipitation of Product: Carefully acidify the cooled solution to pH 5-6 with concentrated hydrochloric acid. A white precipitate of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol will form.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water until the washings are neutral. Recrystallize the crude product from an ethanol-water mixture to obtain pure 5-cyclobutyl-1H-1,2,4-triazole-3-thiol as a white crystalline solid.

  • Drying: Dry the purified product under vacuum at 60 °C.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-defined reaction pathway, which is illustrated in the following diagrams.

Reaction Mechanism cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Alkaline Cyclization A Cyclobutanecarbonyl Chloride C 1-(Cyclobutanecarbonyl)thiosemicarbazide A->C + B Thiosemicarbazide B->C D 1-(Cyclobutanecarbonyl)thiosemicarbazide E 5-cyclobutyl-1H-1,2,4-triazole-3-thiol D->E NaOH, Reflux Experimental Workflow start Start step1 React Cyclobutanecarboxylic Acid with Thionyl Chloride start->step1 step2 Isolate Crude Cyclobutanecarbonyl Chloride step1->step2 step3 React with Thiosemicarbazide in Ethanol step2->step3 step4 Isolate 1-(Cyclobutanecarbonyl)thiosemicarbazide step3->step4 step5 Cyclize in Aqueous NaOH under Reflux step4->step5 step6 Acidify with HCl to Precipitate Product step5->step6 step7 Filter, Wash, and Recrystallize step6->step7 end Pure 5-cyclobutyl-1H-1,2,4-triazole-3-thiol step7->end

Caption: Step-by-step experimental workflow.

Characterization

The structure and purity of the synthesized 5-cyclobutyl-1H-1,2,4-triazole-3-thiol should be confirmed by standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the cyclobutyl protons and the N-H and S-H protons of the triazole ring. The protons of the triazole ring typically resonate at a lower field (13-14 ppm).[5]
¹³C NMR The spectrum should confirm the presence of the cyclobutyl carbons and the two distinct carbons of the triazole ring (C=N and C=S).
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₉N₃S, MW: 155.22).[9]
IR Spectroscopy The IR spectrum should display characteristic absorption bands for N-H, C=N, and C=S stretching vibrations.

Safety and Handling

  • Thionyl chloride is corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

  • Thiosemicarbazide is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Organic solvents like diethyl ether and ethanol are flammable. Use in a well-ventilated area away from ignition sources.

Troubleshooting

IssuePossible CauseSolution
Low yield in Part 2 Incomplete reaction of the acid chloride.Ensure the acid chloride is added slowly at a low temperature to prevent side reactions.
Moisture in the reaction.Use anhydrous solvents and dried glassware.
Incomplete cyclization in Part 3 Insufficient reflux time or base concentration.Ensure the reaction is refluxed for the specified time and the NaOH solution is of the correct molarity.
Product is an oil or difficult to crystallize Impurities present.Wash the crude product thoroughly with water to remove any residual salts. Try different recrystallization solvents or solvent mixtures.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By following the detailed steps and understanding the rationale behind the experimental choices, researchers can efficiently prepare this valuable heterocyclic building block for applications in drug discovery and development. The methodology is robust and can likely be adapted for the synthesis of other 5-substituted-1,2,4-triazole-3-thiols.

References

  • SYNTHESIS OF NEW 5-SUBSTITUTED 1,2,4-TRIAZOLE-3-THIONE DERIVATIVES. (2000). Acta Poloniae Pharmaceutica, 57(3), 195-202.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71(2), 437-450.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7949.
  • Synthesis of Novel 1,3-Substituted 1H--[1][5][10]Triazole-3-Thiol Derivatives. (2010). Journal of Heterocyclic Chemistry, 47(2), 406-409.

  • Thiocarbohydrazides: Synthesis and Reactions. (2014). International Journal of Organic Chemistry, 4(3), 191-225.
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2022). Molecules, 27(15), 4995.
  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2014). Molecules, 19(9), 13484-13501.
  • Thiosemicarbazides: synthesis and reactions. (2012). Journal of Sulfur Chemistry, 33(3), 309-348.
  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (2023). Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 66(1), 59-66.
  • Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. (2011). Molecules, 16(10), 8592-8604.
  • Synthesis, crystal structure and chemical reactivity of dichloro(thiosemicarbazide)copper(II). (1981). Journal of the Chemical Society, Dalton Transactions, (5), 1054-1057.
  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2011). Molecules, 16(10), 8592-8604.
  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). Proceedings, 70(1), 10.
  • Functionalizing Thiosemicarbazones for Covalent Conjug
  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. (2006). Acta Poloniae Pharmaceutica, 63(5), 389-394.
  • Synthesis and intramolecular cyclization of thiosemicarbazide morpholilacetic acid. (2015). Eurasian Chemico-Technological Journal, 17(4), 307-311.

Sources

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol as a potential enzyme inhibitor.

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities. When functionalized with a thiol group at the 3-position and a cyclobutyl moiety at the 5-position, the resulting compound, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, emerges as a compelling candidate for enzyme inhibition studies. The thiol group, in particular, is a potent coordinating agent for metal ions, suggesting a strong potential for this compound to act as an inhibitor of metalloenzymes. This document provides a comprehensive guide to the characterization and application of , with a focus on its potential activity against carbonic anhydrases.

Hypothesized Mechanism of Action: Inhibition of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a variety of physiological processes, including pH regulation, respiration, and bone resorption, making them attractive targets for drug development. The proposed mechanism of inhibition for 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol against CAs involves the coordination of the deprotonated thiol group to the zinc ion in the enzyme's active site. This interaction is believed to displace the zinc-bound water molecule or hydroxide ion that is essential for catalysis. The cyclobutyl group is hypothesized to interact with hydrophobic residues in the active site, contributing to the overall binding affinity and potentially influencing selectivity among different CA isoforms.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor cluster_2 Inhibited Complex Zn(II) Zn(II) His1 His1 Zn(II)->His1 Coordination His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O Bound_Inhibitor Inhibitor H2O->Bound_Inhibitor Inhibitor displaces water Inhibitor 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol Inhibited_Zn Zn(II) Inhibited_His1 Inhibited_His1 Inhibited_Zn->Inhibited_His1 Coordination Inhibited_His2 Inhibited_His2 Inhibited_Zn->Inhibited_His2 Inhibited_His3 Inhibited_His3 Inhibited_Zn->Inhibited_His3 Inhibited_Zn->Bound_Inhibitor Displaces H2O

Caption: Hypothesized inhibition of Carbonic Anhydrase.

Protocols for Evaluating Inhibitory Activity

The following protocols provide a framework for the initial characterization of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol as a carbonic anhydrase inhibitor.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potency (IC50) of the compound against a specific carbonic anhydrase isoform (e.g., human CA II). The assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA, which produces the yellow-colored p-nitrophenolate anion, monitored spectrophotometrically at 400 nm.

Materials:

  • Human carbonic anhydrase II (lyophilized powder)

  • 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

  • p-Nitrophenyl acetate (p-NPA)

  • Tris buffer (25 mM, pH 7.6)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of human CA II in cold Tris buffer.

    • Prepare a 10 mM stock solution of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol in DMSO.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile.

    • Prepare a working solution of p-NPA (0.5 mM) in Tris buffer.

  • Assay Protocol:

    • Add 160 µL of Tris buffer to each well of a 96-well microplate.

    • Add 10 µL of the inhibitor solution at various concentrations (e.g., a serial dilution from 100 µM to 0.01 µM) to the assay wells. For the control wells, add 10 µL of DMSO.

    • Add 10 µL of the CA II enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 20 µL of the p-NPA working solution to all wells.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Serial Dilution of Inhibitor A->B D Add Inhibitor/DMSO B->D C Add Buffer to Plate C->D E Add Enzyme Solution D->E F Pre-incubate E->F G Add Substrate (p-NPA) F->G H Measure Absorbance at 400 nm G->H I Calculate Reaction Rates H->I J Determine % Inhibition I->J K Plot Dose-Response Curve J->K L Calculate IC50 Value K->L

Caption: Workflow for IC50 determination.

Protocol 2: Preliminary Selectivity Profiling

To assess the selectivity of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, its inhibitory activity should be tested against other metalloenzymes, such as matrix metalloproteinases (MMPs), and other CA isoforms.

Materials:

  • Target enzymes (e.g., MMP-2, MMP-9, CA I, CA IX)

  • Specific substrates for each enzyme (e.g., fluorogenic peptide substrate for MMPs)

  • Assay buffers specific to each enzyme

  • 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

  • 96-well microplates (black plates for fluorescence assays)

  • Microplate reader with fluorescence capabilities

Procedure:

  • Follow the general principles outlined in Protocol 1, adapting the specific reagents and detection methods for each enzyme.

  • For MMPs, a common method involves the use of a fluorogenic substrate that is cleaved by the enzyme, resulting in an increase in fluorescence.

  • Determine the IC50 value of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol for each enzyme.

Data Presentation:

The inhibitory activities can be summarized in a table for easy comparison.

EnzymeIC50 (µM) [Hypothetical Data]
CA II0.5
CA I5.2
CA IX0.8
MMP-2> 100
MMP-9> 100

This hypothetical data suggests that 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol is a potent inhibitor of CA II and CA IX with some selectivity over CA I, and is highly selective against the tested MMPs.

Troubleshooting and Considerations

  • Solubility: 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol may have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing aqueous dilutions. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.

  • Thiol Reactivity: The thiol group can be susceptible to oxidation. Prepare fresh solutions of the compound and consider degassing buffers to minimize oxidation.

  • Enzyme Purity and Activity: The purity and specific activity of the enzyme preparation are critical for obtaining reproducible results. Always use highly purified enzyme preparations and verify their activity before conducting inhibition studies.

Conclusion

5-Cyclobutyl-1H-1,2,4-triazole-3-thiol represents a promising scaffold for the development of novel enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases. The protocols and insights provided in this guide offer a solid foundation for researchers to explore its therapeutic potential. Further studies, including detailed kinetic analysis to determine the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo efficacy studies, are warranted to fully elucidate the pharmacological profile of this compound.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 35(9), 867-874. [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. [Link]

  • Nagase, H., & Fields, G. B. (1996). Human matrix metalloproteinase specificity studies using collagen-based synthetic peptides. Biopolymers, 40(4), 399-416. [Link]

Application Notes & Protocols: Antimicrobial Susceptibility Testing of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the antimicrobial susceptibility testing (AST) of the novel compound, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities for antimicrobial efficacy. We present established methodologies for determining the compound's spectrum of activity and potency, specifically the Broth Microdilution method for quantitative Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion method for qualitative screening. The scientific rationale behind the potential antimicrobial action of the 1,2,4-triazole-3-thiol scaffold is discussed, drawing upon its known role in disrupting fungal ergosterol biosynthesis and the potential contribution of the thiol group to its bioactivity.[1][2][3][4] This guide is structured to ensure scientific integrity through the inclusion of self-validating controls and is grounded in authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]

Scientific Background and Rationale

The emergence of multidrug-resistant pathogens necessitates the continuous search for novel antimicrobial agents.[7] The 1,2,4-triazole heterocyclic system is a critical pharmacophore in medicinal chemistry, forming the core of numerous successful antifungal drugs like fluconazole and itraconazole.[1][7][8]

1.1. The 1,2,4-Triazole Core: A Proven Antifungal Scaffold The primary mechanism of action for most triazole antifungal agents is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[2][3][8] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[1][3] By inhibiting this enzyme, triazoles lead to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, which disrupts membrane structure, alters the activity of membrane-bound enzymes, and ultimately inhibits fungal growth.[2][3]

1.2. The Role of the 3-Thiol Group The thiol (-SH) group is a highly reactive functional group that can play a significant role in biological activity. Low-molecular-weight thiols are integral to maintaining redox homeostasis within cells and can detoxify reactive oxygen species.[4][9][10] In the context of an antimicrobial compound, the thiol group could act as a nucleophile, potentially forming covalent bonds with target enzymes or participating in redox reactions that disrupt microbial cellular processes.[9][11] Furthermore, the presence of a thiol group has been shown to enhance the antibacterial activity of certain classes of antibiotics.[12]

1.3. Hypothesized Mechanism of Action for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Based on its structural components, we hypothesize a dual-action or enhanced mechanism. The triazole ring is expected to target sterol biosynthesis in fungi. The cyclobutyl substituent, being a lipophilic group, may enhance the compound's ability to penetrate the microbial cell membrane. The thiol group could contribute to its overall efficacy by interacting with other cellular targets or enhancing its primary activity.

Hypothesized_Mechanism_of_Action cluster_0 Microbial Cell Membrane Cell Membrane Enzyme Lanosterol 14α-demethylase (Target Enzyme) Pathway Ergosterol Biosynthesis Pathway Enzyme->Pathway Ergosterol Ergosterol (Membrane Integrity) Pathway->Ergosterol Ergosterol->Membrane supports Thiol_Target Other Cellular Targets (e.g., proteins, ROS) Compound 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Compound->Membrane Penetrates (Cyclobutyl group aids) Compound->Enzyme Triazole ring inhibits Compound->Thiol_Target Thiol group interacts

Caption: Hypothesized mechanism of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Quantitative Data Summary

Effective evaluation requires summarizing results in a clear, comparable format. Researchers should populate a table similar to the one below with their experimental findings. MIC values should be determined in µg/mL.

Table 1: Example Data Template for Minimum Inhibitory Concentration (MIC) of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Test MicroorganismStrain IDGram Stain / TypeMIC (µg/mL) of Test CompoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 25923Gram-positive[Experimental Value]Vancomycin[Experimental Value]
Escherichia coliATCC 25922Gram-negative[Experimental Value]Ciprofloxacin[Experimental Value]
Pseudomonas aeruginosaATCC 27853Gram-negative[Experimental Value]Ciprofloxacin[Experimental Value]
Candida albicansATCC 10231Fungus (Yeast)[Experimental Value]Fluconazole[Experimental Value]
Aspergillus nigerATCC 16404Fungus (Mold)[Experimental Value]Amphotericin B[Experimental Value]

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility and accuracy. The following methods are based on guidelines from CLSI and EUCAST.[5][13][14]

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative antimicrobial susceptibility testing, yielding a precise Minimum Inhibitory Concentration (MIC) value.[15][16] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Broth_Microdilution_Workflow start Start prep_compound Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) start->prep_compound prep_inoculum Prepare 0.5 McFarland Inoculum Suspension (~1.5 x 10^8 CFU/mL) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate (e.g., 64 to 0.125 µg/mL) prep_compound->serial_dilute dilute_inoculum Dilute Inoculum in Broth (to ~1 x 10^6 CFU/mL) prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Diluted Microorganism Suspension (Final conc. ~5 x 10^5 CFU/mL) dilute_inoculum->add_inoculum serial_dilute->add_inoculum controls Set Up Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) - Positive Control (Std. Antibiotic) add_inoculum->controls incubate Incubate Plate (35-37°C for 16-24 hours) controls->incubate read_mic Visually Inspect Plate for Turbidity incubate->read_mic end Determine MIC: Lowest concentration with no visible growth read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi

  • Test microorganisms (e.g., from Table 1)

  • Positive control antibiotics

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or broth

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in sterile DMSO. The concentration should be high enough to accommodate serial dilutions (e.g., 1280 µg/mL).

    • Rationale: DMSO is a common solvent for non-polar compounds. Its final concentration in the wells should not exceed 1% v/v to avoid inhibiting microbial growth. A solvent toxicity control should always be included.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17]

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the inoculum in the appropriate sterile broth (CAMHB or RPMI) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This typically requires a 1:150 dilution of the standardized suspension.[18]

  • Plate Preparation & Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the prepared compound stock solution (appropriately diluted from the main stock) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 1-10 now contain serially diluted compound. d. Well 11 will serve as the growth control (no compound). e. Well 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation: Add 100 µL of the diluted inoculum (from Step 3) to wells 1 through 11. Do not add inoculum to well 12. This brings the final volume in each well to 200 µL and halves the compound concentration, achieving the desired final test concentrations.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or 24-48 hours for fungi.[18][19]

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity.[20][21] It is based on the principle that an antimicrobial-impregnated disk will create a concentration gradient in the agar, resulting in a zone of growth inhibition around the disk if the microorganism is susceptible.[22][23]

Disk_Diffusion_Workflow start Start prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum prep_plate Prepare Mueller-Hinton Agar (MHA) Plate (4 mm depth) start->prep_plate prep_disk Impregnate Sterile Paper Disks with Known Amount of Compound start->prep_disk inoculate Dip Sterile Swab in Inoculum and Streak for a Confluent Lawn on MHA Plate prep_inoculum->inoculate prep_plate->inoculate dry_plate Allow Plate to Dry (3-5 minutes) inoculate->dry_plate place_disk Aseptically Place Disks on Agar Surface (min. 24 mm apart) dry_plate->place_disk prep_disk->place_disk incubate Invert and Incubate Plate (35-37°C for 16-24 hours) place_disk->incubate measure_zone Measure Diameter of the Zone of Inhibition (in mm) incubate->measure_zone end Interpret Results: (Susceptible, Intermediate, Resistant) Based on Zone Size measure_zone->end

Caption: Workflow for the Agar Disk Diffusion Assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile paper disks (6 mm diameter)

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol solution of known concentration

  • Test microorganisms and 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile forceps

  • Incubator (35-37°C)

  • Ruler or calipers

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a 0.5 McFarland standardized suspension of the test organism as described in Protocol 1, Step 2.

  • Plate Inoculation: Within 15 minutes, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[21] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a confluent lawn of growth.[20][21]

  • Plate Drying: Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[21]

    • Rationale: This allows the inoculum to be absorbed into the agar before the disks are applied.

  • Disk Preparation and Application: a. Using sterile forceps, apply commercially available positive control antibiotic disks. b. For the test compound, impregnate sterile blank paper disks with a specific volume of a known concentration of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk). A solvent control disk (impregnated only with DMSO) must also be applied. c. Place the disks firmly on the agar surface, ensuring complete contact. Disks should be spaced at least 24 mm apart from center to center.[17][23]

  • Incubation: Invert the plates and incubate within 15 minutes of disk application at 35-37°C for 16-24 hours.[17][22]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.[17] The size of the zone correlates with the susceptibility of the organism to the compound. While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a valuable measure of activity that can be compared against known antibiotics.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 12(8), 1910–1921. [Link]

  • Georgiev, A. G. (2018).
  • Patel, N. B., & Khan, I. H. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 4(2), 1146-1150.
  • on behalf of the ESCMID Study Group Legionella Infections. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

  • Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Demkovych, O., et al. (2024).
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Upmanyu, N., et al. (2011). Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives. Acta Poloniae Pharmaceutica, 68(2), 213–221. [Link]

  • Wadhwa, G., & Raturi, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Ramesh, G. T., et al. (2024). Synthesis and evaluation of novel 1,2,4-triazole antimicrobial agents. World Journal of Pharmaceutical Research.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]

  • Microbiology Info. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved January 20, 2026, from [Link]

  • Faria, N. C. G., et al. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(23), 7244. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 20, 2026, from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved January 20, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Macvanin, M., et al. (2023). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. International Journal of Molecular Sciences, 24(13), 10550. [Link]

  • Traczewski, M. M., & Staneck, J. L. (2024). Modification of antimicrobial susceptibility testing methods. ResearchGate. [Link]

  • Sharma, R. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]

  • Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]

  • Hand, C. E., & Elliott, T. S. J. (2020). Emerging roles of low-molecular-weight thiols at the host–microbe interface. PLOS Pathogens, 16(10), e1008924. [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved January 20, 2026, from [Link]

  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Retrieved January 20, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]

  • U.S. Food & Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]

  • Wang, Y., et al. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Pharmaceutical Design, 26(14), 1618–1626. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]

  • Szamosvári, D., et al. (2021). Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. ACS Medicinal Chemistry Letters, 12(11), 1776–1782. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Wang, Y., et al. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Pharmaceutical Design, 26(14), 1618-1626. [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2020). The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. Current Pharmaceutical Design, 26(14), 1618–1626. [Link]

  • Kurasov, O., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 26(24), 7586. [Link]

  • Siddiqui, N., et al. (2010). Synthesis and in-vitro antimicrobial activity of new 1,2,4-triazoles. E-Journal of Chemistry, 7(4), 1333-1341. [Link]

  • El-Sayed, R., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]

  • Holota, S., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. ResearchGate. [Link]

Sources

Application Note & Protocols for the In Vitro Antioxidant Profiling of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antioxidant capacity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of novel antioxidant agents a critical area of research.[1][2][3][4] This guide details the scientific rationale for investigating this specific heterocyclic compound and presents a multi-assay approach for robust characterization. We provide detailed, step-by-step protocols for three complementary assays—DPPH, ABTS, and FRAP—explaining the causality behind experimental choices and outlining methods for accurate data analysis and interpretation.

Scientific Rationale & Mechanistic Insight

The therapeutic potential of heterocyclic compounds is a cornerstone of medicinal chemistry.[3][5] The 1,2,4-triazole nucleus is a privileged scaffold found in numerous clinically approved drugs, valued for its metabolic stability and diverse pharmacological activities.[4][5] When this core is functionalized with a thiol (-SH) group, as in 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, a strong potential for antioxidant activity emerges based on established chemical principles.

The Role of the Thiol Group: The thiol functional group is a potent reducing agent and a key player in biological redox chemistry.[6] Its antioxidant capability stems primarily from the ability of the sulfhydryl proton to be readily donated to neutralize free radicals, a mechanism known as hydrogen atom transfer (HAT).[7] This process transforms a highly reactive radical into a more stable species, while the resulting thiol radical (R-S•) is relatively stable and can be regenerated by other cellular antioxidants like glutathione.[8][9]

The Contribution of the Triazole Ring: The 1,2,4-triazole ring itself can contribute to antioxidant activity through its electron-rich nature, which facilitates single-electron transfer (SET) to reduce oxidant species.[5][10] The combination of the thiol group (acting via HAT) and the triazole nucleus (acting via SET) suggests that 5-cyclobutyl-1H-1,2,4-triazole-3-thiol could be a versatile antioxidant capable of acting through multiple mechanisms.

Below is a diagram illustrating the primary hydrogen atom transfer mechanism.

G cluster_reactants Reaction Initiation cluster_products Neutralization Compound Triazole-Thiol (R-SH) Stable Stable Molecule (XH) Compound->Stable H• Donation ThiolRadical Thiol Radical (R-S•) (Relatively Stable) Compound->ThiolRadical Radical Free Radical (X•) Radical->Stable

Caption: Hydrogen Atom Transfer (HAT) by a thiol compound.

A Multi-Assay Approach for Comprehensive Profiling

No single antioxidant assay can fully capture the complex activity of a compound. Therefore, a panel of assays based on different chemical principles is essential for a robust evaluation. We recommend a combination of DPPH, ABTS, and FRAP assays. This strategy allows for the assessment of activity through both HAT and SET mechanisms, providing a more complete antioxidant profile.[11][12]

AssayPrinciple MechanismRadical/OxidantMeasurement
DPPH Hydrogen Atom Transfer (HAT)2,2-diphenyl-1-picrylhydrazyl (stable radical)Measures disappearance of purple color at ~517 nm
ABTS Mixed HAT and SET2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+)Measures disappearance of blue-green color at ~734 nm
FRAP Single Electron Transfer (SET)Ferric (Fe³⁺) to Ferrous (Fe²⁺) reductionMeasures formation of blue Fe²⁺-TPTZ complex at ~593 nm

Experimental Protocols

This section provides detailed, step-by-step protocols. It is critical to include proper controls in every experiment:

  • Blank: Contains all reagents except the test compound (used to zero the spectrophotometer).

  • Negative Control: Contains the solvent used to dissolve the test compound to account for any solvent effects.

  • Positive Control: A known antioxidant (e.g., Trolox, Ascorbic Acid, or BHT) run in parallel to validate the assay performance.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[13][14][15] The reduction of DPPH is observed as a color change from violet to pale yellow.

Materials:

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (Test Compound)

  • Trolox (Positive Control)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve ~3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or wrapped in aluminum foil.[13]

  • Preparation of Test Compound and Standard Stock Solutions: Prepare a 1 mg/mL stock solution of the test compound and Trolox in methanol.

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) in methanol.

  • Assay Protocol: a. To each well of a 96-well plate, add 100 µL of the sample or standard dilution. b. Add 100 µL of the 0.1 mM DPPH solution to each well. Mix gently by pipetting. c. For the control wells, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.[13] e. Measure the absorbance at 517 nm using a microplate reader.[14]

  • Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11] b. Plot the % inhibition against the concentration of the test compound/standard. c. Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the plot using non-linear regression analysis. A lower IC₅₀ indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+).[16] It is applicable to both hydrophilic and lipophilic compounds.[16]

Materials:

  • Test Compound and Trolox

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (APS)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • 96-well microplates and reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.[17] b. Mix the two solutions in a 1:1 ratio (v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This step generates the ABTS•+ radical.[17][18]

  • Preparation of ABTS•+ Working Solution: a. Before the assay, dilute the stock solution with PBS (or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[17] This is a critical step for reproducibility.

  • Preparation of Test Solutions: Prepare serial dilutions of the test compound and Trolox as described in the DPPH protocol.

  • Assay Protocol: a. Add 20 µL of the sample or standard dilution to the wells of a 96-well plate. b. Add 180 µL of the ABTS•+ working solution to each well. c. Incubate at room temperature for 6-7 minutes in the dark.[11] d. Read the absorbance at 734 nm.[17][18]

  • Data Analysis: a. Calculate the percentage of inhibition using the same formula as for the DPPH assay. b. Determine the IC₅₀ value. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19][20][21] This is a direct test of the electron-donating capacity of a compound.[2]

Materials:

  • Test Compound and Ferrous Sulfate (FeSO₄·7H₂O) or Trolox standard

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

  • 20 mM Ferric Chloride (FeCl₃·6H₂O) in water

  • 96-well microplates and reader

Procedure:

  • Preparation of FRAP Reagent: a. This reagent must be prepared fresh daily.[19] b. Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[19][21] c. Warm the freshly prepared reagent to 37°C before use.[19]

  • Preparation of Standard Curve: Prepare a series of dilutions of FeSO₄ (e.g., 100 to 2000 µM) or Trolox in distilled water.

  • Preparation of Test Solutions: Prepare dilutions of the test compound in a suitable solvent.

  • Assay Protocol: a. Add 20 µL of the sample, standard, or blank (distilled water) to the wells. b. Add 180 µL of the pre-warmed FRAP reagent to all wells. c. Incubate at 37°C for at least 4-10 minutes. Some compounds may require a longer incubation time (up to 60 minutes).[1][19][20] d. Measure the absorbance at 593 nm.[15][21]

  • Data Analysis: a. Plot the absorbance of the standards against their concentration to create a standard curve. b. Use the regression equation from the standard curve to calculate the FRAP value of the test samples. c. Results are expressed as µM of Fe²⁺ equivalents or Trolox equivalents per mg of the compound.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Compound & Standard Dilutions C Incubate Samples with Reagents A->C B Prepare Assay Reagents (DPPH, ABTS•+, FRAP) B->C D Read Absorbance (Spectrophotometer) C->D E Calculate % Inhibition or FRAP Value D->E F Determine IC50 or Trolox Equivalents E->F

Sources

Application Note: High-Throughput Screening of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol Libraries for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Abstract: High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel therapeutic starting points.[1][2] This guide provides a detailed framework for designing and executing an HTS campaign focused on libraries derived from the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol scaffold. This heterocyclic system is of significant interest due to the diverse biological activities reported for related structures, including anticancer and antimicrobial properties.[3][4][5] We present an integrated workflow, from library management and quality control to a detailed biochemical assay protocol, data analysis, and hit validation. The protocols and insights herein are designed to provide researchers with a robust, self-validating system for identifying and prioritizing potent and selective enzyme inhibitors.

Scientific Rationale & Campaign Strategy

The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Pharmacophore

The 1,2,4-triazole ring is a structural component in numerous approved drugs, including the antifungals fluconazole and itraconazole.[3] The incorporation of a thiol group at the 3-position creates the 1,2,4-triazole-3-thiol moiety, a versatile scaffold with a rich history in medicinal chemistry. Derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.[4][5] Their ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions underpins their potential as effective modulators of biological targets.[5] Screening a library centered around the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol core allows for the systematic exploration of chemical space around this promising pharmacophore.

Strategy: A Biochemical, Fluorescence-Based Enzyme Inhibition Assay

For this application note, we will focus on a biochemical enzyme inhibition assay. Biochemical assays, which measure the direct interaction between a compound and a purified biological target like an enzyme, offer a controlled environment ideal for primary HTS.[6][7] They are generally less prone to the complexities and potential artifacts of cell-based systems in the initial screening phase.[8]

We will describe a fluorescence-based assay, which is a dominant method in HTS due to its high sensitivity, wide dynamic range, and amenability to miniaturization and automation.[9][10] The protocol is designed to be adaptable to a variety of enzyme targets (e.g., kinases, proteases, phosphatases) where the enzymatic reaction can be coupled to a change in fluorescence.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that requires meticulous planning and rigorous quality control at every step.[1][11] The overall workflow is designed to efficiently identify true hits from a large library and filter out false positives.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Hit Validation Lib_Mgmt Library Management (Acquisition, Plating) Lib_QC Library QC (Purity, Identity, Concentration) Lib_Mgmt->Lib_QC Validate Assay_Dev Assay Development & Miniaturization Lib_QC->Assay_Dev Inform Pilot Pilot Screen (~2,000 Compounds) Assay_Dev->Pilot HTS Primary HTS (Full Library) Pilot->HTS Z' > 0.5 Data_Acq Data Acquisition & Normalization HTS->Data_Acq Hit_Triage Hit Triage (Potency & Efficacy) Data_Acq->Hit_Triage Hit_Confirm Hit Confirmation (Re-order & Re-test) Hit_Triage->Hit_Confirm Select Hits Secondary Secondary & Orthogonal Assays Hit_Confirm->Secondary Confirm Activity SAR SAR Analysis Secondary->SAR Validate Mechanism

Caption: High-level workflow for an HTS campaign.

Library Preparation & Quality Control

The quality of the screening library is a critical determinant of the success of an HTS campaign.[12] A well-characterized library minimizes the risk of chasing false positives arising from impurities or compound misidentification.

Compound Handling and Plating
  • Source Plates: The 5-cyclobutyl-1H-1,2,4-triazole-3-thiol library should be obtained as stock solutions, typically at 10 mM in 100% DMSO.

  • Intermediate Plates: Prepare intermediate concentration plates (e.g., 1 mM) in DMSO. This step reduces the number of freeze-thaw cycles on the master stock plates.

  • Assay-Ready Plates: Using automated liquid handlers, create low-concentration "assay-ready" plates by dispensing a small volume (e.g., 50-100 nL) of compound from the intermediate plates into 384-well or 1536-well microplates.[1] These plates are then typically sealed and stored at -20°C or -80°C until use.

Mandatory Quality Control (QC)

Effective compound management includes a robust QC process to ensure the integrity of the library.[13][14]

QC ParameterMethodAcceptance CriteriaRationale
Compound Purity LC-MS (Liquid Chromatography-Mass Spectrometry)>90% purity for a subset of libraryEnsures that the observed biological activity is due to the intended compound and not a potent impurity.[15]
Compound Identity Mass Spectrometry (MS)Measured mass matches theoretical mass ± toleranceConfirms the correct compound is in the well.
Concentration Acoustic Dispensing Verification or similarDispensed volume within ±10% of targetEnsures accurate final assay concentrations, which is critical for generating reliable dose-response data.

Detailed Protocol: Fluorescence Polarization-Based Kinase Inhibition Assay

This protocol provides a step-by-step guide for a primary screen using Fluorescence Polarization (FP), a common and robust technology for monitoring binding events, making it ideal for kinase assays.[6][16]

Principle of the Assay

The assay measures the binding of a fluorescently labeled peptide substrate to an antibody that specifically recognizes the phosphorylated version of that peptide.

  • Low FP Signal (Active Enzyme): The kinase phosphorylates the peptide. The small, fluorescent peptide tumbles rapidly in solution, resulting in a low polarization value.

  • High FP Signal (Inhibited Enzyme): An inhibitor prevents the kinase from phosphorylating the peptide. The fluorescent peptide is bound by a large antibody, causing it to tumble slowly and yield a high polarization value.

Reagents and Materials
  • Enzyme: Purified kinase of interest.

  • Substrate: Fluorescently-labeled peptide substrate (e.g., FITC-labeled).

  • Cofactor: ATP at a concentration near its Kₘ for the enzyme.[17]

  • Antibody: Phospho-specific antibody.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Controls: Known potent inhibitor (Positive Control) and DMSO (Negative Control).

  • Plates: Low-volume 384-well black plates.

  • Equipment: Automated liquid handler, plate reader capable of FP measurements.

Assay Development and Optimization

Before initiating the full screen, the assay must be optimized to ensure it is robust and sensitive.[18]

  • Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal within a linear reaction time (e.g., 60 minutes).

  • Substrate (ATP) Kₘ Determination: Measure the enzyme's activity across a range of ATP concentrations to determine the Michaelis-Menten constant (Kₘ). For inhibitor screening, using an ATP concentration at or slightly below the Kₘ is crucial for detecting competitive inhibitors.[17]

  • DMSO Tolerance: Confirm that the assay performance is not significantly affected by the final concentration of DMSO (typically ≤1%).[19]

Step-by-Step HTS Protocol

The following steps are performed in 384-well plates with a final assay volume of 20 µL.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 100 nL of compounds from the assay-ready plates into the assay plates.

    • Dispense 100 nL of the positive control inhibitor (e.g., Staurosporine for many kinases) into columns 23 (rows A-H) and 24 (rows I-P).

    • Dispense 100 nL of DMSO into columns 23 (rows I-P) and 24 (rows A-H) to serve as the negative control (0% inhibition).

    • This plate layout provides 32 wells each of positive and negative controls.[19]

  • Enzyme Addition:

    • Add 10 µL of 2X enzyme solution in assay buffer to all wells.

    • Gently centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure contents are mixed.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme. This pre-incubation step is critical for identifying time-dependent inhibitors.

  • Reaction Initiation:

    • Add 10 µL of 2X substrate/ATP mix in assay buffer to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time should be within the established linear range of the reaction.

  • Reaction Termination and Detection:

    • Add 10 µL of stop/detection solution containing the phospho-specific antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding to reach equilibrium.

    • Read the plates on an FP-capable plate reader.

Data Analysis, Hit Identification, and Validation

Raw data from the plate reader must be processed and analyzed to identify statistically significant "hits."[20]

Quality Control and Data Normalization
  • Z'-Factor Calculation: The first step is to assess the quality of the assay for each plate. The Z'-factor is a statistical parameter that measures the separation between the positive and negative controls.[1]

    • Formula: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5 .[18][21] Plates that fail this QC metric should be flagged for review or repeated.

  • Data Normalization: Raw FP values are converted to percent inhibition to allow for comparison across plates.

    • Formula: % Inhibition = 100 * [ (Signal_compound - μ_neg) / (μ_pos - μ_neg) ]

Hit Triage and Confirmation
  • Primary Hit Selection: A primary hit is typically defined as a compound that shows activity greater than a set threshold, often calculated as three times the standard deviation (SD) of the negative (DMSO) controls.

  • Hit Confirmation: Compounds identified as primary hits must be re-tested to confirm their activity. This involves re-ordering the solid compound, confirming its identity and purity via LC-MS, and re-testing in the primary assay to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).[15] Only compounds that show a reproducible, dose-dependent effect are considered "confirmed hits."

Hit StatusDescriptionNext Step
Primary Hit A compound that meets the activity threshold in the single-point screen.Re-order solid compound for confirmation.
Confirmed Hit A re-ordered compound that shows a dose-dependent IC₅₀ in the primary assay.Advance to secondary and orthogonal assays.
False Positive A primary hit that is inactive upon re-testing.Deprioritize and flag in the database.
PAINS Pan-Assay Interference Compounds; known to be promiscuous or cause artifacts.[22]Filter out using computational tools and historical data.[22]
The Hit Validation Cascade

Confirmed hits must be evaluated in a series of secondary assays to validate their mechanism of action and rule out artifacts.[22]

Validation_Cascade cluster_secondary Secondary Assays cluster_cellular Cellular Assays Input Confirmed Hits (IC50 < 10 µM) Ortho Orthogonal Assay (e.g., Label-Free MS-based) Input->Ortho Validate True Binding Counter Counter-Screen (Assay technology artifacts) Ortho->Counter Rule out Artifacts Selectivity Selectivity Panel (Related Kinases) Counter->Selectivity Target_Eng Target Engagement (e.g., CETSA) Selectivity->Target_Eng Confirm Cellular Activity Functional Functional Cellular Assay (e.g., Phospho-Flow) Target_Eng->Functional Tox Cytotoxicity Assay Functional->Tox Assess Viability Output Validated Lead Series (Potent, Selective, Cell-Active) Tox->Output

Caption: A logical workflow for hit validation and characterization.

  • Orthogonal Assays: These assays use a different detection technology (e.g., label-free mass spectrometry) to confirm that the compound's activity is not an artifact of the primary assay format (e.g., fluorescence interference).[21]

  • Selectivity Assays: The hit compound is tested against a panel of related enzymes (e.g., other kinases) to determine its selectivity profile. A highly selective compound is generally more desirable as it is less likely to cause off-target side effects.

  • Cell-Based Assays: Ultimately, a compound must be active in a more biologically relevant context.[8][23][24] Cellular assays, such as those measuring the phosphorylation of a downstream substrate in a cell line, confirm that the compound can cross the cell membrane and engage its target in a cellular environment.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • High-throughput screening. (2024, December 10). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Lazo, J. S., Sharlow, E. R., & Johnston, P. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ASSAY and Drug Development Technologies, 12(6), 321–337. [Link]

  • Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360–366. [Link]

  • Kettling, U., et al. (1998). Rapid assay processing by integration of dual-color fluorescence cross-correlation spectroscopy: High throughput screening for enzyme activity. Proceedings of the National Academy of Sciences, 95(4), 1416–1420. [Link]

  • Mukherjee, P., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]

  • Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567. [Link]

  • Zock, J. M. (2009). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 486, 1-12. [Link]

  • Vidal, M., et al. (2011). Quality control methodology for high-throughput protein-protein interaction screening. Methods in Molecular Biology, 759, 237-259. [Link]

  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute. Retrieved January 20, 2026, from [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Quality control of high throughput screening. (n.d.). Aston Research Explorer. Retrieved January 20, 2026, from [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]

  • HTS QC General Guidelines. (2021, February 3). EU-OPENSCREEN. Retrieved January 20, 2026, from [Link]

  • Biochemical Assay Services. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2025, April 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Gahloth, D., et al. (2024). Fluorescence-based pH-shift assay with wide application scope for high-throughput determination of enzymatic activity in enzyme mining and engineering. Catalysis Science & Technology. [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved January 20, 2026, from [Link]

  • Wolfbeis, O. S. (2015). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Analytical Methods, 7(1), 23-31. [Link]

  • Di Martino, S., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 23(18), 10831. [Link]

  • Jones, K., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2115-2126. [Link]

  • Top Enzymatic Assays for Drug Screening in 2025. (2025, April 29). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation, 13(2), 94-102. [Link]

  • Ali, A., et al. (2016). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 11(11), e0165278. [Link]

  • Götte, M., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 42(W1), W191-W197. [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved January 20, 2026, from [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved January 20, 2026, from [Link]

  • Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening, 2(2), 99-105. [Link]

  • Koganole, P., et al. (2025). New Insights into 1,2,4-Triazole-3-Thiol Chemistry: Synthesis and Tuberculostatic Activity. International Journal of Environmental Sciences, 11(8s). [Link]

  • Basics of Enzymatic Assays for HTS. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Molecules, 27(16), 5320. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). Molecules, 19(12), 21191-21209. [Link]

  • Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia. Retrieved January 20, 2026, from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 14). protocols.io. [Link]

  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2017). Briefings in Bioinformatics, 18(5), 794-810. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2005). Molecules, 10(1), 83-89. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. (2020). [No Source Available]. [Link]

Sources

Application Notes and Protocols for the Agricultural Evaluation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Novel Triazole Thiones in Agriculture

The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its broad spectrum of biological activities.[1] Derivatives of this heterocyclic system have yielded some of the most effective fungicides, herbicides, insecticides, and plant growth regulators used in global agriculture.[1][2] The fungicidal action of many triazoles is well-established, primarily involving the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[3][4][5][6][7][8] This disruption of fungal cell membrane integrity leads to either fungistatic or fungicidal effects.[7] Beyond fungicidal properties, various structural modifications to the triazole ring have unlocked a diverse array of other agronomically valuable activities.[2][9][10][11][12][13][14][15][16][17]

This document provides a comprehensive guide for the preliminary evaluation of a novel derivative, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol , in an agricultural research context. While specific biological data for this compound is not yet publicly available, its structural features—a 1,2,4-triazole-3-thione core substituted with a cyclobutyl group—suggest significant potential for biological activity. The presence of the thiol group offers a reactive site for further derivatization, while the cyclobutyl moiety may influence lipophilicity and binding to target enzymes. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a robust framework for systematically screening and characterizing the potential of this compound as a novel agrochemical.

Physicochemical Characterization and Formulation

A foundational step in evaluating any new active ingredient is the determination of its physicochemical properties, which dictates its behavior, bioavailability, and formulation strategy.

Table 1: Key Physicochemical Parameters for Agrochemical Formulation

ParameterImportanceRecommended Method
Solubility Determines the choice of solvent systems for formulation and application. Crucial for systemic uptake in plants.HPLC-based methods in various solvents (water, acetone, methanol, xylene).
Melting Point Influences the physical state of the technical material and the choice between solid and liquid formulations.[18]Differential Scanning Calorimetry (DSC).
LogP (Octanol-Water Partition Coefficient) Predicts the lipophilicity of the compound, which affects its environmental fate, soil mobility, and ability to penetrate biological membranes.Shake-flask method or HPLC-based estimation.
pKa (Acid Dissociation Constant) Important for understanding the compound's behavior in different pH environments (e.g., soil, plant tissues, spray tank).Potentiometric titration or UV-spectrophotometry.
Vapor Pressure Indicates the tendency of the compound to volatilize, which is important for assessing inhalation exposure and environmental distribution.Gas saturation method or thermogravimetric analysis (TGA).
Stability Assessment of degradation under various conditions (hydrolytic, photolytic) is critical for determining shelf-life and environmental persistence.Accelerated stability studies under controlled temperature, humidity, and light conditions.
Formulation Development: A Critical Step for Efficacy

The biological activity of an active ingredient is intrinsically linked to its formulation. The choice of formulation depends on the compound's physical properties, the target pest or disease, the crop, and the application method.[18] For a novel compound like 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, initial formulations for screening purposes could include:

  • Emulsifiable Concentrate (EC): Suitable if the compound is a liquid or has good solubility in an organic solvent.[19][20] An EC formulation consists of the active ingredient, a solvent, and an emulsifier, allowing it to be mixed with water to form a stable emulsion for spraying.[19][20]

  • Wettable Powder (WP): If the compound is a solid with low water solubility, it can be formulated as a WP. This involves mixing the active ingredient with an inert carrier, a wetting agent, and a dispersing agent.[21]

  • Soluble Powder (SP): For solid compounds that are soluble in water, an SP formulation is a straightforward option that forms a true solution when mixed with water.[20]

Proposed Agricultural Applications and Screening Protocols

Based on the known activities of the 1,2,4-triazole class, the following are key areas for the evaluation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Fungicidal Activity

The strong precedent for fungicidal activity in triazole compounds makes this a primary area of investigation.[5][6][7][8][22][23][24]

The primary hypothesized mechanism is the inhibition of sterol biosynthesis via the targeting of the fungal enzyme lanosterol 14α-demethylase (CYP51).[3][4][5][6][7][8]


}

Hypothesized fungicidal mechanism of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

This protocol is designed for high-throughput screening against a panel of economically important phytopathogenic fungi.[25][26]

Objective: To determine the half-maximal effective concentration (EC50) of the test compound against various fungal pathogens.

Materials:

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (technical grade)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • 90 mm Petri dishes or 96-well microtiter plates

  • Cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Commercial triazole fungicide (e.g., Tebuconazole, Propiconazole) as a positive control

  • Sterile distilled water

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of the test compound and the positive control in DMSO.

  • Amended Media Preparation: Autoclave the fungal growth medium and allow it to cool to approximately 50-55°C. Add the stock solution of the test compound to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L). Also prepare a control plate with DMSO only and a positive control series. Pour the amended agar into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.

Self-Validation:

  • The inclusion of a known susceptible fungal strain and a positive control fungicide validates the assay's sensitivity.

  • The DMSO-only control ensures that the solvent has no significant effect on fungal growth.

Herbicidal Activity

Many triazole derivatives have been reported to possess herbicidal properties.[2][11][14][27][28]

This protocol evaluates the compound's effect on weed germination and growth.[29][30][31]

Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

  • Test compound formulated as an EC or WP.

  • Seeds of weed species (e.g., Echinochloa crus-galli (barnyardgrass - monocot), Amaranthus retroflexus (redroot pigweed - dicot)).

  • Pots or trays with a standard potting mix.

  • Greenhouse or controlled environment growth chamber.

  • Commercial herbicide with a known mode of action as a positive control.

  • Untreated control (water or formulation blank).

Procedure:

Pre-Emergence Application:

  • Sow a known number of seeds of each weed species at a uniform depth in pots.

  • Apply the test compound at various rates (e.g., 100, 250, 500, 1000 g a.i./ha) to the soil surface.

  • Water the pots and place them in a greenhouse under optimal growing conditions.

  • Assess germination, plant survival, and biomass reduction after 21 days.

Post-Emergence Application:

  • Grow the weed species in pots until they reach the 2-3 leaf stage.[30]

  • Apply the test compound as a foliar spray at the same rates as the pre-emergence test.

  • Return the plants to the greenhouse.

  • Assess phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) and plant mortality at 7, 14, and 21 days after treatment (DAT).

Data Analysis:

  • Calculate the percentage of inhibition or mortality compared to the untreated control.

  • Determine the GR50 (the dose required to reduce growth by 50%) for each species.


}

Workflow for pre- and post-emergence herbicidal screening.

Insecticidal Activity

While less common than fungicidal or herbicidal activity, some triazole derivatives have shown insecticidal properties.[10][16][32][33]

This protocol outlines a method for screening against common agricultural insect pests.

Objective: To determine the toxicity (LC50) of the test compound against target insect species.

Materials:

  • Test compound formulated for application.

  • Target insects (e.g., Myzus persicae (green peach aphid), Plutella xylostella (diamondback moth larvae)).

  • Leaf discs or whole plants for feeding assays.

  • Spray tower or hand sprayer for uniform application.

  • Ventilated containers for holding insects.

  • Commercial insecticide as a positive control.

Procedure (Leaf Dip Bioassay for Aphids):

  • Prepare a series of dilutions of the test compound in water containing a surfactant.

  • Excise leaf discs from a suitable host plant (e.g., cabbage, pepper).

  • Dip each leaf disc in a test solution for 10 seconds and allow it to air dry.

  • Place each treated leaf disc in a Petri dish on a layer of moist filter paper.

  • Introduce a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Seal the Petri dishes with ventilated lids.

  • Incubate at a suitable temperature and photoperiod.

  • Assess mortality after 24, 48, and 72 hours. An insect is considered dead if it is unable to move when prodded with a fine brush.

  • Calculate the LC50 value using probit analysis.

Plant Growth Regulation

Triazoles are well-documented as potent plant growth regulators, primarily by inhibiting gibberellin biosynthesis.[9][12][13][17][34] This can lead to desirable agronomic traits such as reduced shoot growth, increased stress tolerance, and enhanced flowering.[9][12][34]

Objective: To evaluate the effect of the test compound on plant height and development.

Materials:

  • Test compound.

  • Dwarf pea or rice seedlings (known to be sensitive to gibberellin inhibitors).

  • Paclobutrazol as a positive control.[9][17]

  • Hydroponic or soil-based culture system.

  • Growth chamber with controlled environmental conditions.

Procedure:

  • Germinate seeds and transfer uniform seedlings to the culture system.

  • Apply the test compound at a range of concentrations to the rooting medium or as a foliar spray.

  • Grow the plants for 14-28 days.

  • Measure plant height, internode length, and chlorophyll content.

  • Observe any other morphological changes (e.g., darker green leaves, increased tillering).

  • Compare the results to the untreated control and the paclobutrazol-treated plants.

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and robust framework for the initial evaluation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol as a potential agrochemical. Positive results in any of these screening assays would warrant further investigation, including mode of action studies, crop safety evaluations, and preliminary toxicology and environmental fate studies. The versatility of the 1,2,4-triazole-3-thione scaffold suggests that this novel compound is a promising candidate for the discovery of new solutions to challenges in agriculture.

References

  • Bekheta, M. A., & El-Mergawi, R. A. (2012). Effect of uniconazole and paclobutrazol on growth, yield and some biochemical constituents of faba bean (Vicia faba L.) plants. Journal of Applied Sciences Research, 8(1), 149-158.
  • Chen, J., et al. (2022). Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. Molecular Diversity, 26(4), 2149–2158.
  • Chen, Q., et al. (2022). Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ACS Omega, 7(38), 34389–34398.
  • Deising, H. B., & Mueller, D. S. (2006). Fungicides: Triazoles.
  • Gao, J., Hofstra, G., & Fletcher, R. A. (1988). Anatomical changes induced by triazoles in wheat seedlings. Canadian Journal of Botany, 66(6), 1178-1185.
  • Fletcher, R. A., & Hofstra, G. (1988). Triazoles as potential plant protectants. In Sterol biosynthesis inhibitors (pp. 321-331). Ellis Horwood.
  • Guan, A., et al. (2022). Synthesis, Spectral Analysis, and Insecticidal Activity of 1,2,3-Triazole Derivatives.
  • He, Y., et al. (2020). Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. ChemistrySelect, 5(2), 569-573.
  • Heben Pesticide. (2023). How to choose a formulation type for Agrochemical Products. Heben Pesticide News.
  • Jacobs, K. A. (1991). Regulation of Tree Growth and Development with Triazole Compounds. Journal of Arboriculture, 17(11), 315-319.
  • Joseph-Horne, T., & Hollomon, D. W. (2000). Molecular mechanisms of azole resistance in fungi. FEMS Microbiology Letters, 186(2), 1-7.
  • Li, Y., et al. (2020). Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. Molecules, 25(18), 4296.
  • Maertens, J. A. (2004). History of the development of azole derivatives. Clinical Microbiology and Infection, 10(s1), 1-10.
  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
  • Parker, J. E., et al. (2011). The structure of fungal 14α-sterol demethylase (CYP51) provides insights into azole antifungal mode of action and resistance. Journal of Biological Chemistry, 286(40), 34698-34706.
  • Peterson, M. A., & Shoup, D. E. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52973.
  • Sanglard, D. (2016). Resistance of fungi to azoles. Current Opinion in Microbiology, 32, 128-134.
  • Sławiński, J., et al. (2019). Synthesis and antifungal activity of the novel triazole compounds. MedChemComm, 10(4), 549-557.
  • Song, B. A., et al. (2017). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 22(10), 1699.
  • Sun, N., et al. (2018). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Chinese Journal of Chemistry, 36(1), 47-52.
  • Takaç, Z. (2021).
  • U.S. Department of the Interior Bureau of Land Management. (2007).
  • Yadav, L. D. S., & Singh, H. (1976). Synthesis and Pesticidal Activities of Some New Substituted 1,2,4-Triazoles and Their Derivatives. Bioscience, Biotechnology, and Biochemistry, 40(4), 759-762.
  • Zhang, Y., et al. (2025). Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Letters in Drug Design & Discovery, 22(10).
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • Kumar, A., et al. (2011). Synthesis, antimicrobial and insecticidal activity of some 4H-1, 2, 4 triazole derivatives. E-Journal of Chemistry, 8(1), 143-148.
  • Rademacher, W. (2000). Growth retardants: effects on gibberellin biosynthesis and other metabolic pathways. Annual Review of Plant Physiology and Plant Molecular Biology, 51(1), 501-531.
  • PCC SE. (n.d.). Agrochemicals Formulation. Retrieved from [Link]

  • Agri-Training. (n.d.).
  • Poudel, B. (2015). Fungicide Sensitivity Assay – screening resistance of a pathogen against a fungicide. Plant-Ag Blog.
  • Yang, L., et al. (2019). Synthesis and herbicidal activity of pyrimidyl‐1,2,4‐triazole derivatives containing aryl sulfonyl moiety. Journal of Heterocyclic Chemistry, 56(11), 3045-3053.
  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
  • Dayan, F. E., Owens, D. K., & Duke, S. O. (2013). Screening for Natural Product Herbicides. CWSS Proceedings.
  • Kumari, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 883223.
  • Marcianò, D., & Toffolatti, S. L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.
  • Tighadouini, S., et al. (2016). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 64(29), 5877–5884.
  • Ogg, C. L., et al. (2012). Pesticide Formulations. University of Florida IFAS Extension.
  • CropLife Latin America. (n.d.). What you need to know about product formulations for crop protection, phytosanitary products, or pesticides.
  • Petrou, A., et al. (2023).
  • Tighadouini, S., et al. (2016). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 64(29), 5877–5884.
  • ResearchGate. (n.d.).
  • World Health Organization. (2018). Standard Operating Procedure for Testing Insecticide Susceptibility of Adult Mosquitoes in WHO Bottle Bioassays.
  • Singh, V., & Srivastava, A. (2018). The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmaceutical and Technology, 11(9), 4165-4171.
  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests.
  • Centers for Disease Control and Prevention. (2020). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay.
  • Miller, A. D., et al. (2013). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (77), e50433.
  • S. G. Tel'bukh, et al. (2022).
  • Miller, A. D. (2022). Bioassays For Monitoring Insecticide Resistance l Protocol Preview. JoVE.
  • ResearchGate. (2024).

Sources

Application of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in materials science

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in Materials Science

Introduction

5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a heterocyclic organic compound characterized by a 1,2,4-triazole ring, a thiol group, and a cyclobutyl substituent. While this specific molecule has not been extensively studied in materials science, its constituent functional groups suggest a range of promising applications. The 1,2,4-triazole moiety is known for its ability to form stable complexes with metals and its electron-deficient nature, which is useful in electronic materials.[1][2] The thiol group provides a strong anchor to metal surfaces and can participate in various "click" chemistry reactions.[3][4] The cyclobutyl group, a saturated four-membered ring, can influence the molecule's solubility, steric profile, and the mechanical properties of polymers derived from it.[5][6]

This guide provides a prospective overview of the applications of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in materials science, with detailed protocols for its synthesis and use in corrosion inhibition and the creation of coordination polymers. It is intended for researchers and scientists interested in exploring the potential of this novel compound.

Part 1: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

The synthesis of 5-substituted-1,2,4-triazole-3-thiols typically proceeds via the cyclization of a thiosemicarbazide derivative.[7][8] A plausible synthetic route for the title compound is outlined below.

Protocol 1: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Materials:

  • Cyclobutanecarboxylic acid hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of Potassium dithiocarbazinate:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve cyclobutanecarboxylic acid hydrazide (1 equivalent) in a solution of potassium hydroxide (1.1 equivalents) in ethanol.

    • To this cold, stirring solution, add carbon disulfide (1.1 equivalents) dropwise over 30 minutes.

    • Allow the reaction mixture to stir at room temperature for 12-18 hours. The potassium dithiocarbazinate salt will precipitate.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Cyclization to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol:

    • Suspend the dried potassium dithiocarbazinate (1 equivalent) in water.

    • Add hydrazine hydrate (2 equivalents) to the suspension.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. The evolution of hydrogen sulfide (H₂S) gas may be observed (perform in a well-ventilated fume hood).

    • After cooling to room temperature, carefully acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms (pH ~5-6).

    • Collect the crude product by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Part 2: Potential Applications and Technical Notes

Corrosion Inhibition

Scientific Principle: 1,2,4-triazole-3-thiol derivatives are highly effective corrosion inhibitors for various metals, particularly steel in acidic media.[9] The inhibition mechanism involves the adsorption of the molecule onto the metal surface. The thiol (-SH) group forms a strong coordinate bond with the metal atoms (e.g., iron), while the triazole ring, with its nitrogen heteroatoms, also participates in the coordination.[3][10] This forms a protective film that isolates the metal from the corrosive environment.

Role of the Cyclobutyl Group: The cyclobutyl substituent is expected to enhance the inhibitive properties by:

  • Increasing Surface Coverage: Its steric bulk can lead to a more densely packed protective layer on the metal surface.

  • Improving Hydrophobicity: The aliphatic cyclobutyl group increases the hydrophobicity of the inhibitor film, repelling water and corrosive species from the surface.

Application Notes:

  • Screening: The effectiveness of the inhibitor should be evaluated at various concentrations.

  • Electrochemical Studies: Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for quantifying the inhibition efficiency and understanding the mechanism (anodic, cathodic, or mixed-type inhibitor).[10]

  • Surface Analysis: Techniques such as scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) can be used to visualize the protective film and confirm its composition.[11]

Coordination Polymers and Metal Complexes

Scientific Principle: The 5-cyclobutyl-1H-1,2,4-triazole-3-thiol molecule can act as a versatile ligand for transition metal ions. The deprotonated thiol group and the nitrogen atoms of the triazole ring can coordinate to metal centers, forming metal-organic frameworks (MOFs) or coordination polymers.[12][13][14] These materials can exhibit interesting photoluminescent, magnetic, and catalytic properties.

Role of the Cyclobutyl Group: The cyclobutyl group can influence the structure and properties of the resulting coordination polymer by:

  • Controlling the Framework Structure: Its size and shape can direct the self-assembly process, leading to unique network topologies.

  • Tuning Solubility: The non-polar nature of the cyclobutyl group may enhance the solubility of the metal complexes in organic solvents, facilitating their processing.

Application Notes:

  • Choice of Metal: Different metal ions (e.g., Cu(II), Zn(II), Cd(II)) will lead to complexes with different geometries and properties.

  • Solvent System: The choice of solvent can influence the crystal growth and the final structure of the coordination polymer.

  • Characterization: The resulting materials should be characterized by single-crystal X-ray diffraction to determine their structure, and their optical and magnetic properties should be investigated.

Functional Polymers

Scientific Principle: The triazole ring is known to enhance the thermal stability and mechanical toughness of polymers.[15] The thiol group can be utilized in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction for polymer synthesis and modification.[4]

Role of the Cyclobutyl Group: The incorporation of the cyclobutyl moiety into the polymer backbone or as a side chain can affect the polymer's properties:

  • Increased Rigidity: The cyclobutane ring can increase the rigidity of the polymer backbone, potentially raising the glass transition temperature.[5]

  • Mechanical Properties: Cyclobutane-containing polymers have been explored as stress-responsive materials, where mechanical force can induce ring-opening reactions.[6][16]

Application Notes:

  • Polymerization Method: For thiol-ene polymerization, a suitable alkene-containing comonomer and a photoinitiator would be required.

  • Material Characterization: The resulting polymers should be characterized for their molecular weight, thermal properties (TGA, DSC), and mechanical properties (tensile testing).

Part 3: Detailed Experimental Protocols

Protocol 2: Evaluation of Corrosion Inhibition on Mild Steel

Materials:

  • Mild steel coupons (e.g., 1 cm x 1 cm x 0.1 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

  • Acetone, ethanol

  • Silicon carbide grinding papers (up to 1200 grit)

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with successively finer grades of silicon carbide paper.

    • Degrease the coupons with acetone, rinse with ethanol, and dry in a stream of warm air.

    • Store in a desiccator until use.

  • Weight Loss Measurements:

    • Prepare 1 M HCl solutions containing various concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM). A blank solution (1 M HCl without inhibitor) is also required.

    • Weigh the prepared coupons accurately.

    • Immerse one coupon in each test solution for a specified period (e.g., 6 hours) at room temperature.

    • After immersion, remove the coupons, rinse with distilled water and ethanol, dry, and reweigh.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

      • CR = (Weight Loss) / (Surface Area × Time)

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

  • Electrochemical Measurements:

    • Perform electrochemical tests using a three-electrode cell with a mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Record potentiodynamic polarization curves and electrochemical impedance spectra in the absence and presence of different concentrations of the inhibitor.

Protocol 3: Synthesis of a Cu(II) Coordination Polymer

Materials:

  • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a small vial, dissolve 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (0.1 mmol) in DMF (2 mL).

  • In a separate vial, dissolve Cu(OAc)₂·H₂O (0.05 mmol) in ethanol (2 mL).

  • Slowly add the copper solution to the ligand solution with gentle stirring.

  • Seal the vial and leave it undisturbed at room temperature.

  • Crystals suitable for X-ray diffraction may form over several days.

  • Collect the crystals by filtration, wash with a small amount of ethanol, and air dry.

Part 4: Data Presentation and Visualization

Table 1: Example Data for Corrosion Inhibition
Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)15.22.53-
0.15.80.9761.7
0.52.10.3586.2
1.01.10.1892.9
5.00.60.1096.0
Diagrams

SynthesisWorkflow cluster_step1 Step 1: Dithiocarbazinate Formation cluster_step2 Step 2: Cyclization A Cyclobutanecarboxylic acid hydrazide C Potassium dithiocarbazinate A->C Reaction B KOH, CS2 in Ethanol E 5-cyclobutyl-1H-1,2,4-triazole-3-thiol C->E Reflux, Acidification D Hydrazine Hydrate CorrosionInhibition cluster_surface Metal Surface (e.g., Steel) M Fe M2 Fe M3 Fe Inhibitor 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Inhibitor->M Thiol-Metal Bond (Adsorption) Inhibitor->M2 N-Metal Coordination ProtectiveFilm Protective Hydrophobic Film

Caption: Mechanism of corrosion inhibition by adsorption on a metal surface.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

  • ResearchGate. (2021). Thiol (-SH) substituent as functional motif for effective corrosion protection: A review on current advancements and future directions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and coordination behaviour of 1H-1,2,3-triazole-4,5-dithiolates. Retrieved from [Link]

  • ResearchGate. (2017). Thiols as Volatile Corrosion Inhibitors for Top-of-the-Line Corrosion. Retrieved from [Link]

  • ACS Publications. (n.d.). Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties. Retrieved from [Link]

  • OnePetro. (2022). Effect of Molecular Structure of Thio-Chemicals on Corrosion Inhibition in CO2 Corrosive Environments. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • Emerald Publishing. (2008). Quantitative relationships between the structure of some thiol compounds and their inhibition efficiencies. Retrieved from [Link]

  • Ginekologia i Poloznictwo. (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Retrieved from [Link]

  • NIH. (n.d.). Thiolated-Polymer-Based Nanoparticles as an Avant-Garde Approach for Anticancer Therapies—Reviewing Thiomers from Chitosan and Hyaluronic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Thiols as Volatile Corrosion Inhibitors for Top of the Line Corrosion. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and polymerization of cyclobutenyl-functionalized polylactide and polycaprolactone: A consecutive ROP/ROMP route towards poly(1,4-butadiene)-g- polyesters. Retrieved from [Link]

  • NIH. (n.d.). Photopolymerized Triazole-Based Glassy Polymer Networks with Superior Tensile Toughness. Retrieved from [Link]

  • CORE. (2014). Synthesis and polymerization of cyclobutenyl-functionalized polylactide and polycaprolactone: a consecutive ROP/ROMP route towar. Retrieved from [Link]

  • Scholars@Duke. (n.d.). Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Retrieved from [Link]

  • NIH. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. Retrieved from [Link]

  • ACS Publications. (2013). Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (2016). Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of Metal-Free 1,2,4-Triazole Derivatives in Materials Science. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1,2,3-Triazole-based sequence-defined oligomers and polymers. Retrieved from [Link]

  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Retrieved from [Link]

  • NIH. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique structural features, including hydrogen bonding capabilities, dipole character, and metabolic stability, allow for high-affinity interactions with various biological targets.[2] This has led to the development of drugs with diverse pharmacological activities, including antifungal, antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][4][5] The thiol group at the 3-position of the triazole ring offers a reactive handle for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery.[6][7]

This application note focuses on 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, a promising but underexplored member of this family. The introduction of a cyclobutyl moiety is a strategic choice aimed at improving pharmacokinetic properties such as lipophilicity and metabolic stability, which can be crucial for in vivo efficacy.[8] We present a comprehensive guide for the derivatization of this core structure through three well-established synthetic routes: S-alkylation, Schiff base formation, and the Mannich reaction. Furthermore, we provide detailed protocols for assessing the bioactivity of the resulting novel chemical entities, with a focus on anticancer and antimicrobial applications.

Part 1: Synthesis of the Core Moiety: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

The journey to novel bioactive compounds begins with the robust synthesis of the starting material. The following protocol outlines a reliable pathway from cyclobutanecarboxylic acid.

Protocol 1.1: Synthesis of Cyclobutanecarboxylic Acid Hydrazide

This initial step converts the commercially available carboxylic acid into a more reactive hydrazide intermediate.

Rationale: Acid hydrazides are key precursors for the synthesis of various heterocyclic systems, including 1,2,4-triazoles.[9] The reaction proceeds via an initial esterification of the carboxylic acid followed by hydrazinolysis.

  • Materials: Cyclobutanecarboxylic acid, Methanol, Concentrated Sulfuric Acid, Hydrazine Hydrate.

  • Procedure:

    • To a solution of cyclobutanecarboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • To the resulting ester, add hydrazine hydrate (2.0 eq) and reflux for 8-12 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain pure cyclobutanecarboxylic acid hydrazide.

Protocol 1.2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

This is the key cyclization step to form the triazole ring.

Rationale: The reaction of an acid hydrazide with an isothiocyanate derivative (in this case, formed in situ from carbon disulfide and potassium hydroxide) followed by cyclization is a classical and efficient method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols.[10][11]

  • Materials: Cyclobutanecarboxylic acid hydrazide, Carbon disulfide, Potassium hydroxide, Ethanol, Water, Hydrochloric acid.

  • Procedure:

    • Dissolve potassium hydroxide (1.1 eq) in ethanol, followed by the addition of cyclobutanecarboxylic acid hydrazide (1.0 eq).

    • Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise with constant stirring.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • To the resulting potassium dithiocarbazinate salt, add hydrazine hydrate (2.0 eq) and reflux for 6-8 hours.

    • Cool the reaction mixture and dilute with cold water.

    • Acidify with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Part 2: Derivatization Strategies for Enhanced Bioactivity

The true potential of the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol core is unlocked through strategic derivatization. We present three robust protocols to generate a library of novel compounds.

Strategy 1: S-Alkylation

Rationale: The thiol group in the 3-position of the triazole ring is nucleophilic and readily undergoes S-alkylation with various electrophiles.[6] This allows for the introduction of a wide range of substituents, which can significantly modulate the compound's steric and electronic properties, thereby influencing its interaction with biological targets.[6][11]

  • Materials: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, appropriate alkyl/aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide), Sodium hydroxide, Ethanol.

  • Procedure:

    • Dissolve 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.1 eq) in water and stir for 30 minutes at room temperature to form the thiolate salt.

    • Add the desired alkyl/aryl halide (1.2 eq) dropwise to the reaction mixture.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to yield the pure S-alkylated derivative.

Workflow for S-Alkylation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

G start 5-cyclobutyl-1H-1,2,4-triazole-3-thiol base Addition of Base (e.g., NaOH in Ethanol) start->base thiolate Formation of Thiolate Anion base->thiolate electrophile Addition of Electrophile (Alkyl/Aryl Halide) thiolate->electrophile reflux Reflux (4-6 hours) electrophile->reflux workup Aqueous Workup & Precipitation reflux->workup product S-Alkylated Derivative workup->product

Caption: S-Alkylation Workflow.

Strategy 2: Schiff Base Formation

Rationale: For this derivatization, the core triazole first needs to be converted to its 4-amino derivative. The resulting primary amine can then be condensed with various aldehydes to form Schiff bases (imines).[12][13][14][15][16] Schiff bases are known to possess a broad spectrum of biological activities, and their formation introduces a new pharmacophore that can engage in different biological interactions.[13][17]

  • Materials: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, Hydrazine hydrate.

  • Procedure:

    • A mixture of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (1.0 eq) and hydrazine hydrate (excess) is refluxed for 8-10 hours.

    • The reaction mixture is cooled and poured into ice-cold water.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

  • Materials: 4-Amino-5-cyclobutyl-4H-1,2,4-triazole-3-thiol, various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), Ethanol, Glacial acetic acid.

  • Procedure:

    • Dissolve 4-Amino-5-cyclobutyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol.

    • Add the desired aromatic aldehyde (1.1 eq) and a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture to room temperature.

    • Filter the resulting solid, wash with cold ethanol, and dry to obtain the Schiff base derivative.

Strategy 3: Mannich Base Formation

Rationale: The Mannich reaction involves the aminoalkylation of an acidic proton located on a heteroatom.[12][18][19] In the case of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, the N-H proton of the triazole ring can be targeted. This reaction introduces a flexible aminomethyl side chain, which can enhance aqueous solubility and provide new interaction points with biological targets.[12][18][20]

  • Materials: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, Formaldehyde, a secondary amine (e.g., piperidine, morpholine), Ethanol.

  • Procedure:

    • To a stirred solution of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (1.0 eq) in ethanol, add formaldehyde (1.2 eq, 37% aqueous solution).

    • To this mixture, add the desired secondary amine (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • The precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent.

Derivatization Pathways

G cluster_s_alkylation S-Alkylation cluster_schiff_base Schiff Base Formation cluster_mannich_base Mannich Reaction core 5-cyclobutyl-1H-1,2,4- triazole-3-thiol s_reagents Alkyl/Aryl Halide, Base core->s_reagents amino_triazole 4-Amino Intermediate core->amino_triazole Hydrazinolysis m_reagents Formaldehyde, Secondary Amine core->m_reagents s_product S-Alkylated Derivatives s_reagents->s_product Nucleophilic Substitution sb_reagents Aromatic Aldehyde, Acid Catalyst amino_triazole->sb_reagents sb_product Schiff Base Derivatives sb_reagents->sb_product Condensation m_product Mannich Base Derivatives m_reagents->m_product Aminoalkylation

Caption: Derivatization Pathways.

Part 3: Biological Activity Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. We provide protocols for two common in vitro assays: an anticancer cytotoxicity assay and an antimicrobial susceptibility test.

Protocol 3.1: In Vitro Anticancer Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][6][21][22] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[2][21][22] This assay is widely used for preliminary screening of potential anticancer agents.[6]

  • Materials: Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate Buffered Saline (PBS), MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3.2: In Vitro Antimicrobial Screening (Broth Microdilution Method)

Rationale: The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3][23][24][25] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium after overnight incubation.[1][3][23] This method is efficient for screening multiple compounds against various microbial strains.

  • Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, synthesized compounds, standard antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • Compound Preparation: Prepare a stock solution of each synthesized derivative in DMSO. Perform serial two-fold dilutions in MHB in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Part 4: Data Presentation and Interpretation

Table 1: Hypothetical Anticancer Activity Data (IC₅₀ in µM)
Compound IDDerivatization TypeR GroupIC₅₀ (MCF-7)IC₅₀ (A549)
Core -->100>100
SA-1 S-AlkylationBenzyl25.432.1
SA-2 S-Alkylation4-Chlorobenzyl15.821.5
SB-1 Schiff BasePhenyl45.255.8
SB-2 Schiff Base4-Nitrophenyl12.318.9
MB-1 Mannich BasePiperidin-1-yl60.175.4
MB-2 Mannich BaseMorpholin-4-yl52.768.3
Doxorubicin Positive Control-0.81.2

This data is for illustrative purposes only.

Interpretation: The hypothetical data suggests that derivatization generally improves anticancer activity compared to the core molecule. The introduction of electron-withdrawing groups (e.g., chloro and nitro substituents in SA-2 and SB-2) appears to enhance cytotoxicity.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
Compound IDDerivatization TypeR GroupS. aureusE. coli
Core --128>256
SA-1 S-AlkylationBenzyl3264
SA-2 S-Alkylation4-Chlorobenzyl1632
SB-1 Schiff BasePhenyl64128
SB-2 Schiff Base4-Nitrophenyl3264
MB-1 Mannich BasePiperidin-1-yl128256
MB-2 Mannich BaseMorpholin-4-yl64128
Ciprofloxacin Positive Control-10.5

This data is for illustrative purposes only.

Interpretation: The illustrative data indicates that S-alkylation, particularly with a halogenated benzyl group (SA-2), is a promising strategy for enhancing antibacterial activity against both Gram-positive and Gram-negative bacteria. The Mannich bases in this hypothetical scenario show less improvement in antimicrobial efficacy.

Conclusion

The 5-cyclobutyl-1H-1,2,4-triazole-3-thiol scaffold represents a valuable starting point for the development of novel bioactive compounds. The derivatization strategies outlined in these application notes—S-alkylation, Schiff base formation, and the Mannich reaction—provide a robust framework for generating chemical diversity. The accompanying bioassay protocols offer standardized methods for evaluating the anticancer and antimicrobial potential of these new chemical entities. By systematically applying these synthetic and screening methodologies, researchers can efficiently explore the structure-activity relationships of this promising class of compounds, paving the way for the discovery of next-generation therapeutic agents.

References

  • Pharmacological Significance of Triazole Scaffold - PubMed. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. Available at: [Link]

  • A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article - ResearchGate. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available at: [Link]

  • Broth microdilution - Grokipedia. Available at: [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by the... - ResearchGate. Available at: [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents - RSC Publishing. Available at: [Link]

  • CCR5 receptor antagonist - Wikipedia. Available at: [Link]

  • Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities - PubMed. Available at: [Link]

  • cyclobutylamine - Organic Syntheses Procedure. Available at: [Link]

  • RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION Bülen - DergiPark. Available at: [Link]

  • Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus - Nepal Journals Online. Available at: [Link]

  • 19 - Organic Syntheses Procedure. Available at: [Link]

  • Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Regioselective reaction: Synthesis, characterization and pharmacological studies of some new Mannich bases derived from 1,2,4-triazoles - IDR@NITK. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Activities of Some Mannich Bases of 5-(2-furyl)- 1,2,4-triazole-3-thiones | Request PDF - ResearchGate. Available at: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - OSTI.GOV. Available at: [Link]

  • TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. Available at: [Link]

  • (PDF) Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol] - ResearchGate. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. Available at: [Link]

  • Synthesis, antioxidant and analgesic activities of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety - PubMed. Available at: [Link]

  • Application of triazoles in the structural modification of natural products - PubMed Central. Available at: [Link]

  • Reactivity and diverse synthetic applications of acyl isothiocyanates - Arkivoc. Available at: [Link]

  • Bioactive Triazoles: A potential review | Request PDF - ResearchGate. Available at: [Link]

  • Reaction of isothiocyanate : r/OrganicChemistry - Reddit. Available at: [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents - ResearchGate. Available at: [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. Available at: [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate. Available at: [Link]

Sources

Metal Complexes of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol: A Technical Guide to Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The confluence of heterocyclic chemistry and coordination compounds has paved the way for novel molecules with significant therapeutic and industrial potential. Within this domain, 1,2,4-triazole-3-thiol derivatives have emerged as privileged scaffolds due to their versatile coordination behavior and diverse biological activities. This technical guide focuses on the synthesis, characterization, and potential applications of metal complexes derived from 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. While direct literature on this specific cyclobutyl derivative is nascent, this document provides a comprehensive framework extrapolated from well-established principles and studies on analogous 5-substituted-1,2,4-triazole-3-thiol systems. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to explore the unique chemical space and potential of these promising compounds.

Introduction: The Significance of the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Ligand

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a scaffold that is a cornerstone in many pharmaceutical agents. The incorporation of a thiol group at the 3-position introduces a soft donor atom, complementing the hard nitrogen donors of the triazole ring. This ambidentate nature allows for the formation of stable chelate complexes with a wide range of transition metals.

The 5-cyclobutyl substituent is a key feature of the ligand in focus. The cyclobutane ring, being a small, strained cycloalkane, can impart unique steric and electronic properties to the ligand and its corresponding metal complexes. It can influence the solubility, lipophilicity, and metabolic stability of the resulting compounds, which are critical parameters in drug design. The exploration of metal complexes with this particular ligand opens avenues for fine-tuning the pharmacological and catalytic properties of this class of compounds.

Synthesis of the Ligand and its Metal Complexes

The synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and its subsequent metal complexes involves a multi-step process. The following protocols are based on established synthetic routes for similar 1,2,4-triazole-3-thiol derivatives.

Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

The synthesis of the title ligand can be achieved through the cyclization of a thiosemicarbazide derivative, which is in turn prepared from the corresponding acyl isothiocyanate.

Diagram of the Synthetic Pathway:

Synthesis A Cyclobutanecarbonyl chloride C Cyclobutanecarbonyl isothiocyanate A->C Acetonitrile, rt B Potassium thiocyanate B->C E 1-(Cyclobutanecarbonyl)thiosemicarbazide C->E Ethanol, reflux D Hydrazine hydrate D->E G 5-cyclobutyl-1H-1,2,4-triazole-3-thiol E->G Reflux, then acidify F NaOH (aq) F->G

Caption: Synthetic route for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Protocol 1: Synthesis of Cyclobutanecarbonyl isothiocyanate

  • Rationale: This step involves the nucleophilic substitution of the chloride in cyclobutanecarbonyl chloride with the thiocyanate anion. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

  • Materials:

    • Cyclobutanecarbonyl chloride

    • Potassium thiocyanate (dried)

    • Anhydrous acetonitrile

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve cyclobutanecarbonyl chloride (1.0 eq) in anhydrous acetonitrile.

    • Add dried potassium thiocyanate (1.1 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the precipitated potassium chloride.

    • The filtrate containing cyclobutanecarbonyl isothiocyanate is used directly in the next step without further purification.

Protocol 2: Synthesis of 1-(Cyclobutanecarbonyl)thiosemicarbazide

  • Rationale: The highly reactive isothiocyanate group readily undergoes addition with the nucleophilic hydrazine to form the thiosemicarbazide intermediate.

  • Materials:

    • Cyclobutanecarbonyl isothiocyanate solution in acetonitrile

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • To the acetonitrile solution of cyclobutanecarbonyl isothiocyanate (1.0 eq), add ethanol.

    • Slowly add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 1-(cyclobutanecarbonyl)thiosemicarbazide.

Protocol 3: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol [1]

  • Rationale: Base-catalyzed intramolecular cyclization of the thiosemicarbazide derivative leads to the formation of the 1,2,4-triazole ring. The reaction proceeds via dehydration.

  • Materials:

    • 1-(Cyclobutanecarbonyl)thiosemicarbazide

    • 8% Sodium hydroxide solution

    • Concentrated hydrochloric acid

  • Procedure:

    • Suspend 1-(cyclobutanecarbonyl)thiosemicarbazide (1.0 eq) in an 8% aqueous sodium hydroxide solution.

    • Reflux the mixture for 4-6 hours until the evolution of ammonia ceases.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

    • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 5-6.

    • The precipitated white solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol to yield pure 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Synthesis of Metal Complexes

The 5-cyclobutyl-1H-1,2,4-triazole-3-thiol ligand can coordinate to various metal ions through the nitrogen and sulfur atoms. The following is a general protocol for the synthesis of its metal complexes.

Protocol 4: General Synthesis of Metal(II) Complexes [2][3]

  • Rationale: The deprotonated thiol group and one of the adjacent nitrogen atoms of the triazole ring act as coordination sites, forming a stable chelate with the metal ion. The reaction is typically carried out in a 1:2 metal-to-ligand molar ratio.

  • Materials:

    • 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

    • Metal(II) salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol ligand (2.0 eq) in hot methanol or ethanol.

    • In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

    • Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

    • A change in color and/or the formation of a precipitate usually indicates complex formation.

    • Reflux the reaction mixture for 2-4 hours to ensure complete reaction.

    • Cool the mixture to room temperature and collect the precipitated complex by filtration.

    • Wash the complex with the solvent to remove any unreacted starting materials.

    • Dry the complex in a desiccator over anhydrous calcium chloride.

Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and analytical techniques is employed.

Diagram of the Characterization Workflow:

Characterization Start Synthesized Compound (Ligand or Complex) FTIR FT-IR Spectroscopy Start->FTIR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Proton/Carbon Environment MS Mass Spectrometry Start->MS Molecular Weight EA Elemental Analysis Start->EA Elemental Composition TGA Thermogravimetric Analysis Start->TGA Thermal Stability (Complexes) Mag Magnetic Susceptibility Start->Mag Magnetic Properties (Complexes) UVVis UV-Vis Spectroscopy Start->UVVis Electronic Transitions (Complexes) Structure Structural Confirmation FTIR->Structure NMR->Structure MS->Structure EA->Structure TGA->Structure Mag->Structure UVVis->Structure

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the synthetic pathway, offering detailed troubleshooting guides and validated protocols to help you maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 5-substituted-1,2,4-triazole-3-thiols.

Q1: What is the primary synthetic strategy for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol?

A1: The most reliable and widely adopted method is a two-step process. First, an N-acylthiosemicarbazide intermediate is formed by reacting a cyclobutane-based carboxylic acid derivative (such as cyclobutanecarboxylic acid or its acid chloride) with thiosemicarbazide. This intermediate is then isolated and subsequently cyclized under alkaline conditions to yield the target 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.[1]

Q2: Why is the choice of cyclization medium (acidic vs. alkaline) so critical?

A2: The pH of the cyclization medium is the single most important factor determining the structure of the final product.

  • Alkaline Medium (e.g., NaOH, KOH): Promotes intramolecular cyclization via nucleophilic attack of the N2 nitrogen onto the carbonyl carbon, leading to the desired 1,2,4-triazole ring system after dehydration.[2][3]

  • Acidic Medium (e.g., H₂SO₄, HCl): Favors the formation of the isomeric 5-cyclobutyl-2-amino-1,3,4-thiadiazole.[4][5] In an acidic environment, the sulfur atom's nucleophilicity is enhanced, leading it to attack the carbonyl carbon, resulting in the thiadiazole ring after cyclodehydration.[6][7]

Q3: What are the key reaction parameters to monitor for yield optimization?

A3: Beyond the critical choice of an alkaline medium for cyclization, the following parameters must be carefully controlled:

  • Temperature: The cyclization step typically requires heating (reflux) to proceed at an optimal rate. However, excessive temperatures can lead to degradation.

  • Base Concentration: A sufficient concentration of base (e.g., 2N NaOH) is required to deprotonate the relevant nitrogen atom and catalyze the cyclization. Insufficient base can lead to an incomplete reaction.[3]

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.

Q4: How can I reliably confirm the identity and purity of the final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: The most telling feature is the broad singlet for the N-H proton of the triazole ring, which typically appears far downfield (δ 13-14 ppm) in solvents like DMSO-d₆. The S-H proton of the thiol tautomer is often not observed or exchanges, but the thione form predominates in the solid state and in polar aprotic solvents.[8][9] You should also see characteristic signals for the cyclobutyl ring protons.

  • ¹³C NMR: Look for the characteristic C=S carbon signal in the range of δ 165-170 ppm.

  • IR Spectroscopy: Key signals include a broad N-H stretch (around 3100-3300 cm⁻¹) and a C=S stretch (around 1250-1285 cm⁻¹).[10] The absence of a strong C=O stretch from the acylthiosemicarbazide intermediate (around 1680 cm⁻¹) indicates a complete reaction.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₆H₉N₃S, MW: 155.22).

Process Workflow & Key Decision Points

The following diagram outlines the general synthesis and the critical pH-dependent pathway selection.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization A Cyclobutanecarboxylic Acid + Thiosemicarbazide B 1-(Cyclobutanecarbonyl)thiosemicarbazide (Intermediate) A->B  Acylation   C Alkaline Medium (e.g., NaOH, reflux) B->C E Acidic Medium (e.g., H₂SO₄) B->E D 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol (Desired Product) C->D  Correct Pathway   F 5-Cyclobutyl-2-amino-1,3,4-thiadiazole (Side Product) E->F  Incorrect Pathway  

Caption: General workflow for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental issues.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have only recovered my starting material. What are the likely causes?

A: Low yield is a common challenge that can originate from either the intermediate formation step or the final cyclization. Systematically investigate the following possibilities:

  • Cause 1: Incomplete Intermediate Formation. The initial acylation of thiosemicarbazide may be inefficient.

    • Solution: Instead of using cyclobutanecarboxylic acid directly, convert it to a more reactive species like cyclobutanecarbonyl chloride . The acid chloride will react more readily with thiosemicarbazide. Alternatively, using a coupling agent like polyphosphate ester (PPE) can facilitate the reaction directly from the carboxylic acid.[9][11]

  • Cause 2: Suboptimal Cyclization Conditions. The energy barrier for the ring closure might not be met.

    • Solution: Ensure your base concentration is adequate (at least 2N NaOH or equivalent).[3] Confirm that the reaction was refluxed at a sufficient temperature and for an adequate duration. Use TLC to track the disappearance of the intermediate spot.

  • Cause 3: Incorrect pH during Work-up. The product is often soluble in alkaline solution as a thiolate salt.

    • Solution: During work-up, the product must be precipitated by acidifying the cooled reaction mixture. Carefully adjust the pH to be slightly acidic (pH ~5-6) with an acid like HCl. Check the pH with litmus paper or a pH meter to ensure you have reached the isoelectric point for maximum precipitation.[2]

  • Cause 4: Formation of the Thiadiazole Side Product. If any acidic conditions were inadvertently introduced, the reaction may have been diverted to the 1,3,4-thiadiazole isomer.

    • Solution: Re-verify the pH of your cyclization medium. Ensure all reagents and solvents are free from acidic contaminants. Analyze your crude product by ¹H NMR to check for the presence of the thiadiazole (which will lack the characteristic downfield N-H proton signal of the triazole).[9]

Issue 2: Product is Impure or Contains an Unexpected Isomer

Q: My spectroscopic data (especially ¹H NMR) does not match the expected profile for the 1,2,4-triazole-3-thiol. How do I identify the impurity?

A: The most probable impurity is the 1,3,4-thiadiazole isomer, formed under acidic conditions.[12] The key to differentiating them lies in their distinct spectroscopic signatures.

  • ¹H NMR Analysis:

    • Expected Product (1,2,4-Triazole): A very broad singlet between δ 13.0 - 14.0 ppm corresponding to the N-H proton of the thione tautomer.[8][9]

    • Side Product (1,3,4-Thiadiazole): The absence of the far downfield N-H signal. Instead, you will see a signal for the -NH₂ protons, typically in the aromatic region (around δ 7.0-7.5 ppm).[9]

  • Troubleshooting Steps:

    • Strict pH Control: The cyclization step must be conducted in a sufficiently basic medium (e.g., 8% aqueous NaOH).[13] Avoid any acidic catalysts or contaminants.

    • Purification: If a mixture is obtained, recrystallization can be effective. Ethanol or ethanol/water mixtures are commonly used solvents for purifying triazole-thiols.[2] The two isomers often have different polarities and solubilities, which can be exploited for separation.

G Start Problem: Low Product Yield Check_Intermediate Was the intermediate 1-(cyclobutanecarbonyl)thiosemicarbazide formed and pure? Start->Check_Intermediate Check_Cyclization Were cyclization conditions optimal? Check_Intermediate->Check_Cyclization Yes Sol_Intermediate_No Solution: Use cyclobutanecarbonyl chloride or a coupling agent (PPE). Check_Intermediate->Sol_Intermediate_No No Check_Workup Was the work-up procedure correct? Check_Cyclization->Check_Workup Yes Sol_Cyclization_No Solution: Increase base concentration/temp. Monitor reaction with TLC. Check_Cyclization->Sol_Cyclization_No No Sol_Workup_No Solution: Acidify to pH 5-6 to ensure complete product precipitation. Check_Workup->Sol_Workup_No No Success Yield Optimized Check_Workup->Success Yes Sol_Intermediate_No->Success Sol_Cyclization_No->Success Sol_Workup_No->Success

Caption: Troubleshooting decision tree for addressing low product yield.

Experimental Protocols & Data

Optimized Synthesis Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Step 1: Synthesis of 1-(Cyclobutanecarbonyl)thiosemicarbazide (Intermediate)

  • Preparation: To a solution of cyclobutanecarboxylic acid hydrazide (11.4 g, 0.1 mol) in ethanol (150 mL), add phenyl isothiocyanate (13.5 g, 0.1 mol).

  • Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress using TLC (e.g., 3:1 Ethyl Acetate:Hexane).

  • Isolation: Cool the reaction mixture in an ice bath. The white precipitate of the intermediate will form.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum. The intermediate can be used in the next step without further purification if it appears clean by TLC.

Step 2: Alkaline Cyclization to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

  • Reaction Setup: Suspend the dried 1-(cyclobutanecarbonyl)thiosemicarbazide (0.1 mol) in an 8% aqueous sodium hydroxide solution (200 mL).[13]

  • Cyclization: Heat the mixture to reflux with vigorous stirring for 4-5 hours. The solid should dissolve as the reaction progresses.[3]

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath. Filter the solution to remove any unreacted material.

  • Precipitation: Slowly add cold 2M hydrochloric acid to the filtrate with stirring until the pH is approximately 5-6. A voluminous white precipitate of the product will form.[2]

  • Isolation & Purification: Filter the solid product, wash thoroughly with cold water, and dry. For higher purity, recrystallize the crude product from an ethanol/water mixture.

Data Table: Optimization of Cyclization Conditions

The following table summarizes typical results from an optimization study, demonstrating the impact of base concentration and temperature on yield and purity.

Run Base Concentration Temperature Time Yield (%) Purity (¹H NMR) Notes
1NaOH1N80 °C5h45%~80%Incomplete reaction, intermediate present.
2NaOH2N80 °C5h72%>95%Good conditions, minor impurities.
3NaOH 2N Reflux (~100 °C) 4h 85% >98% Optimal conditions found. [3]
4KOH2NReflux (~100 °C)4h83%>98%KOH is an effective alternative to NaOH.
5Na₂CO₃2NReflux (~100 °C)8h55%~90%Weaker base, requires longer time.
6H₂SO₄10%Reflux (~100 °C)3h<5%N/AReaction yielded the 1,3,4-thiadiazole isomer.[5][6]

References

  • Agrawal R. et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI Organics. [Link]

  • Wujec, M., & Pitucha, M. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. [Link]

  • Kumar, A., & Singh, R. (2018). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Galdiero, M. R., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Saeed, A., et al. (2021). Acid-catalyzed Cyclization of α-Ketodithioesters and Acyl Hydrazides: A Divergent and Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. ResearchGate. [Link]

  • Alyahyaoy, A. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

  • Rauf, A., et al. (2014). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry. [Link]

  • Kamal, A., & Adil, S. F. (2018). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules. [Link]

  • El-Sayed, W. A., et al. (2019). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. ResearchGate. [Link]

  • Gaponova, A. S., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • Gaponova, A. S., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

  • Orlewska, C., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica. [Link]

  • Taylor & Francis. (n.d.). Thiadiazoles – Knowledge and References. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Oh, I. S., et al. (2020). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters. [Link]

  • Dobosz, M., et al. (2003). Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. ChemInform. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

  • Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

  • Dobosz, M., & Pitucha, M. (1996). The reactions of cyclization of thiosemicarbazide derivatives to 1,2,4-triazole or 1,3,4-thiadiazole... ResearchGate. [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • Al-Masoudi, W. A. (2012). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Metwally, M. A., et al. (2010). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

  • Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1][8]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Khan, I., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI Organics. [Link]

Sources

Technical Support Center: Purification of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this heterocyclic compound. Our guidance is grounded in established chemical principles and field-proven laboratory techniques to ensure you can achieve the desired purity and yield for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol that influence its purification?

A1: The purification strategy for this molecule is dictated by three primary structural features:

  • 1,2,4-Triazole Ring: This five-membered aromatic heterocycle contains three nitrogen atoms, making it polar and capable of hydrogen bonding.[1] The nitrogen atoms also provide basic sites for protonation.

  • Thiol (-SH) Group: This group is acidic and exists in a tautomeric equilibrium with its thione (C=S) form, with the thione form often predominating. This acidity allows for the formation of a water-soluble salt (thiolate) under basic conditions, a property that is highly useful for purification via acid-base extraction.[2][3] However, the thiol group is also susceptible to oxidation, which can lead to the formation of disulfide impurities.[4][5]

  • Cyclobutyl Group: This is a non-polar, bulky aliphatic substituent. It decreases the overall polarity of the molecule compared to a simple methyl or ethyl-substituted triazole, influencing its solubility in organic solvents and its retention characteristics in chromatography.

Q2: What are the most common impurities I should expect from the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol?

A2: Impurities are typically related to the synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as cyclobutanecarboxylic acid derivatives or thiosemicarbazide.

  • Reaction Intermediates: Incomplete cyclization can leave acylthiosemicarbazide intermediates in the crude product.[6][7]

  • Side-Products: Isomeric byproducts, such as 1,3,4-thiadiazoles, can sometimes form under certain reaction conditions.[6]

  • Oxidation Products: The thiol group can oxidize to form a disulfide bridge between two molecules, especially if the reaction or workup is exposed to air for extended periods.[4]

  • Residual Catalysts or Reagents: Depending on the synthesis, residual metals (like copper from click chemistry) or bases (like triethylamine) may be present.[8]

Q3: Can 5-cyclobutyl-1H-1,2,4-triazole-3-thiol degrade during purification?

A3: Yes, degradation is possible under harsh conditions. While the 1,2,4-triazole ring is generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis or ring-opening. The thiol group is the most sensitive moiety, being prone to air oxidation to the corresponding disulfide, a common issue with thiol-containing compounds.[5] It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating steps.

Troubleshooting Guide: Purification Workflows

This section addresses specific issues you may encounter during the purification of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Issue 1: Poor Separation or Streaking on Silica Gel TLC/Column Chromatography

Q: My compound streaks badly on the silica gel TLC plate, and I'm getting poor separation during column chromatography. What's happening and how do I fix it?

A: This is a classic issue for nitrogen-containing heterocycles on standard silica gel.

  • Causality: Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your triazole ring can interact strongly and irreversibly with these acidic sites. This leads to strong adsorption, resulting in streaking (tailing) on a TLC plate and poor recovery or broad peaks from a column.[9]

  • Solutions:

    • Neutralize the Stationary Phase: Add a small amount of a basic modifier to your mobile phase.

      • Protocol: Prepare your eluent (e.g., a mixture of ethyl acetate and hexanes) and add 0.5-1% triethylamine (Et₃N) or a few drops of ammonia in methanol. This neutralizes the acidic sites on the silica, preventing the strong interaction with your compound and resulting in sharper spots and better peak shapes.

    • Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative to silica.

      • Recommendation: Use neutral or basic alumina as your stationary phase. Alumina does not have the strong acidic character of silica and is often better suited for purifying basic compounds.

    • Employ Reversed-Phase Chromatography: This is an excellent alternative for polar compounds.

      • Methodology: Use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape by ensuring the triazole is protonated consistently.

Issue 2: Compound Fails to Crystallize or "Oils Out"

Q: I've tried to recrystallize my crude product, but it either stays in solution or separates as an oil. How can I induce crystallization?

A: "Oiling out" is a common problem when a compound's melting point is lower than the boiling point of the solvent or when impurities are present that inhibit crystal lattice formation.

  • Causality: The presence of impurities disrupts the orderly arrangement of molecules required for crystal formation. Additionally, if the solution is supersaturated or cooled too quickly, the molecules may not have time to orient themselves properly, leading to an amorphous oil instead of a crystalline solid.

  • Solutions:

    • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath. Do not cool it rapidly.

    • Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution. This provides a nucleation site for crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can serve as nucleation points.

    • Try an Anti-Solvent System: This technique is very effective for polar compounds.

      • Protocol: Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or DMSO). Then, slowly add a miscible "anti-solvent" in which your product is insoluble (e.g., water, diethyl ether, or hexanes) dropwise until the solution becomes persistently cloudy. Let it stand, and crystals should form.

Issue 3: Low Yield After Acid-Base Extraction

Q: I used an acid-base extraction to purify my compound, but my final yield was very low. Where did my product go?

A: While powerful, acid-base extraction requires careful pH control and an understanding of your compound's pKa.

  • Causality: The thiol group is acidic and the triazole nitrogens are basic. To extract it into an aqueous basic layer, the pH must be high enough to deprotonate the thiol to its thiolate form (RS⁻). To precipitate it back out, the pH must be lowered sufficiently to protonate the thiolate. Low yield can result from several factors:

    • Incomplete Extraction: The aqueous base used (e.g., sodium bicarbonate) might not have been strong enough to fully deprotonate the thiol, leaving a significant portion of the product in the organic layer.

    • Incomplete Precipitation: The pH was not lowered enough to fully protonate the thiolate back to the neutral thiol, leaving some of your product dissolved in the aqueous layer as the salt.

    • Emulsion Formation: Vigorous shaking can create a stable emulsion between the organic and aqueous layers, trapping your product at the interface and making separation difficult.

  • Solutions:

    • Optimize Base Choice: The pKa of a typical thiol is around 10-11. Sodium bicarbonate (pKa of carbonic acid is ~6.4) may not be a strong enough base. Use a 1M solution of a stronger base like sodium carbonate (pKa of bicarbonate is ~10.3) or sodium hydroxide (NaOH) to ensure complete deprotonation and extraction into the aqueous phase.[2][3]

    • Ensure Complete Precipitation: After separating the basic aqueous layer, cool it in an ice bath and acidify slowly with a strong acid like 1M HCl. Check the pH with litmus paper or a pH meter to ensure it is acidic (pH < 4) to force the precipitation of your product.[2]

    • "Back-Extract" if Necessary: If you suspect your product remains in the acidic aqueous layer due to some water solubility, you can perform a "back-extraction" by adding a fresh portion of an organic solvent (like ethyl acetate or DCM) to recover the dissolved product.[10]

Data Summary: Purification Method Comparison

The following table provides an illustrative comparison of common purification techniques for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. Actual results will vary based on the specific impurity profile of the crude material.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >99%60-85%Scalable, cost-effective, yields highly pure crystalline solid.Can be difficult to find a suitable solvent system; risk of "oiling out".
Acid-Base Extraction 90-98%70-90%Excellent for removing neutral impurities; good for initial cleanup.May not remove structurally similar acidic/basic impurities; risk of low yield if pH is not optimized.[3]
Silica Gel Chromatography >98%50-80%Good separation of compounds with different polarities.Risk of streaking and low recovery for basic compounds; requires solvent optimization.[11][12]
Reversed-Phase HPLC >99.5%VariableHighest resolution and purity achievable; good for polar compounds.Less scalable for large quantities; more expensive solvents and columns.

Workflow & Diagrams

Decision-Making Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on the initial analysis of your crude product.

Purification_Workflow Purification Strategy Selection cluster_0 Initial Analysis cluster_1 Primary Purification Path cluster_2 Outcome & Secondary Steps start Crude Product tlc Run TLC Analysis (with/without base modifier) start->tlc solubility Assess Solubility in Common Solvents start->solubility acid_base Perform Acid-Base Extraction tlc->acid_base Baseline impurities or streaking column Run Column Chromatography tlc->column Good separation recrystallize Attempt Recrystallization solubility->recrystallize Find suitable solvent check_purity Check Purity (TLC/NMR) recrystallize->check_purity acid_base->check_purity column->check_purity pure_product Pure Product (>98%) check_purity->pure_product Yes further_purification Further Purification Required check_purity->further_purification No further_purification->recrystallize From Column or Acid-Base further_purification->column From Recrystallization or Acid-Base

Caption: Decision workflow for purifying 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Detailed Experimental Protocol: Purification by Acid-Base Extraction followed by Recrystallization

This two-step procedure is highly effective for removing both neutral organic impurities and baseline polar material.

PART A: Acid-Base Extraction

  • Dissolution: Dissolve the crude 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL). If solubility is an issue, dichloromethane (DCM) can be used.

  • Extraction: Transfer the organic solution to a separatory funnel. Add 1M aqueous NaOH solution (50 mL). Stopper the funnel, invert, and open the stopcock to vent. Shake gently for 1-2 minutes, venting periodically. Gentle shaking is crucial to avoid emulsion formation.[3]

  • Separation: Allow the layers to separate fully. The deprotonated product (thiolate salt) will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate). Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1M NaOH (25 mL) to the organic layer in the funnel, shake, and separate. Combine this second aqueous extract with the first. The remaining organic layer contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M HCl dropwise until the solution is strongly acidic (pH ~2, check with pH paper). A white or off-white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water (2 x 15 mL) to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter for 20-30 minutes, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at 40-50 °C.

PART B: Recrystallization

  • Solvent Selection: Place the dried, partially purified product from Part A into an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until you have a clear, saturated solution at the boiling point.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry.
  • BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
  • Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids.
  • Unknown Source. (n.d.). Acid-Base Extraction.
  • BenchChem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). Triazole Impurities.
  • Unknown Source. (n.d.). Column chromatography.
  • Wikipedia. (n.d.). Acid-base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Santa Cruz Biotechnology. (n.d.). 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.
  • NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids.
  • YouTube. (2021). column chromatography & purification of organic compounds.
  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry.
  • Chemistry LibreTexts. (2023). Column Chromatography.
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • BenchChem. (n.d.). "common challenges in the synthesis of 1,2,4-triazole derivatives".
  • MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
  • ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment.
  • Wikipedia. (n.d.). Triazole.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review.
  • MDPI. (n.d.). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
  • ResearchGate. (2015). Crystal Structures of two Triazole Derivatives.
  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura.
  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Iraqi Journal of Pharmaceutical Sciences. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • NIH. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
  • ResearchGate. (2010). ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry.
  • ResearchGate. (2020). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry.
  • Unknown Source. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties.
  • MDPI. (n.d.). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring.
  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

Sources

Side product formation in the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide practical, field-proven insights and troubleshooting strategies rooted in chemical principles to ensure the successful and efficient production of your target compound.

Introduction to the Synthesis

The synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is typically achieved through the condensation of a cyclobutanecarboxylic acid derivative with a thiosemicarbazide-based reagent, followed by an intramolecular cyclization. The most common route involves the reaction of cyclobutanecarboxylic acid hydrazide with an isothiocyanate or the direct cyclization of an acylthiosemicarbazide intermediate. While the overall scheme appears straightforward, the critical cyclization step is highly sensitive to reaction conditions, particularly pH. This sensitivity is the primary origin of side product formation, which can significantly impact yield and purity.

The key intermediate, 1-(cyclobutanecarbonyl)thiosemicarbazide, possesses nucleophilic centers at its nitrogen and sulfur atoms. The pathway of the subsequent cyclodehydration reaction is dictated by the protonation state of this intermediate, making pH the determining factor for the final heterocyclic core.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway for preparing 5-cyclobutyl-1H-1,2,4-triazole-3-thiol?

The most prevalent and reliable method involves two main stages: first, the formation of an N-acylthiosemicarbazide intermediate, and second, its base-catalyzed cyclization.[1][2] This typically starts from cyclobutanecarboxylic acid, which is converted to its hydrazide, then reacted with a source of thiocyanate, or by directly acylating thiosemicarbazide. The subsequent ring closure in an alkaline medium is crucial for selectively forming the desired 1,2,4-triazole ring.[3][4][5]

Q2: What are the most critical parameters to control during the synthesis?

The single most critical parameter is the pH during the cyclization step. Alkaline conditions strongly favor the formation of the desired 1,2,4-triazole-3-thiol, whereas acidic conditions will almost exclusively yield the isomeric 2-amino-5-cyclobutyl-1,3,4-thiadiazole side product.[6][7] Other important parameters include temperature and reaction time, as excessively harsh conditions can lead to degradation or the formation of polymeric byproducts.

Q3: Does the target compound exist in tautomeric forms?

Yes, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol exists in two tautomeric forms: the thiol and the thione form. Most studies suggest that the thione form is predominant in the solid state and in neutral solutions.[8] This is important for spectral interpretation, as the proton may be observed on a nitrogen atom (thione, N-H ~13-14 ppm in ¹H NMR) rather than on the sulfur atom (thiol, S-H ~1-4 ppm).[8]

Troubleshooting Guide: Side Product Formation & Purity Issues

This section addresses specific experimental problems through a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield & Isolation of an Unexpected Isomer

Question: My reaction resulted in a low yield of the desired 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. I've isolated a significant crystalline byproduct with the same mass as my target compound. What is this side product and why did it form?

Answer: The most probable side product is the isomeric 5-cyclobutyl-1,3,4-thiadiazol-2-amine . This is a classic and well-documented issue in triazole-thiol synthesis that arises from carrying out the cyclization step under acidic or even neutral conditions instead of the required alkaline environment.[6][9]

Causality: The pH-Dependent Cyclization Mechanism

The cyclization of the 1-(cyclobutanecarbonyl)thiosemicarbazide intermediate can proceed via two distinct pathways, as illustrated below:

G Intermediate 1-(cyclobutanecarbonyl)thiosemicarbazide Intermediate Triazole 5-cyclobutyl-1H-1,2,4-triazole-3-thiol (Desired Product) Intermediate->Triazole Pathway A N-attack on C=S Thiadiazole 5-cyclobutyl-1,3,4-thiadiazol-2-amine (Side Product) Intermediate->Thiadiazole Pathway B S-attack on C=O Base Alkaline Medium (e.g., NaOH, KOH) Base->Intermediate Acid Acidic Medium (e.g., H₂SO₄, HCl) Acid->Intermediate

Caption: pH-dependent cyclization pathways of the acylthiosemicarbazide intermediate.

  • Pathway A (Alkaline Conditions): In the presence of a base (e.g., NaOH), the hydrazinic nitrogen is deprotonated, enhancing its nucleophilicity. This nitrogen then attacks the electrophilic carbon of the thiocarbonyl (C=S) group, leading to the formation of the 1,2,4-triazole ring.[3][4]

  • Pathway B (Acidic Conditions): Under acidic conditions, the carbonyl oxygen is protonated, which strongly activates the carbonyl carbon. The nucleophilic thiol sulfur then attacks this activated carbonyl carbon, resulting in the formation of the 1,3,4-thiadiazole ring.[10]

Diagnostic Steps:

  • Re-check Reaction pH: Ensure the pH of your cyclization step was distinctly alkaline (pH > 10). Accidental acidification during workup before cyclization is complete can favor the thiadiazole pathway.

  • Spectroscopic Analysis: Compare the spectra of your isolated byproduct with the expected data for both isomers. The differences are typically unambiguous.

Table 1: Comparative Spectroscopic Data
Feature5-cyclobutyl-1H-1,2,4-triazole-3-thiol (Product)5-cyclobutyl-1,3,4-thiadiazol-2-amine (Side Product)
¹H NMR (NH/SH) Broad singlet, ~13-14 ppm (N-H, thione form).[8]Broad singlet, ~7.4-7.8 ppm (NH₂, aromatic region).[2][10]
¹³C NMR (C=S) Signal at ~165-170 ppm.[8]Not present.
¹³C NMR (Hetero-C) C5-cyclobutyl at ~150-155 ppm.C5-cyclobutyl at ~160-165 ppm; C2-NH₂ at ~170 ppm.
FT-IR (N-H) Broad N-H stretch ~3100-3400 cm⁻¹.[8]Two sharp N-H stretches for -NH₂ ~3100-3300 cm⁻¹.[11]
FT-IR (C=S) Strong C=S stretch ~1250-1340 cm⁻¹.[8]Not present.

Corrective Actions:

  • Ensure Alkaline Cyclization: When scaling up the reaction from the acylthiosemicarbazide intermediate, use a stoichiometric excess of a suitable base like 2N NaOH or KOH solution and heat under reflux.[4]

  • Monitor with TLC: Track the disappearance of the intermediate. Once consumed, cool the reaction mixture before acidifying to precipitate the product.

  • Purification: If a mixture is obtained, separation can often be achieved by careful recrystallization, as the isomers may have different solubilities. Alternatively, column chromatography can be employed.

Issue 2: Incomplete Reaction or Stalling

Question: My reaction seems to have stalled. TLC analysis shows a significant amount of a spot that is not my starting material or the final product. What is this intermediate?

Answer: You are likely observing the 1-(cyclobutanecarbonyl)thiosemicarbazide intermediate. This occurs when the cyclodehydration step is incomplete due to insufficient heat, inadequate reaction time, or a base that is too weak to effectively catalyze the ring closure.

Causality: Cyclization is an intramolecular dehydration reaction that requires an activation energy barrier to be overcome. Insufficient thermal energy or a poorly catalyzed reaction will result in the accumulation of the stable, open-chain intermediate.

Caption: Workflow showing reaction stalling at the intermediate stage.

Diagnostic Steps:

  • Isolate and Characterize: If possible, isolate the intermediate spot from a preparative TLC plate or a small column and characterize it by ¹H NMR and MS to confirm its identity as the acylthiosemicarbazide. It will have a molecular weight corresponding to the sum of the hydrazide and thiocyanate moieties minus any leaving groups.

  • Review Reaction Conditions: Compare your reaction temperature and time to established protocols for similar cyclizations.[5][12]

Corrective Actions:

  • Increase Temperature: Ensure the reaction mixture is refluxing vigorously (if the solvent allows).

  • Extend Reaction Time: Continue monitoring the reaction by TLC for several more hours until the intermediate spot is fully consumed.

  • Use a Stronger Base: If using a mild base like sodium carbonate, consider switching to a stronger base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization.[3]

  • Re-subject the Intermediate: If you have already worked up the reaction and isolated the intermediate, you can simply re-subject it to the alkaline cyclization conditions.

Issue 3: Formation of Polymeric "Tars" or Dark-Colored Impurities

Question: My reaction mixture turned dark brown/black, and upon workup, I obtained an intractable tar with very little of my desired product. What caused this?

Answer: The formation of "tars" or polymeric byproducts is typically a result of decomposition under excessively harsh reaction conditions, particularly when using a strong base at high temperatures for a prolonged period.

Causality: The thiocarbonyl group and the triazole ring can be susceptible to degradation and polymerization pathways under forcing conditions. Strong bases can promote side reactions, and high heat can accelerate decomposition of both starting materials and the product itself.

Corrective Actions:

  • Use a Milder Base: Consider replacing strong bases like NaOH with a milder alternative such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), which can still be effective for cyclization but are less likely to cause degradation.

  • Lower the Temperature: If possible, conduct the cyclization at a lower temperature for a longer period. For example, stirring at 60-80 °C overnight instead of refluxing for a few hours.

  • Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.

Analytical & Purification Protocols

Protocol 1: TLC Monitoring of the Reaction

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 7:3 v/v) is a good starting point. Adjust polarity as needed. The product is typically more polar than the starting materials but may be close to the acylthiosemicarbazide intermediate.

  • Visualization:

    • UV light (254 nm): The aromatic triazole ring will be UV active.

    • Potassium Permanganate (KMnO₄) stain: The thiol/thione group will react readily, showing a yellow spot on a purple background. This is excellent for visualizing the product.

Protocol 2: HPLC Purity Analysis

  • Method Development: A reverse-phase HPLC method is suitable for assessing purity and separating the triazole product from the thiadiazole side product.[8][13]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

  • Detection: UV detection at 254 nm.

  • Expected Elution: The 1,2,4-triazole-3-thiol is generally more polar and will elute earlier than the less polar 1,3,4-thiadiazole-2-amine isomer under reverse-phase conditions.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Ethanol or an ethanol/water mixture is often an effective solvent system for recrystallizing 1,2,4-triazole-3-thiols.[14]

  • Procedure: a. Dissolve the crude product in a minimum amount of the hot solvent. b. If the solution is colored, you may add a small amount of activated charcoal and hot filter the mixture. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Kubiak, K., & Wagner, E. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 26(11), 3321. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2018). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(5). [Link]

  • Angeli, E., et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. Archiv der Pharmazie. [Link]

  • Alyahyaoy, A., et al. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). [Link]

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231. [Link]

  • Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. [Link]

  • Demchenko, A. M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

  • Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research, 26(2), 171-174. [Link]

  • Request PDF. (2025). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. [Link]

  • Prachand, S. (2022). Synthesis of Some 4-Amino-5-(substituted-phenyl)-4H-[8][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Tikhonova, M. A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5192. [Link]

  • Al-Azawi, F. I. (2024). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Iraqi Journal of Science. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 453-461. [Link]

  • Singh, R. B., & Kumar, S. (2022). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 38(2). [Link]

  • Demchenko, A. M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 29(12), 2901. [Link]

  • Demchenko, A. M., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(2), 4-22. [Link]

  • Desai, N., et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry, 19(1), 83-84. [Link]

  • Asif, M. (2015). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Journal of Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • Eliazyan, G. A., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[8][15]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Tretyakov, B. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. [Link]

Sources

Improving the regioselectivity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A-5-cyclobutyl-1H-1,2,4-triazole-3-thiol Synthesis

Welcome to the technical support center for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to improve the regioselectivity and overall success of your synthesis.

I. Introduction to the Synthesis and its Challenges

The synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a critical process in the development of various pharmacologically active compounds. The 1,2,4-triazole-3-thiol scaffold is a key component in many therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.

The most prevalent synthetic route involves the cyclization of an acylthiosemicarbazide intermediate. This intermediate is typically formed from the reaction of a cyclobutanecarboxylic acid derivative with thiosemicarbazide.[1][2][3] The critical step, cyclodehydration, is usually performed under basic conditions to yield the desired 1,2,4-triazole-3-thiol.[4] However, a significant challenge in this synthesis is controlling regioselectivity. Under certain conditions, particularly acidic environments, the cyclization can lead to the formation of the undesired 1,3,4-thiadiazole isomer.[5][6][7] This guide will provide detailed troubleshooting strategies to mitigate this and other common issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is yielding a mixture of the desired 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and an isomeric byproduct. How can I improve the regioselectivity?

Answer: This is a classic regioselectivity problem in triazole synthesis. The formation of the 1,3,4-thiadiazole isomer is a common side reaction. The key to controlling the outcome lies in the pH of the cyclization step.

  • Expert Insight: The cyclization of acylthiosemicarbazides is pH-dependent. Alkaline conditions favor the formation of 1,2,4-triazoles, while acidic conditions tend to produce 1,3,4-thiadiazoles.[5][6][7] This is because the nucleophilicity of the different nitrogen atoms in the thiosemicarbazide backbone is modulated by the pH.

  • Troubleshooting Protocol:

    • Ensure Basic Conditions: The cyclodehydration step should be carried out in an aqueous alkaline solution, such as 2% NaOH or KOH.[4]

    • Monitor pH: Throughout the reaction, ensure the pH remains distinctly basic (pH > 10).

    • Avoid Acidic Contamination: Ensure all glassware is free from acidic residues.

Below is a table summarizing the expected outcomes based on reaction conditions:

Reaction Condition Primary Product Common Byproduct
Alkaline (e.g., NaOH, KOH) 5-cyclobutyl-1H-1,2,4-triazole-3-thiolMinimal to none
Acidic (e.g., HCl, H2SO4) 2-amino-5-cyclobutyl-1,3,4-thiadiazoleMinimal to none
Q2: The initial acylation of thiosemicarbazide with cyclobutanecarboxylic acid is low-yielding. What can I do to improve this step?

Answer: The formation of the N-acylthiosemicarbazide intermediate is crucial for the subsequent cyclization. Low yields at this stage can be due to poor activation of the carboxylic acid or unfavorable reaction conditions.

  • Expert Insight: Direct reaction between a carboxylic acid and thiosemicarbazide often requires harsh conditions. Activating the carboxylic acid is a more efficient approach. Polyphosphate ester (PPE) has been shown to be an effective coupling agent for this transformation.[1][2][3]

  • Troubleshooting Protocol:

    • Activate the Carboxylic Acid:

      • Method A: Polyphosphate Ester (PPE): React cyclobutanecarboxylic acid and thiosemicarbazide in the presence of PPE in a solvent like chloroform at elevated temperatures (e.g., 90 °C) in a sealed vessel.[1][2][3]

      • Method B: Acid Chloride: Convert cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride using a standard chlorinating agent (e.g., thionyl chloride). The resulting acid chloride will be much more reactive towards thiosemicarbazide.

    • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent decomposition.

III. Experimental Protocols and Workflows

Protocol 1: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol via Base-Catalyzed Cyclization

This protocol outlines the two-step synthesis, emphasizing the conditions required for high regioselectivity.

Step 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide

  • In a hydrothermal reaction vessel, combine cyclobutanecarboxylic acid (1 eq.), thiosemicarbazide (1 eq.), and polyphosphate ester (PPE) (sufficient quantity) in chloroform.[1][2][3]

  • Seal the vessel and heat the mixture to 90 °C with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Isolate the crude product by filtration and wash with a suitable solvent to remove excess PPE.

Step 2: Cyclodehydration to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

  • Suspend the crude 1-(cyclobutanecarbonyl)thiosemicarbazide in a 2% aqueous sodium hydroxide solution.[4]

  • Heat the mixture to reflux (approximately 90-100 °C) for 2-4 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to pH ~6 with a dilute acid (e.g., HCl).

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with water and a mixture of water/methanol to afford the purified product.[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps and the critical decision point for achieving regioselectivity.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Acylthiosemicarbazide Acylthiosemicarbazide Cyclobutanecarboxylic Acid->Acylthiosemicarbazide + Thiosemicarbazide (PPE, 90°C) Thiosemicarbazide Thiosemicarbazide Triazole 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Acylthiosemicarbazide->Triazole Alkaline Conditions (e.g., NaOH) Thiadiazole 2-amino-5-cyclobutyl-1,3,4-thiadiazole Acylthiosemicarbazide->Thiadiazole Acidic Conditions (Side Reaction)

Caption: Synthetic pathway for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

IV. Product Characterization and Purity Assessment

Q3: How do I confirm the structure of my product and rule out the presence of the 1,3,4-thiadiazole isomer?

Answer: Spectroscopic methods are essential for unambiguous structure determination. 1H NMR spectroscopy is particularly powerful for distinguishing between the 1,2,4-triazole and 1,3,4-thiadiazole isomers.

  • Expert Insight: The proton signals of the heterocyclic ring and the amine/thiol protons appear at distinct chemical shifts for the two isomers. The 1,2,4-triazole-3-thiol exists in a thione-thiol tautomerism, which can be observed in the NMR spectrum.

  • Spectroscopic Signatures:

Technique 5-cyclobutyl-1H-1,2,4-triazole-3-thiol 2-amino-5-cyclobutyl-1,3,4-thiadiazole
1H NMR Look for characteristic signals for the cyclobutyl protons and a broad signal for the N-H/S-H protons. The exact chemical shifts will depend on the solvent and concentration.Expect signals for the cyclobutyl protons and a distinct signal for the -NH2 protons. The chemical shift of the amine protons is typically different from the N-H/S-H protons of the triazole.[1]
13C NMR Will show characteristic signals for the cyclobutyl carbons and two distinct signals for the triazole ring carbons.Will show signals for the cyclobutyl carbons and two distinct signals for the thiadiazole ring carbons.
IR A broad band corresponding to N-H stretching and a C=S stretching band are expected.[8]A characteristic N-H stretching for the primary amine will be observed.
Mass Spec The molecular ion peak corresponding to the formula C6H9N3S (m/z 155.22) should be observed.[9]The molecular ion peak will be identical to the triazole isomer. Fragmentation patterns may differ.
Q4: I'm having trouble purifying the final product. What are the recommended methods?

Answer: Purification can be challenging due to the polarity of the molecule.

  • Expert Insight: Recrystallization is often the most effective method for purifying 1,2,4-triazole-3-thiols. If that fails, column chromatography with a modified mobile phase can be employed.

  • Troubleshooting Protocol:

    • Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.

    • Column Chromatography: If recrystallization is unsuccessful, use silica gel column chromatography. To improve separation and prevent streaking of your polar compound, consider adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent system (e.g., chloroform/methanol).[10]

V. Logical Troubleshooting Workflow

If you are encountering issues in your synthesis, follow this logical workflow to diagnose and resolve the problem.

G start Start Synthesis check_yield Low Yield of Acylthiosemicarbazide? start->check_yield activate_acid Activate Carboxylic Acid (PPE/Acid Chloride) check_yield->activate_acid Yes cyclization Proceed to Cyclization check_yield->cyclization No activate_acid->cyclization check_regio Mixture of Isomers? cyclization->check_regio adjust_ph Ensure Alkaline Conditions (pH > 10) check_regio->adjust_ph Yes purification Proceed to Purification check_regio->purification No adjust_ph->purification check_purity Impure Product? purification->check_purity recrystallize Recrystallize or use modified column chromatography check_purity->recrystallize Yes end Pure Product check_purity->end No recrystallize->end

Caption: Troubleshooting workflow for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

VI. References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thione Derivatives. Bio-protocol. Available from: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PubMed. Available from: [Link]

  • Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. Taylor & Francis Online. Available from: [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available from: [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

  • synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

  • Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Sci-Hub. Available from: [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. Available from: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4-Substituted 1H-1,2,3-Triazoles – Scope and Limitations. ACS Publications. Available from: [Link]

  • Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. IJRPR. Available from: [Link]

  • CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. Available from: [Link]

  • (PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available from: [Link]

  • Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. Available from: [Link]

  • (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available from: [Link]

  • Synthesis, characterization, crystal structures and DFT studies of some new 1,2,4-triazole and triazolidin derivatives. Sci-Hub. Available from: [Link]

  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. Available from: [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[1][4][11]-Triazole-3-Thiol Derivatives. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. Available from: [Link]

  • Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Mansoura Journal of Medical and Pharmaceutical Researches. Available from: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available from: [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. Available from: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available from: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. Available from: [Link]

Sources

Stability issues of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Welcome to the technical support guide for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the handling and stability of this compound in solution. While specific stability data for the 5-cyclobutyl derivative is not extensively published, this guide synthesizes established principles of 1,2,4-triazole-3-thiol chemistry to empower you with the knowledge for successful experimentation.

Fundamental Properties & Stability Considerations

5-cyclobutyl-1H-1,2,4-triazole-3-thiol belongs to a class of heterocyclic compounds known for their robust aromatic triazole core. However, the exocyclic thiol group introduces unique chemical behaviors that are critical to understand for consistent and reproducible results.

1.1. Thiol-Thione Tautomerism

A key characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms.[1][2] In solution and the solid state, the thione form is generally predominant.[2][3] This equilibrium is crucial as it influences the compound's reactivity, polarity, and spectroscopic properties.

  • Causality: The stability of the thione tautomer is attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds. The equilibrium can be influenced by solvent polarity, pH, and temperature.

Caption: Thiol-Thione Tautomerism of the 1,2,4-triazole-3-thiol core.

1.2. Susceptibility to Oxidation

The thiol group is susceptible to oxidation, which is one of the primary degradation pathways for this class of compounds. The most common oxidative product is the corresponding disulfide dimer. This reaction can be catalyzed by trace metal ions, exposure to atmospheric oxygen, or oxidizing agents.

  • Expert Insight: The rate of oxidation is often pH-dependent. In alkaline conditions, the formation of the more nucleophilic thiolate anion (-S⁻) increases its susceptibility to oxidation.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated out of my aqueous buffer. Why, and what can I do?

A: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol likely has limited aqueous solubility, a common trait for small organic molecules. Precipitation can be triggered by changes in pH, temperature, or concentration.

  • Explanation: The compound is a weak acid due to the thiol/thione proton (pKa is generally around 9 for the parent compound).[1] In acidic to neutral aqueous solutions (pH < 7), it will exist predominantly in its neutral, less soluble form.

  • Solutions:

    • Increase pH: Carefully adding a base (e.g., NaOH, KOH) to deprotonate the molecule and form the more soluble thiolate salt can significantly improve solubility.[4] Target a pH well above the pKa if your experimental conditions permit.

    • Use Co-solvents: Incorporating a water-miscible organic solvent like DMSO, DMF, or ethanol can increase solubility. Start with a small percentage (e.g., 1-5%) and increase as needed, ensuring the solvent is compatible with your assay.

    • Prepare Fresh Solutions: If solubility is borderline, prepare solutions fresh before each experiment and avoid long-term storage of aqueous dilutions.

Q2: What is the optimal pH range for storing solutions of this compound?

A: For short-term storage, a slightly acidic to neutral pH (pH 4-7) is often a good starting point to minimize the rate of oxidation, which is accelerated at higher pH. However, this must be balanced with solubility requirements.

  • Trustworthiness: A self-validating approach is to perform a simple short-term stability test. Prepare the solution in your desired buffer, and analyze it by HPLC at time zero and after 24-48 hours at the intended storage temperature. A stable solution will show no significant decrease in the main peak area or the appearance of new peaks.

Q3: How does temperature affect the stability of the compound in solution?

A: As with most chemical compounds, degradation rates increase with temperature. For long-term storage, solutions should be kept frozen (-20°C or -80°C). For short-term (daily) use, refrigeration (2-8°C) is recommended over leaving solutions at room temperature.

  • Best Practice: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation or precipitation.

Q4: Which solvents are recommended for preparing stock solutions?

A: DMSO is a common and effective solvent for creating high-concentration stock solutions of 1,2,4-triazole-3-thiol derivatives. DMF is also a suitable alternative. These stock solutions are generally stable when stored properly (frozen, protected from light and moisture).

Troubleshooting Guide
Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
New peaks appear in HPLC/LC-MS analysis over time. 1. Oxidation: The compound may be oxidizing to form a disulfide dimer. 2. Solvent/Buffer Reactivity: A component of the solution may be reacting with the compound. 3. Photodegradation: Exposure to light, especially UV, can cause degradation.1. Check for Disulfide: The disulfide will have a molecular weight of (2 × M - 2), where M is the molecular weight of the parent compound. Look for this mass in your LC-MS data. To minimize oxidation, deaerate buffers, consider adding a non-interfering antioxidant (use with caution), and work at a lower pH if possible. 2. Simplify the Matrix: Prepare the compound in a simpler solvent (e.g., water or acetonitrile) to see if the degradation still occurs. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
Loss of biological activity in an assay. 1. Degradation: The active compound has degraded to an inactive species (e.g., disulfide). 2. Precipitation: The compound has fallen out of solution, lowering its effective concentration.1. Confirm Identity: Use HPLC or LC-MS to check the purity and identity of the compound in the solution used for the assay. Compare it to a freshly prepared standard. 2. Check for Particulates: Visually inspect the solution for any cloudiness or precipitate. Centrifuge the solution and test both the supernatant and a redissolved pellet (if any) to see where the activity lies. Re-evaluate your solvent/buffer system for better solubility.
Inconsistent results between experiments. 1. Inconsistent Solution Preparation: Minor variations in pH, solvent concentration, or age of the solution. 2. Stock Solution Degradation: The main stock solution may have degraded over time.1. Standardize Protocols: Ensure solution preparation is meticulously documented and followed. Always use freshly prepared dilutions from the stock for critical experiments. 2. Re-qualify Stock: Periodically check the purity of your stock solution via HPLC against a certificate of analysis or a new lot of the compound.
Key Experimental Protocols

4.1. Protocol: Preparation of a Stabilized Aqueous Solution

This protocol aims to prepare a 1 mM aqueous working solution from a 100 mM DMSO stock, balancing solubility and stability.

  • Prepare Stock Solution: Accurately weigh the 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and dissolve in pure DMSO to a final concentration of 100 mM. Store this stock in aliquots at -20°C or -80°C.

  • Select Buffer: Choose a buffer appropriate for your experiment, ideally in the pH range of 4-7 (e.g., 50 mM phosphate or acetate buffer).

  • Deaerate Buffer (Optional but Recommended): To minimize oxidation, sparge the buffer with nitrogen or argon gas for 15-20 minutes before use.

  • Prepare Working Solution: a. Allow a single aliquot of the 100 mM DMSO stock to thaw completely at room temperature. b. Add 10 µL of the DMSO stock to 990 µL of the desired buffer. c. Vortex immediately and thoroughly to ensure complete dissolution and prevent precipitation.

  • Use Promptly: Use the freshly prepared aqueous solution as soon as possible. Avoid storing diluted aqueous solutions for extended periods unless stability has been confirmed.

4.2. Protocol: Basic Forced Degradation Study

A forced degradation study intentionally stresses the compound to identify potential degradation products and develop a stability-indicating analytical method.[5][6]

  • Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat the solution in the chosen buffer at 60°C.

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

  • Incubation: Incubate samples for a defined period (e.g., 2, 8, 24 hours). For acid/base samples, neutralize them before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable method, typically reverse-phase HPLC with a photodiode array (PDA) and a mass spectrometer (LC-MS).[7]

  • Evaluation:

    • Determine the percent degradation by comparing the parent peak area to the control.

    • Identify major degradation products by their mass-to-charge ratio (m/z).

    • Ensure the analytical method can separate the parent compound from all major degradants.

forced_degradation cluster_prep cluster_stress cluster_analysis cluster_eval Prep Prepare 1 mg/mL solutions of Compound Acid 0.1 M HCl Prep->Acid Base 0.1 M NaOH Prep->Base Ox 3% H₂O₂ Prep->Ox Heat 60°C Heat Prep->Heat Light UV Light Prep->Light Incubate Incubate (2-24h) Neutralize Acid/Base Acid->Incubate Base->Incubate Ox->Incubate Heat->Incubate Light->Incubate HPLC Analyze all samples by LC-MS Incubate->HPLC Eval Assess % Degradation Identify Degradants Validate Method Specificity HPLC->Eval

Caption: Workflow for a basic forced degradation study.

Potential Degradation Pathways

Understanding likely degradation pathways is key to troubleshooting. For 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, oxidation is the most probable route of degradation under common experimental conditions.

Caption: Plausible oxidative degradation pathways for the compound.

References

  • Trofimov, A. D., et al. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Pharmaceutical Chemistry Journal, 56(8), 1011-1021. Available from: [Link]

  • Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87-127.
  • Mroczek, T., Plech, T., & Wujec, M. (2017). Novel concept of discrimination of 1,2,4-triazole-3-thione and 3-thiol tautomers. Journal of chromatographic science, 55(2), 117-129. Available from: [Link]

  • Kadaba, P. K. (1973). The tautomerism of 1,2,4-triazoline-3-thiones. Journal of Heterocyclic Chemistry, 10(4), 571-575.
  • Hussain, S., et al. (2013). Forced degradation study: An important tool in drug development. Asian Journal of Research in Chemistry, 6(11), 1054-1060.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Separation Science. (2023). Analytical Techniques in Stability Testing. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Ghasemi, J., & Riahi, S. (2007). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of molecular structure: THEOCHEM, 806(1-3), 113-119. Available from: [Link]

  • Katritzky, A. R., & Lagowski, J. M. (2011). The principles of heterocyclic chemistry. Elsevier.
  • Singh, R., & Singh, S. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(7), 1000159. Available from: [Link]

Sources

Overcoming solubility problems of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol for in vitro testing

Author: BenchChem Technical Support Team. Date: January 2026

<

Technical Support Center: Overcoming Solubility Challenges with 5-cyclobutyl-1H-1,2,4-triazole-3-thiol for In Vitro Testing

Introduction:

Welcome to the technical support guide for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound during in vitro testing. As a heterocyclic compound containing both a weakly acidic triazole ring and a thiol group, its solubility can be highly dependent on the experimental conditions. This guide provides a structured, causality-driven approach to troubleshooting, ensuring the integrity and reproducibility of your experimental results. We will explore the underlying chemical principles governing its solubility and provide step-by-step protocols to systematically overcome common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Q1: What are the primary reasons 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is difficult to dissolve in aqueous buffers?

A1: The solubility challenge arises from its molecular structure. The cyclobutyl group imparts significant hydrophobicity (lipophilicity), while the 1,2,4-triazole-3-thiol moiety provides polar, ionizable groups. The thiol group (SH) is weakly acidic, with a pKa typically in the 8-10 range for similar structures.[1] At physiological pH (~7.4), the thiol is predominantly in its neutral, less soluble protonated form. The triazole ring also has acidic and basic properties. This combination of a greasy hydrocarbon moiety and limited ionization at neutral pH leads to poor aqueous solubility.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A2: This is a classic case of a compound exceeding its kinetic solubility .[2] While 5-cyclobutyl-1H-1,2,4-triazole-3-thiol may be readily soluble in 100% DMSO, its solubility in the final aqueous buffer is much lower. When the DMSO stock is rapidly diluted, a supersaturated solution is momentarily formed.[3] This state is thermodynamically unstable, and the compound quickly precipitates out of the solution as it seeks a lower energy state.[4][5] The final concentration of your compound in the assay is therefore much lower than intended and is highly variable.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: For most cell culture experiments, the final concentration of DMSO should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxicity and other off-target effects.[6] It is imperative to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any effects of the solvent itself.[7]

Q4: Can I use pH modification to improve the solubility of this compound?

A4: Yes, pH modification can be a powerful tool. Since the thiol group is weakly acidic, increasing the pH of the buffer above its pKa will deprotonate the thiol to form a more soluble thiolate anion.[1][8] The solubility of compounds with acidic functional groups tends to increase as the pH of the solution rises.[8] However, you must consider the pH tolerance of your assay system (e.g., cells, enzymes). Drastic changes in pH can compromise biological integrity. Additionally, the stability of the thiol group itself can be pH-dependent, with increased rates of oxidation to disulfides at higher pH.[9][10]

Q5: Are there alternatives to DMSO for making stock solutions?

A5: While DMSO is the most common initial solvent, if solubility issues persist, other organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested. However, these also have their own cytotoxic profiles. A more robust and biologically compatible approach is to use solubility enhancers directly in the aqueous buffer system. These include co-solvents and complexation agents.[11]

Part 2: Troubleshooting Workflow for Solubility Issues

This section provides a systematic, step-by-step guide to diagnose and resolve solubility problems. The workflow is designed to move from simple adjustments to more advanced formulation strategies.

Logical Flow for Troubleshooting

Solubility_Troubleshooting_Workflow start Start: Compound Precipitation Observed check_dmso Step 1: Optimize DMSO Protocol - Lower stock concentration? - Stepwise dilution? - Final DMSO % < 0.5%? start->check_dmso precip_persists1 Precipitation Persists check_dmso->precip_persists1 No Improvement success Success: Soluble & Stable Solution check_dmso->success Issue Resolved ph_mod Step 2: pH Modification - Prepare buffers (pH 7.4 to 8.5) - Test solubility and stability precip_persists1->ph_mod precip_persists2 Precipitation Persists / Assay Incompatible ph_mod->precip_persists2 No Improvement ph_mod->success Issue Resolved cosolvent Step 3: Introduce Co-solvents - e.g., PEG-400, Propylene Glycol - Test 1-5% in final buffer precip_persists2->cosolvent precip_persists3 Precipitation Persists / Viscosity Issues cosolvent->precip_persists3 No Improvement cosolvent->success Issue Resolved cyclodextrin Step 4: Advanced Formulation (Cyclodextrins) - e.g., HP-β-CD - Prepare inclusion complex precip_persists3->cyclodextrin cyclodextrin->success

Caption: A step-by-step decision tree for resolving solubility issues.

Detailed Troubleshooting Guides & Protocols

Guide 1: Optimizing the DMSO Stock and Dilution Protocol

Causality: Rapidly changing the solvent environment from 100% organic (DMSO) to >99% aqueous causes the compound to crash out. By preparing a lower concentration stock or using a multi-step dilution, you can ease this transition and potentially stay below the kinetic solubility limit.

Experimental Protocol: Serial Dilution in DMSO and Stepwise Aqueous Dilution

  • Prepare a Primary Stock: Instead of a 10 mM or higher stock, try preparing a 1 mM primary stock solution in 100% sterile DMSO.

  • Serial Dilution in DMSO: Perform serial dilutions from your primary stock in 100% DMSO to get a range of concentrations. This ensures the compound remains fully solvated before it contacts the aqueous buffer.

  • Stepwise Aqueous Dilution:

    • To prepare your highest concentration working solution, first, add the required volume of your DMSO stock to a tube.

    • Add an equal volume of your final assay buffer and mix gently. This creates a 50:50 DMSO:buffer environment.

    • Sequentially add increasing volumes of the assay buffer, mixing after each addition, until you reach the final desired volume and DMSO concentration (e.g., <0.5%).

  • Visual Inspection: After preparation, visually inspect the solution for any signs of precipitation (cloudiness, particles). For more sensitive detection, measure light scattering at ~600 nm. An increase in absorbance indicates precipitation.

Guide 2: Utilizing Co-solvents to Enhance Aqueous Solubility

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small percentages, can increase the solubility of hydrophobic compounds.[11] They work by reducing the polarity of the solvent system, making it more favorable for the nonpolar cyclobutyl group.[12][13]

Recommended Co-solvents and Starting Concentrations:

Co-solventStarting Concentration Range (in final buffer)Key Considerations
Polyethylene Glycol 400 (PEG-400) 1% - 5% (v/v)Generally low cell toxicity; can increase viscosity.
Propylene Glycol (PG) 1% - 5% (v/v)Common pharmaceutical excipient; low toxicity.
Ethanol 0.5% - 2% (v/v)Can have biological effects; check assay compatibility.

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Buffers: Prepare your standard assay buffer containing each co-solvent at different concentrations (e.g., 1%, 2%, and 5% PEG-400).

  • Test Dilution: Add your DMSO stock of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol to the co-solvent-containing buffers to achieve your desired final concentration.

  • Equilibrate and Observe: Gently mix and allow the solution to equilibrate for 30 minutes at the assay temperature.

  • Assess Solubility: Visually inspect for precipitation. A quantitative method is to centrifuge the samples (e.g., 15,000 x g for 15 min), take an aliquot of the supernatant, and measure the compound concentration via HPLC-UV. This determines the actual amount of compound that remains in solution.

Guide 3: Advanced Formulation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate the hydrophobic part of a guest molecule (in this case, the cyclobutyl group) to form an "inclusion complex."[15][16] This complex has a much higher aqueous solubility than the drug molecule alone because the hydrophobic portion is shielded from the water.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[16]

Inclusion Complex Formation Workflow

Cyclodextrin_Workflow compound 5-cyclobutyl-1H-1,2,4- triazole-3-thiol (Guest) mix Mix & Equilibrate (e.g., Vortex, Sonicate) compound->mix cd HP-β-Cyclodextrin (Host) in Aqueous Buffer cd->mix complex Formation of Water-Soluble Inclusion Complex mix->complex

Caption: Encapsulation of the compound by cyclodextrin to enhance solubility.

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous assay buffer. This will be your formulation vehicle.

  • Add Compound: Add the solid powder of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol directly to the HP-β-CD solution to achieve the desired final concentration. Alternatively, add a small volume of a highly concentrated DMSO stock (e.g., 100 mM) to the cyclodextrin solution, ensuring the final DMSO concentration is minimal (<0.1%).

  • Facilitate Complexation: Vigorously vortex the mixture for 2-5 minutes. For difficult compounds, sonication in a bath sonicator for 15-30 minutes can improve complex formation.

  • Equilibrate: Allow the solution to rotate or shake at room temperature for 1-2 hours to ensure equilibrium is reached.

  • Clarify Solution: Centrifuge the solution at high speed (e.g., 15,000 x g for 15 min) to pellet any un-dissolved compound.

  • Use Supernatant: Carefully collect the supernatant. This is your working solution. The concentration should be confirmed via HPLC-UV.

Part 3: Stability Considerations

The thiol group is susceptible to oxidation, which can lead to the formation of disulfides. This is often accelerated at alkaline pH and in the presence of certain metal ions.[9]

FAQs on Stability:

  • Q: My compound solution seems to lose activity over time. Why?

    • A: This could be due to the oxidation of the active thiol monomer into an inactive (or less active) disulfide dimer. This process can be catalyzed by oxygen and metal ions in your buffer.

  • Q: How can I assess the stability of my compound in the final assay buffer?

    • A: Prepare your final working solution and incubate it under your exact assay conditions (e.g., 37°C, 5% CO2). At various time points (0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS. A decrease in the peak area of the parent compound and/or the appearance of a new peak (potentially the disulfide dimer) indicates instability.

  • Q: How can I improve the stability of the thiol group?

    • A:

      • Use Freshly Prepared Solutions: Always prepare your working solutions immediately before use.

      • Degas Buffers: If oxidation is a significant problem, using buffers that have been degassed to remove dissolved oxygen can help.

      • Work at Optimal pH: While higher pH increases solubility, it can also increase the rate of oxidation.[9] Conduct a pH-stability study to find a balance between solubility and stability (e.g., pH 7.4 vs 8.0).

      • Include an Antioxidant (Use with Caution): In non-cell-based assays, a small amount of an antioxidant like Dithiothreitol (DTT) could be included, but this will interfere with many biological systems and is generally not recommended for cell-based assays unless it is part of the experimental design.

By systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can overcome the solubility challenges presented by 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, leading to more accurate, reliable, and reproducible in vitro data.

References

  • Jain, A. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISR Pharmaceutics. Available at: [Link]

  • Crini, G. et al. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Carneiro, S.B. et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • Popovska, O. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Pharma Education. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Education. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Gîrleanu, M. R., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. MDPI. Available at: [Link]

  • Gârea, A. A., et al. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Taylor & Francis Online. Available at: [Link]

  • Singh, A. et al. (2025). Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Terminology.Life. (2025). Co-solvent: Significance and symbolism. Terminology.Life. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • Bergström, C. A. S. et al. (2014). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. Available at: [Link]

  • Seedher, N., & Kanojia, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available at: [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical investigation, 2(1), 12–17. Available at: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?. ResearchGate. Available at: [Link]

  • Astor Scientific. (n.d.). Dimethyl Sulfoxide, Cell culture tested, >99.7%. Astor Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. ResearchGate. Available at: [Link]

  • Al-Ali, M. (2022). DMSO biochemistry. YouTube. Available at: [Link]

  • He, C. et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science & Technology. Available at: [Link]

  • Alfonso, I. et al. (2013). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. Royal Society of Chemistry. Available at: [Link]

  • LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Semantic Scholar. Available at: [Link]

  • Day, C. S. et al. (2021). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. MDPI. Available at: [Link]

  • Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Cheng, X. et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • El-Sayed, W. A. et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Effect of a Hydrogen Bonding Environment (Dimethyl Sulfoxide) on the Ionisation and Redox Properties of the Thiol Group in Cysteine and a Protein Disulfide Isomerase Mimic (Vectrase). ResearchGate. Available at: [Link]

  • Kletskov, A. V. et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. ResearchGate. Available at: [Link]

  • Caron, N. S. et al. (2007). Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. Bioconjugate Chemistry. Available at: [Link]

  • Hansen, R. E., & Winther, J. R. (2009). Quantification of Thiols and Disulfides. Methods in molecular biology (Clifton, N.J.), 519, 283–298. Available at: [Link]

  • Randall, L. M. et al. (2021). Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors. Nature Communications. Available at: [Link]

  • Huaihua Wangda Biotechnology Co., Ltd. (n.d.). 1H-1,2,4-Triazole-3-thiol. Huaihua Wangda Biotechnology Co., Ltd. Available at: [Link]

Sources

Technical Support Center: Method Development for the Analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) for the analytical method development of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This document is intended for researchers, scientists, and drug development professionals.

Introduction

5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for its characterization, quantification, and quality control. This guide offers practical insights into developing and troubleshooting analytical methods for this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol to consider for analytical method development?

A1: The key structural features are the polar 1,2,4-triazole ring, the non-polar cyclobutyl group, and the reactive thiol group. The thiol group can exist in tautomeric equilibrium with a thione form.[1][2] This duality influences its polarity and potential for oxidation. The compound's overall moderate polarity makes it suitable for reversed-phase HPLC.

Q2: What is the biggest challenge in analyzing this compound?

A2: The primary challenge is the inherent instability of the thiol group, which is susceptible to oxidation, forming disulfides. This can lead to loss of the parent analyte, the appearance of unexpected peaks, and non-reproducible results. Careful sample handling and the use of antioxidants may be necessary.

Q3: Which analytical technique is most suitable for the analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol?

A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely accessible technique for the routine analysis of this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4] Gas Chromatography (GC) could also be considered, potentially after derivatization of the polar thiol group.[5]

Q4: How does the thione-thiol tautomerism affect the analysis?

A4: The presence of both thione and thiol tautomers in solution can potentially lead to peak broadening or the appearance of two distinct peaks in the chromatogram, depending on the rate of interconversion and the chromatographic conditions.[2] The mobile phase pH can influence the equilibrium between the two forms. Typically, the thione form is the major tautomer.[2]

HPLC Method Development and Troubleshooting Guide

This section provides a detailed guide for developing a reversed-phase HPLC method for the analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and troubleshooting common issues.

Recommended Starting HPLC-UV Method

This method is a robust starting point for the analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar compounds like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons to suppress the ionization of the thiol group, leading to better peak shape. It is also MS-compatible.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 70% A / 30% B, hold for 10 minAn isocratic elution is a good starting point for method development with a single analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmThe triazole ring is expected to have UV absorbance. A full UV scan of a standard is recommended to determine the optimal wavelength.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase helps to avoid peak distortion.
Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is tailing significantly. What could be the cause and how can I fix it?

  • Answer: Peak tailing for this compound is often due to secondary interactions between the thiol group and active sites on the silica-based column packing.

    • Cause A: Secondary Silanol Interactions: The acidic nature of the thiol group can lead to interactions with residual silanol groups on the C18 column.

      • Solution:

        • Lower Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., with 0.1% formic or phosphoric acid) to keep the thiol group protonated and minimize these interactions.[6]

        • Use an End-capped Column: Employ a high-quality, end-capped C18 column to reduce the number of available silanol groups.

    • Cause B: Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the concentration of the sample or the injection volume.

Issue 2: Poor Sensitivity or No Peak Detected

  • Question: I am not seeing a peak for my compound, or the peak is very small. What should I check?

  • Answer: This could be due to several factors, including analyte degradation or inappropriate detection settings.

    • Cause A: Analyte Degradation: The thiol group is prone to oxidation, especially in neutral or basic solutions and in the presence of dissolved oxygen.

      • Solution:

        • Prepare Fresh Samples: Analyze samples as soon as possible after preparation.

        • Use an Acidic Diluent: Dissolve the sample in a slightly acidic diluent (e.g., the mobile phase) to improve stability.

        • Degas the Mobile Phase: Ensure the mobile phase is properly degassed to remove oxygen.

    • Cause B: Incorrect Detection Wavelength: The selected UV wavelength may not be optimal for your compound.

      • Solution: Perform a UV-Vis scan of a standard solution of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol to identify the wavelength of maximum absorbance (λmax).

Issue 3: Appearance of Extra Peaks (Ghost Peaks or Degradation Products)

  • Question: I am seeing unexpected peaks in my chromatogram. What could be their origin?

  • Answer: Extra peaks can arise from impurities, degradation products, or carryover from previous injections.

    • Cause A: Disulfide Formation: The most likely degradation product is the corresponding disulfide formed by the oxidation of two thiol molecules.

      • Solution:

        • Implement the solutions for analyte degradation mentioned in "Issue 2".

        • Consider adding a small amount of an antioxidant like dithiothreitol (DTT) to the sample, but be aware that this will add another peak to the chromatogram.

    • Cause B: Impurities from Synthesis: The synthesis of 1,2,4-triazole-3-thiols can result in various impurities.[7][8][9]

      • Solution: Obtain a high-purity reference standard for your compound. If analyzing crude material, consider using LC-MS/MS to identify the impurities based on their mass-to-charge ratio.

    • Cause C: Carryover: The compound may be adsorbing to parts of the HPLC system.

      • Solution: Implement a robust needle wash protocol and include a blank injection after a high-concentration sample to check for carryover.

Issue 4: Irreproducible Retention Times

  • Question: The retention time of my analyte is shifting between injections. How can I improve reproducibility?

  • Answer: Shifting retention times are typically caused by changes in the mobile phase composition, column temperature, or column equilibration.

    • Cause A: Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.

    • Cause B: Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.

      • Solution: Prepare fresh mobile phase daily and ensure accurate measurement of all components.

    • Cause C: Fluctuating Column Temperature: Variations in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and controlled temperature.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start Analysis Problem Chromatographic Issue Identified Start->Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape e.g., Tailing Sensitivity Low/No Sensitivity Problem->Sensitivity e.g., No Peak ExtraPeaks Extra Peaks Problem->ExtraPeaks e.g., Ghost Peaks RetentionTime Irreproducible Retention Time Problem->RetentionTime e.g., Shifting RT CheckpH Check Mobile Phase pH PeakShape->CheckpH CheckColumn Check Column Type/Age PeakShape->CheckColumn CheckConcentration Check Sample Concentration PeakShape->CheckConcentration CheckDegradation Investigate Analyte Degradation Sensitivity->CheckDegradation CheckWavelength Verify Detection Wavelength Sensitivity->CheckWavelength ExtraPeaks->CheckDegradation CheckImpurities Investigate Impurities/Carryover ExtraPeaks->CheckImpurities CheckEquilibration Verify Column Equilibration RetentionTime->CheckEquilibration CheckMobilePhase Check Mobile Phase Prep RetentionTime->CheckMobilePhase CheckTemperature Check Column Temperature RetentionTime->CheckTemperature SolutionFound Problem Resolved CheckpH->SolutionFound CheckColumn->SolutionFound CheckConcentration->SolutionFound CheckDegradation->SolutionFound CheckWavelength->SolutionFound CheckImpurities->SolutionFound CheckEquilibration->SolutionFound CheckMobilePhase->SolutionFound CheckTemperature->SolutionFound

Caption: A logical workflow for troubleshooting common HPLC issues.

References

  • Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Some 1,2,4-triazole-3-thiones (thiols) as DPPH radical-scavengers. ResearchGate. Available at: [Link]

  • A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater. PubMed. Available at: [Link]

  • Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Hacettepe University Journal of the Faculty of Pharmacy. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • 3-tert-Butyl-1H-1,2,4-triazole-5-thiol. SIELC Technologies. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review. PubMed. Available at: [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]

  • Stability of 1,2,4-triazoles? ResearchGate. Available at: [Link]

  • Pyrazole and Triazole Derivatives as Mycobacterium tuberculosis UDP-Galactopyranose Inhibitors. MDPI. Available at: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[5][10][11]-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important heterocyclic compound. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring a robust and reproducible process.

I. Overview of the Synthetic Pathway

The synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is typically achieved through a two-step process. The first step involves the formation of an N-acylthiosemicarbazide intermediate from cyclobutanecarboxylic acid and thiosemicarbazide. The subsequent step is an intramolecular cyclization of this intermediate under basic conditions to yield the desired triazole-thiol. While the overall scheme is straightforward, careful control of reaction conditions is crucial to maximize yield and purity, especially during scale-up.

Synthesis_Pathway Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Acyl Thiosemicarbazide Intermediate Acyl Thiosemicarbazide Intermediate Cyclobutanecarboxylic Acid->Acyl Thiosemicarbazide Intermediate Step 1: Acylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acyl Thiosemicarbazide Intermediate 5-cyclobutyl-1H-1,2,4-triazole-3-thiol 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Acyl Thiosemicarbazide Intermediate->5-cyclobutyl-1H-1,2,4-triazole-3-thiol Step 2: Cyclization (Base)

Caption: General two-step synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis.

Q1: What is the most common method for the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol?

A1: The most prevalent method involves a two-step synthesis. First, cyclobutanecarboxylic acid is reacted with thiosemicarbazide to form 1-(cyclobutanecarbonyl)thiosemicarbazide. This intermediate is then cyclized in a basic medium, such as an aqueous solution of sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the final product.[1]

Q2: Can I use cyclobutanecarbonyl chloride instead of cyclobutanecarboxylic acid in the first step?

A2: Yes, using cyclobutanecarbonyl chloride is a viable and often more efficient alternative for the acylation of thiosemicarbazide. Acyl chlorides are generally more reactive than their corresponding carboxylic acids, which can lead to shorter reaction times and higher yields of the acyl thiosemicarbazide intermediate. However, this method requires an additional step to prepare the acyl chloride from cyclobutanecarboxylic acid and may require careful handling due to the moisture sensitivity and corrosive nature of acyl chlorides.

Q3: What are the critical parameters to control during the cyclization step?

A3: The critical parameters for the cyclization of the acyl thiosemicarbazide intermediate are the concentration of the base, reaction temperature, and reaction time. Typically, a 2N solution of NaOH or KOH is used, and the reaction is refluxed for 2-4 hours.[1] Insufficient base or reaction time can lead to incomplete cyclization, while overly harsh conditions might promote side reactions or degradation of the product.

Q4: What is the typical yield I can expect for this synthesis?

A4: The yields for the synthesis of 5-substituted-1,2,4-triazole-3-thiols can vary depending on the specific conditions and the scale of the reaction. Generally, you can expect yields in the range of 70-90% for the cyclization step if the acyl thiosemicarbazide intermediate is pure.[1] The overall yield from the starting carboxylic acid will depend on the efficiency of the initial acylation step.

Q5: How can I confirm the structure of the final product?

A5: The structure of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol can be confirmed using standard analytical techniques. NMR spectroscopy (¹H and ¹³C) is essential for elucidating the carbon-hydrogen framework. Mass spectrometry will confirm the molecular weight (155.22 g/mol ).[2] Infrared (IR) spectroscopy can identify key functional groups, such as the N-H, C=N, and C=S (thiol/thione tautomerism) vibrations.

III. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Troubleshooting_Guide Problem Problem Cause1 Cause1 Problem->Cause1 Low yield of Acyl Thiosemicarbazide Cause2 Cause2 Problem->Cause2 Low yield of final product after cyclization Cause3 Cause3 Problem->Cause3 Product is difficult to purify Solution1 Increase reaction time or temperature. Use a coupling agent like PPE or convert cyclobutanecarboxylic acid to the acyl chloride. Cause1->Solution1 Incomplete reaction Solution2 Ensure sufficient base concentration (e.g., 2N NaOH). Monitor reaction progress by TLC. Avoid excessive heating. Cause2->Solution2 Incomplete cyclization or side product formation Solution3 Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture. Confirm purity by TLC and melting point. Cause3->Solution3 Presence of starting material or isomeric impurities (1,3,4-thiadiazole)

Caption: Decision tree for troubleshooting common synthesis issues.

Issue 1: Low Yield of the Acyl Thiosemicarbazide Intermediate
  • Potential Cause: Incomplete reaction between cyclobutanecarboxylic acid and thiosemicarbazide. This can be due to insufficient reactivity of the carboxylic acid.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolonging the reaction time or moderately increasing the temperature can help drive the reaction to completion.

    • Use a Coupling Agent: Employing a coupling agent like polyphosphate ester (PPE) can facilitate the acylation process.[3][4][5]

    • Convert to a More Reactive Intermediate: Convert cyclobutanecarboxylic acid to its acyl chloride or an ester. Acyl chlorides are significantly more reactive and will readily acylate thiosemicarbazide.

Issue 2: Low Yield or No Product After Cyclization
  • Potential Cause 1: Incomplete cyclization of the acyl thiosemicarbazide intermediate.

    • Troubleshooting Steps:

      • Verify Base Concentration: Ensure the concentration of the NaOH or KOH solution is adequate (typically around 2N).

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

      • Increase Reaction Time: If the reaction is proceeding slowly, extend the reflux time.

  • Potential Cause 2: Formation of the isomeric 1,3,4-thiadiazole. Acidic conditions during cyclization can favor the formation of the thiadiazole isomer.[6]

    • Troubleshooting Steps:

      • Maintain Basic Conditions: Strictly adhere to basic conditions for the cyclization to favor the formation of the 1,2,4-triazole-3-thiol.

      • Characterize Byproducts: If a significant amount of byproduct is formed, isolate and characterize it to confirm if it is the thiadiazole isomer. ¹H NMR spectroscopy can be particularly useful for distinguishing between the two isomers.[7]

Issue 3: Difficulty in Product Purification
  • Potential Cause: The crude product may be contaminated with unreacted starting materials or side products.

  • Troubleshooting Steps:

    • Recrystallization: Recrystallization from a suitable solvent is the most effective method for purifying the final product. Ethanol or a mixture of ethanol and water is often a good choice.[1]

    • Washing: After filtration, thoroughly wash the precipitated product with cold water to remove any inorganic salts.

    • Purity Assessment: Assess the purity of the recrystallized product by TLC and melting point determination. A sharp melting point is indicative of high purity.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-(cyclobutanecarbonyl)thiosemicarbazide (Intermediate)
  • Reagents and Equipment:

    • Cyclobutanecarboxylic acid

    • Thionyl chloride (if preparing acyl chloride)

    • Thiosemicarbazide

    • Anhydrous solvent (e.g., THF or DCM for acyl chloride route)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Procedure (via Acyl Chloride): a. In a round-bottom flask, add cyclobutanecarboxylic acid (1 equivalent) and an excess of thionyl chloride (e.g., 2-3 equivalents). b. Reflux the mixture for 1-2 hours until the evolution of gas ceases. c. Remove the excess thionyl chloride under reduced pressure. d. In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable anhydrous solvent. e. Cool the thiosemicarbazide solution in an ice bath and slowly add the freshly prepared cyclobutanecarbonyl chloride. f. Stir the reaction mixture at room temperature for 2-4 hours. g. The resulting precipitate is filtered, washed with cold solvent, and dried to yield the acyl thiosemicarbazide intermediate.

Protocol 2: Synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol
  • Reagents and Equipment:

    • 1-(cyclobutanecarbonyl)thiosemicarbazide

    • 2N Sodium hydroxide (NaOH) solution

    • Concentrated hydrochloric acid (HCl)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper

  • Procedure: a. Suspend 1-(cyclobutanecarbonyl)thiosemicarbazide (1 equivalent) in a 2N aqueous solution of NaOH in a round-bottom flask. b. Heat the mixture to reflux with stirring for 2-4 hours. The solid should dissolve as the reaction progresses. c. After the reflux period, cool the reaction mixture to room temperature. d. Slowly acidify the solution with concentrated HCl to a pH of approximately 5-6. e. The product will precipitate out of the solution as a white solid. f. Filter the precipitate, wash thoroughly with cold water, and dry. g. For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical Appearance
Cyclobutanecarboxylic acidC₅H₈O₂100.12Colorless liquid
ThiosemicarbazideCH₅N₃S91.13White crystalline solid
1-(cyclobutanecarbonyl)thiosemicarbazideC₆H₁₁N₃OS173.24White solid
5-cyclobutyl-1H-1,2,4-triazole-3-thiolC₆H₉N₃S155.22White solid

VI. References

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - MDPI. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - OUCI. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - NIH. Available at: [Link]

  • Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available at: [Link]

  • Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors - Usiena air. Available at: [Link]

  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties - Sci-Hub. Available at: [Link]

  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. Available at: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring - MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. - ResearchGate. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura - Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - MDPI. Available at: [Link]

  • substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview - Neliti. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. Available at: [Link]

  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Available at: [Link]

  • Cyclobutanecarboxylic acid - Wikipedia. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[1][3][4]-Triazole-3-Thiol Derivatives - ResearchGate. Available at: [Link]

  • Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview) | ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. Available at: [Link]

  • molbank - Semantic Scholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC - NIH. Available at: [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products - MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE - TSI Journals. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]

  • Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring - Preprints.org. Available at: [Link]

Sources

Technical Support Center: Refinement of Reaction Conditions for 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. Recognizing the nuanced challenges that can arise during multi-step organic synthesis, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols. The content is structured to address specific issues encountered during the formation of the thiosemicarbazide intermediate and its subsequent cyclization to the target triazole-thiol. All recommendations are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

I. Introduction and Reaction Overview

The synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a multi-step process that is foundational for the development of various pharmaceutical agents. The unique physicochemical properties imparted by the cyclobutyl moiety make this a compound of significant interest. The general synthetic pathway involves two key transformations:

  • Formation of N'-cyclobutylcarbonyl-hydrazinecarbothioamide (Cyclobutyl Thiosemicarbazide): This step typically involves the reaction of cyclobutanecarboxylic acid hydrazide with a thiocyanate source.

  • Cyclization to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol: The thiosemicarbazide intermediate is then cyclized under basic conditions to yield the desired triazole-thiol.

This guide will dissect each of these stages, providing insights into potential pitfalls and strategies for optimization.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-substituted-1H-1,2,4-triazole-3-thiols?

A1: The most prevalent and reliable method involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in a basic medium.[1][2] This approach is widely adopted due to its relatively high yields and straightforward procedures.

Q2: I am observing a significant amount of a side product. What could it be?

A2: A common side product in the synthesis of 1,2,4-triazole-3-thiols is the corresponding 1,3,4-thiadiazole derivative. This is particularly favored under acidic cyclization conditions.[3] To favor the formation of the desired 1,2,4-triazole, it is crucial to maintain alkaline conditions during the cyclization step.

Q3: My yield of the final product is consistently low. What are the likely causes?

A3: Low yields can stem from several factors:

  • Incomplete formation of the thiosemicarbazide intermediate: Ensure the reaction between the hydrazide and isothiocyanate goes to completion. Monitoring by TLC is recommended.

  • Suboptimal cyclization conditions: The concentration of the base, reaction temperature, and reaction time are critical. Overly harsh conditions can lead to decomposition.

  • Purification losses: The product may be partially soluble in the wash solvents, or may not fully precipitate from the reaction mixture.

  • Impurity of starting materials: The purity of the initial cyclobutanecarboxylic acid and subsequent hydrazide is crucial.

Q4: How can I best purify the final product, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol?

A4: Recrystallization is the most common and effective method for purifying 5-substituted-1,2,4-triazole-3-thiols.[1] Suitable solvents often include ethanol, ethanol/water mixtures, or DMF/ethanol mixtures.[1] The choice of solvent will depend on the specific solubility profile of the cyclobutyl derivative. Column chromatography can also be employed, though it may be more resource-intensive for larger scales.[4]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem 1: Low Yield or No Formation of Cyclobutyl Thiosemicarbazide Intermediate
Potential Cause Troubleshooting Step Rationale
Poor quality of cyclobutanecarboxylic acid hydrazide Verify the purity of the hydrazide by melting point or NMR. If necessary, synthesize fresh hydrazide from high-purity cyclobutanecarboxylic acid and hydrazine hydrate.Impurities in the starting material can inhibit the reaction or lead to unwanted side reactions.
Inactive isothiocyanate reagent Use a fresh bottle of the isothiocyanate reagent. Consider using a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.Isothiocyanates can degrade over time, especially if exposed to moisture.
Inappropriate solvent Ethanol or methanol are commonly used solvents for this reaction.[1] Ensure the solvent is anhydrous, as water can react with the isothiocyanate.The solvent must be able to dissolve both reactants to a sufficient extent for the reaction to proceed efficiently.
Insufficient reaction time or temperature Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating (e.g., refluxing in ethanol for 2-4 hours).[1]The reaction kinetics may be slow at room temperature, and gentle heating can increase the reaction rate.
Problem 2: Low Yield or Failure of the Cyclization Step
Potential Cause Troubleshooting Step Rationale
Incorrect pH for cyclization The cyclization to a 1,2,4-triazole-3-thiol requires basic conditions.[1][2][3] Use an aqueous solution of sodium hydroxide (e.g., 2N NaOH) and ensure the pH is strongly alkaline.Acidic or neutral conditions can favor the formation of 1,3,4-thiadiazole isomers.[3]
Insufficient heating The cyclization typically requires heating. Refluxing the thiosemicarbazide in aqueous NaOH for 2-3 hours is a common procedure.[1]The intramolecular cyclization is an endothermic process and requires energy input to proceed at a reasonable rate.
Decomposition of the product Avoid excessively high temperatures or prolonged heating, which can lead to degradation of the triazole ring.1,2,4-triazoles, while generally stable, can decompose under harsh conditions.
Product remains dissolved after acidification After cyclization, the reaction mixture is typically cooled and then acidified (e.g., with HCl) to precipitate the product.[1][2] If no precipitate forms, it may be due to high solubility. Try cooling the solution in an ice bath for an extended period or extracting the product with an organic solvent like ethyl acetate.The thiol exists as a salt in the basic solution and precipitates upon protonation. The solubility of the neutral product can vary.

IV. Detailed Experimental Protocols

Disclaimer: These protocols are generalized based on literature procedures for similar compounds. Optimization may be necessary for the specific synthesis of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid Hydrazide

This protocol is adapted from general procedures for the synthesis of acid hydrazides from carboxylic acids.[5]

Materials:

  • Cyclobutanecarboxylic acid

  • Hydrazine hydrate (80% or higher)

  • Ethanol, absolute

  • Reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclobutanecarboxylic acid (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization of the hydrazide.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Protocol 2: Synthesis of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

This protocol is a composite of established methods for the synthesis of 5-substituted-1H-1,2,4-triazole-3-thiols.[1][2]

Step A: Synthesis of N'-cyclobutylcarbonyl-hydrazinecarbothioamide

Materials:

  • Cyclobutanecarboxylic acid hydrazide (from Protocol 1)

  • Ammonium thiocyanate

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, prepare a solution of ammonium thiocyanate (1.1 eq) in water and add concentrated hydrochloric acid (1.1 eq).

  • To this solution, add a solution of cyclobutanecarboxylic acid hydrazide (1.0 eq) in ethanol.

  • Heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The thiosemicarbazide product may precipitate upon cooling. If not, reduce the solvent volume and cool in an ice bath.

  • Collect the solid by vacuum filtration, wash with cold water, and then cold ethanol. Dry the product thoroughly.

Step B: Cyclization to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Materials:

  • N'-cyclobutylcarbonyl-hydrazinecarbothioamide (from Step A)

  • Sodium hydroxide (2N aqueous solution)

  • Hydrochloric acid (concentrated or 2N)

  • Reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Suspend the cyclobutyl thiosemicarbazide (1.0 eq) in 2N aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the cooled solution with hydrochloric acid to a pH of approximately 3-4, while stirring in an ice bath.

  • A white or off-white precipitate of the product should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and then a small amount of cold ethanol.

  • Dry the purified 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in a vacuum oven.

V. Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 5-Substituted-1,2,4-triazole-3-thiols

Substituent (R)Cyclization BaseReaction TimeYield (%)Reference
Pyridin-2-yl2N NaOH2-3 h84[1]
4-Nitrophenyl2% aq. NaOHOvernightNot specified[2]
Furan-2-yl2N NaOH4 h68[6]
Benzyl2N NaOH4 hNot specified[6]

VI. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway A Cyclobutanecarboxylic Acid B Cyclobutanecarboxylic Acid Hydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C N'-cyclobutylcarbonyl- hydrazinecarbothioamide B->C NH4SCN, HCl, Ethanol, Reflux D 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol C->D 1. 2N NaOH, Reflux 2. HCl (aq)

Caption: Synthetic route to 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Diagram 2: Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow Start Low Yield in Cyclization Step Check_pH Is the reaction medium strongly basic? Start->Check_pH Check_Temp Was the reaction heated to reflux? Check_pH->Check_Temp Yes Optimize_Base Increase base concentration or try alternative base. Check_pH->Optimize_Base No Check_Time Was the reaction time sufficient (2-3h)? Check_Temp->Check_Time Yes Optimize_Temp Increase reflux time or temperature slightly. Check_Temp->Optimize_Temp No Check_Acid Was the product fully precipitated upon acidification? Check_Time->Check_Acid Yes Check_Time->Optimize_Temp No Side_Product Analyze for side products (e.g., 1,3,4-thiadiazole). Check_Acid->Side_Product No Optimize_Precipitation Cool longer, add seeding crystal, or extract with organic solvent. Check_Acid->Optimize_Precipitation No Success Improved Yield Check_Acid->Success Yes Adjust_Conditions If thiadiazole is present, ensure strongly basic conditions. Side_Product->Adjust_Conditions Yes Side_Product->Success No (Other issues) Optimize_Base->Check_pH Optimize_Temp->Check_Temp Optimize_Precipitation->Success Adjust_Conditions->Check_pH

Caption: Troubleshooting logic for low cyclization yield.

VII. References

  • Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (n.d.). National Institutes of Health. [Link]

  • Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. (2022). MDPI. [Link]

  • Cyclization of Semicarbazide Derivatives of 3‐Methyl‐5‐thioxo‐4,5‐dihydro‐1H‐1,2,4‐triazole‐4‐acetic Acid. (2003). ChemInform. [Link]

  • Reaction scope of cyclization of the thiosemicarbazide. (n.d.). ResearchGate. [Link]

  • cyclobutylamine. (n.d.). Organic Syntheses. [Link]

    • (n.d.). Organic Syntheses. [Link]

  • Cyclization of 1-{[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiosemicarbazides to 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives and Their Pharmacological Properties. (2005). Collection of Czechoslovak Chemical Communications. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). OSTI.GOV. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (2020). MDPI. [Link]

  • Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]

  • (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of Novel 1,3-Substituted 1H-[1][2][7]-Triazole-3-Thiol Derivatives. (2010). ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2023). MDPI. [Link]

  • Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones. (2021). Organic Chemistry Portal. [Link]

  • The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part II. Reaction with some alkyl hydrazones. (1970). Journal of the Chemical Society C: Organic. [Link]

Sources

Validation & Comparative

Topic: A Comparative Study of 5-Cyclobutyl- vs. 5-Aryl-1H-1,2,4-triazole-3-thiols: A Guide to Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Medicinal Chemists

Introduction: The Strategic Importance of the C5-Substituent in 1,2,4-Triazole-3-thiol Scaffolds

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a vast range of activities, including antifungal, anticancer, and antimicrobial properties.[1][2][3] The thiol (-SH) group at the C3 position is particularly significant, as it imparts unique chemical reactivity and allows for the existence of a thione tautomer, which is crucial for biological interactions. This guide focuses on the critical, yet often divergent, roles of the substituent at the C5 position, comparing a bulky, saturated aliphatic group (cyclobutyl) with a planar, electronically versatile aromatic system (aryl).

While the literature is rich with data on 5-aryl-1H-1,2,4-triazole-3-thiols, showcasing their potent biological activities, a significant information gap exists for their 5-cyclobutyl counterparts.[1][4] Therefore, this guide will serve a dual purpose: first, to consolidate the established knowledge surrounding the synthesis and activity of the 5-aryl class, and second, to provide a theoretically grounded and predictive comparison for the 5-cyclobutyl analogue. By juxtaposing established data with principles of medicinal chemistry and structure-activity relationships (SAR), we will explore how this single structural modification can profoundly influence synthesis, physicochemical characteristics, and ultimately, pharmacological outcomes. This analysis is designed to equip researchers and drug development professionals with the insights needed to make informed decisions in scaffold selection and lead optimization.

Part 1: A Unified Strategy for Synthesis

The most prevalent and reliable method for synthesizing 5-substituted-1H-1,2,4-triazole-3-thiols proceeds through the base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide intermediate.[4][5][6] This pathway is highly adaptable, with the final C5 substituent being determined by the choice of the initial carboxylic acid hydrazide.

The causality behind this experimental choice is its robustness and modularity. The reaction begins with a readily available carboxylic acid (or its ester), which is converted to a hydrazide. This intermediate is then reacted with carbon disulfide in a basic medium to form a dithiocarbazinate salt, which is subsequently treated with hydrazine hydrate to yield the 4-amino-1,2,4-triazole-3-thiol precursor, or with an isothiocyanate to form the thiosemicarbazide that cyclizes upon heating in an alkaline solution.[4][6][7] The alkaline conditions are critical as they facilitate the deprotonation and subsequent nucleophilic attack required for ring closure.

Figure 1: Generalized synthetic workflow for C5-substituted triazole-thiols.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (A Representative 5-Aryl Derivative)

This protocol is a validated, self-contained procedure adapted from established literature.[6][7]

  • Step 1: Synthesis of Benzoic Acid Hydrazide.

    • To a solution of methyl benzoate (0.1 mol) in ethanol (150 mL), add hydrazine hydrate (0.15 mol).

    • Reflux the mixture for 8 hours. The progress can be monitored by TLC.

    • Causality: The reflux provides the necessary activation energy for the nucleophilic acyl substitution, where hydrazine displaces the methoxy group.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Recrystallize the resulting solid from hot ethanol to yield pure benzoic acid hydrazide.

  • Step 2: Synthesis of Potassium Dithiocarbazinate Salt.

    • Dissolve benzoic acid hydrazide (0.1 mol) in absolute ethanol (100 mL) containing potassium hydroxide (0.15 mol).

    • Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (0.15 mol) dropwise with constant stirring over 30 minutes.

    • Continue stirring for an additional 4-6 hours at room temperature.

    • Causality: The strong base (KOH) deprotonates the hydrazide, increasing its nucleophilicity for attack on the electrophilic carbon of CS₂. The low temperature controls the exothermic reaction.

    • Collect the precipitated potassium salt by filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.

  • Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

    • Reflux a mixture of the potassium dithiocarbazinate salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) for 6-8 hours, during which the evolution of hydrogen sulfide gas will be observed.

    • Causality: The excess hydrazine acts as both a reactant and a base, facilitating the intramolecular cyclization and dehydration to form the stable triazole ring.

    • Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of ~5-6.

    • Filter the resulting solid precipitate, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

Proposed Protocol: Synthesis of 5-Cyclobutyl-4-amino-4H-1,2,4-triazole-3-thiol

This proposed protocol adapts the validated aryl method for the cyclobutyl target. The core chemistry remains the same, demonstrating the versatility of the synthetic strategy.

  • Step 1: Synthesis of Cyclobutanecarboxylic Acid Hydrazide.

    • Follow the procedure for benzoic acid hydrazide, substituting methyl benzoate with methyl cyclobutanecarboxylate.

  • Step 2: Synthesis of Potassium Cyclobutyl Dithiocarbazinate.

    • Follow the procedure for the phenyl derivative, using cyclobutanecarboxylic acid hydrazide as the starting material.

  • Step 3: Cyclization to 4-Amino-5-cyclobutyl-4H-1,2,4-triazole-3-thiol.

    • Follow the cyclization procedure as described above, using the potassium cyclobutyl dithiocarbazinate salt. The final product is expected to be more soluble in organic solvents than its phenyl analogue due to the aliphatic nature of the cyclobutyl group.

Part 2: Comparative Physicochemical & Structural Properties

The shift from an sp²-hybridized aryl system to an sp³-hybridized cyclobutyl ring at the C5 position induces fundamental changes in molecular properties that directly impact pharmacokinetic and pharmacodynamic behavior.

Figure 2: Key property differences between C5-aryl and C5-cyclobutyl groups.
Property5-Aryl-1H-1,2,4-triazole-3-thiol5-Cyclobutyl-1H-1,2,4-triazole-3-thiol (Predicted)Rationale & Implication
Electronic Nature Electron-withdrawing or -donating via resonance and induction.[1]Weakly electron-donating via induction.The aryl ring can participate in electronic interactions (e.g., cation-π) and its properties can be finely tuned with substituents (e.g., -NO₂, -OCH₃). The cyclobutyl group offers a more electronically neutral, lipophilic character.
Geometry & Sterics Planar, allowing for potential π-π stacking interactions.Non-planar, bulky, and conformationally flexible.The planarity of the aryl ring is often crucial for fitting into flat enzymatic clefts. The 3D shape of the cyclobutyl group may access different, possibly deeper, hydrophobic pockets but could also introduce steric hindrance.
Lipophilicity (LogP) Moderate, highly dependent on aryl substituents.High.Increased lipophilicity from the cyclobutyl group is expected to enhance membrane permeability but may also increase metabolic susceptibility and decrease aqueous solubility.
Solubility Generally higher solubility in polar solvents compared to the cyclobutyl analogue.Higher solubility in non-polar organic solvents.This directly impacts formulation, bioavailability, and the choice of solvents for biological assays.
Melting Point Generally higher due to potential for ordered crystal packing (π-stacking).[8]Expected to be lower due to disruption of crystal lattice packing by the non-planar group.A key physical parameter for characterization and handling.

Part 3: Comparative Biological & Pharmacological Profiles: A SAR Perspective

The structural and electronic differences between aryl and cyclobutyl substituents are expected to translate into distinct biological activity profiles.

The Case for 5-Aryl Derivatives: A Proven Pharmacophore

The aryl group at C5 is a well-established feature in a multitude of biologically active triazoles.

  • Anticancer Activity: Many 5-aryl-triazoles exhibit potent anticancer properties.[9][10] The aryl ring can mimic natural amino acids like phenylalanine, enabling interaction with enzyme active sites. Furthermore, substituted phenyl rings can act as crucial hydrogen bond acceptors/donors or engage in halogen bonding, anchoring the molecule to its biological target. For example, compounds with di- or tri-methoxyphenyl groups have shown significant inhibitory effects against various cancer cell lines.[10]

  • Antimicrobial Activity: The presence of an aromatic ring is often correlated with strong antimicrobial and antifungal activity.[1][6] This is attributed to the ability of the planar aromatic system to intercalate with DNA or interact with key aromatic residues in microbial enzymes.

  • Enzyme Inhibition: 5-Aryl-triazoles are effective inhibitors of various enzymes. For instance, diaryl-1,2,4-triazole-3-thiols have demonstrated potent, dose-dependent inhibition of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.[11] The binding mode often involves hydrophobic and π-stacking interactions between the aryl ring and the enzyme's active site.

The Potential of 5-Cyclobutyl Derivatives: Exploring Lipophilic Space

While empirical data is lacking, a predictive analysis based on SAR principles suggests a distinct, and potentially valuable, pharmacological profile.

  • Targeting Hydrophobic Pockets: The primary advantage of the cyclobutyl group is its significant lipophilicity and three-dimensional structure. In targets where a deep, greasy (hydrophobic) pocket is present, the cyclobutyl group could provide a superior anchor compared to a flat aryl ring, potentially leading to higher binding affinity and selectivity.

  • Improved Pharmacokinetics: The increased lipophilicity could enhance cell membrane permeability and blood-brain barrier penetration. This could be advantageous for targeting intracellular pathogens or central nervous system disorders. However, this must be balanced against potential liabilities like increased binding to plasma proteins and faster metabolic clearance.

  • Altered Selectivity: By removing the potential for π-π and cation-π interactions, the cyclobutyl group would force the molecule to rely on different binding modes (primarily van der Waals and hydrophobic interactions). This could drastically alter the selectivity profile, potentially reducing off-target effects seen with some aryl-containing drugs or revealing activity against entirely new targets. Studies comparing alkyl and aryl substitutions on triazolium salts have shown that while physical properties like viscosity may not change much, properties like gas solubility and selectivity can be significantly altered, highlighting the substituent's impact on molecular interactions.[12]

Mechanism Enzyme Enzyme Active Site Aromatic Pocket (π-stacking) Hydrophobic Pocket H-Bond Donor/Acceptor ArylTriazole 5-Aryl-Triazole-Thiol ArylTriazole->Enzyme:p1 π-π Interaction ArylTriazole->Enzyme:p3 H-Bonding CycloTriazole 5-Cyclobutyl-Triazole-Thiol CycloTriazole->Enzyme:p2 Hydrophobic Interaction CycloTriazole->Enzyme:p3 H-Bonding

Figure 3: Hypothetical binding modes of C5-substituted triazoles in an enzyme active site.

Part 4: Validated Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences, a standardized set of assays is required. The following protocols are robust, widely accepted, and provide a solid foundation for a head-to-head comparison.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, providing a quantitative measure of a compound's cytotoxic effect.[13]

  • Cell Culture: Seed cancer cells (e.g., MDA-MB-231, a human breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-aryl and 5-cyclobutyl triazoles in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a straightforward assessment of a compound's ability to inhibit microbial growth.[6][7]

Figure 4: Workflow for the Agar Well Diffusion antimicrobial assay.
  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) in sterile saline, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Preparation: Uniformly swab the microbial suspension onto the surface of a Muller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test compounds (dissolved in a suitable solvent like DMSO at a known concentration) into separate wells. Include a solvent control and a positive control (e.g., Ciprofloxacin).

    • Causality: The compound diffuses from the well into the surrounding agar, creating a concentration gradient.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Analysis: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

This guide establishes a comparative framework for understanding the influence of C5-substituents on the 1,2,4-triazole-3-thiol scaffold. The 5-aryl derivatives represent a class of compounds with a wealth of empirical support for their potent and diverse biological activities, driven by their unique electronic and structural properties. In contrast, the 5-cyclobutyl analogue represents an intriguing but underexplored area of chemical space.

Our predictive analysis suggests that substituting the aryl ring with a cyclobutyl group will significantly increase lipophilicity and introduce conformational flexibility, likely leading to a distinct pharmacological profile. While this may result in a loss of activities dependent on aromatic interactions, it could unlock novel activities by enabling access to different biological targets or hydrophobic binding pockets.

The ultimate goal of this guide is to move from prediction to practice. The proposed synthetic routes are robust and the evaluation protocols are standardized, providing a clear path for researchers to synthesize 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and its derivatives. The empirical data generated from these experiments will be invaluable, either confirming the predicted trends or, more excitingly, revealing unexpected activities that could pave the way for a new class of therapeutic agents.

References

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2011). Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. PubMed.
  • Seelam, N., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Yuriev, M. Y., et al. (2018). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. ResearchGate.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available at: [Link]

  • Yurttaş, L., et al. (2016). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. Available at: [Link]

  • Kaplaushenko, A., et al. (2020). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. ScienceRise: Pharmaceutical Science.
  • Turan-Zitouni, G., et al. (2023). A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. PubMed. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]

  • Riaz, M., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PMC. Available at: [Link]

  • Wiesenauer, B. R., et al. (2014). Effect of alkyl and aryl substitutions on 1,2,4-triazolium-based ionic liquids for carbon dioxide separation and capture. RSC Publishing. Available at: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. Available at: [Link]

  • Chaniyara, R., et al. (2013). Synthesis and antitumor activity studies of some new fused 1,2,4-triazole derivatives carrying 2,4-dichloro-5-fluorophenyl moiety. Arabian Journal of Chemistry.
  • Al-Ostath, A. I., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Drug Design, Development and Therapy. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Novel Hybrid 1,2,4- and 1,2,3-Triazoles Targeting Mycobacterium Tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Molecular Docking. MDPI. Available at: [Link]

  • Parlak, A. E. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Journal of Health and Life Science. Available at: [Link]

  • Martin, A. A., et al. (2014). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. American Journal of PharmTech Research. Available at: [Link]

  • Shcherbyna, R., et al. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. ResearchGate. Available at: [Link]

  • Starchenkov, I., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available at: [Link]

  • Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals. Available at: [Link]

  • Efremova, M. M., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules. Available at: [Link]

  • Hryhorenko, O. O., et al. (2021). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link]

  • Mohammed, F. A., & Ali, H. I. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]

  • Holloczki, O., et al. (2011). 1,2,4-Triazole-based tunable aryl/alkyl ionic liquids. PubMed. Available at: [Link]

  • Mohammed, F. A., & Ali, H. I. (2021). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Efremova, M. M., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). 1,2,4-Triazole. Wikipedia. Available at: [Link]

  • Parlak, A. E. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

  • Bakholdina, A. I., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules. Available at: [Link]

  • Cielniak, M., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. Available at: [Link]

  • Paluchowska, M. H., et al. (1991). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. PubMed. Available at: [Link]

  • Holloczki, O., et al. (2011). 1,2,4-Triazole-Based Tunable Aryl/Alkyl Ionic Liquids. ResearchGate. Available at: [Link]

  • Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]

Sources

A Comparative Analysis of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol: A Novel Antifungal Candidate Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the architecture of many successful antifungal drugs, primarily due to its ability to inhibit fungal lanosterol 14α-demethylase. This guide presents a comparative framework for evaluating the antifungal potential of a novel derivative, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, against established antifungal agents such as the triazole fluconazole, the echinocandin caspofungin, and the polyene amphotericin B. We provide detailed experimental protocols for in vitro susceptibility testing and cytotoxicity assessment, alongside a structured analysis of hypothetical, yet plausible, comparative data. This document serves as a technical guide for researchers and drug development professionals engaged in the preclinical evaluation of new antifungal chemical entities.

Introduction: The Need for Novel Antifungal Therapies

Invasive fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations. The existing antifungal armamentarium is limited to a few major classes, and its efficacy is increasingly compromised by the emergence of drug-resistant strains. The triazole class of antifungals, which includes workhorse drugs like fluconazole and itraconazole, has been pivotal in managing systemic mycoses. These agents function by disrupting the integrity of the fungal cell membrane through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.

The novel compound, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, incorporates the essential 1,2,4-triazole pharmacophore. The introduction of a cyclobutyl group and a thiol moiety at positions 5 and 3, respectively, presents an opportunity for altered potency, spectrum of activity, and pharmacokinetic properties compared to existing triazoles. This guide outlines a systematic approach to characterize its antifungal profile in comparison to established agents from different mechanistic classes.

Overview of Comparators and the Investigational Compound

A robust evaluation requires comparison against agents with distinct mechanisms of action.

  • 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol (Investigational): As a triazole derivative, its hypothesized mechanism is the inhibition of fungal lanosterol 14α-demethylase. The cyclobutyl group may influence its binding affinity within the enzyme's active site, while the thiol group could introduce alternative chemical interactions or metabolic pathways.

  • Fluconazole (Triazole): A first-generation triazole that inhibits lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.

  • Caspofungin (Echinocandin): This agent acts by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, which is essential for the synthesis of a critical component of the fungal cell wall. This mechanism is distinct from that of the azoles.

  • Amphotericin B (Polyene): A broad-spectrum fungicidal agent that binds directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.

Diagram: Fungal Cell Targets of Antifungal Agents

The following diagram illustrates the distinct sites of action for the compared antifungal classes.

Antifungal_Mechanisms cluster_cell Fungal Cell cluster_drugs Antifungal Agents Membrane Cell Membrane (Ergosterol) Wall Cell Wall (β-Glucan) ER Endoplasmic Reticulum (Lanosterol Demethylase) AmphotericinB Amphotericin B AmphotericinB->Membrane Binds & Disrupts Caspofungin Caspofungin Caspofungin->Wall Inhibits Triazoles Triazoles (Fluconazole, Investigational Cpd.) Triazoles->ER Inhibits

Caption: Mechanisms of action for different classes of antifungal drugs.

In Vitro Comparative Assessment: Experimental Design

To establish a foundational understanding of the compound's efficacy and safety profile, a series of standardized in vitro assays are recommended.

Antifungal Susceptibility Testing

The primary method for determining antifungal activity is the measurement of the Minimum Inhibitory Concentration (MIC). The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reproducible and widely accepted protocol.

  • Preparation of Fungal Inoculum:

    • Culture fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Harvest colonies and suspend in sterile saline.

    • Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve the final required inoculum concentration.

  • Preparation of Drug Plates:

    • Prepare stock solutions of all test compounds (5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, fluconazole, caspofungin, amphotericin B) in a suitable solvent like DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each drug in RPMI 1640 medium to achieve a range of desired concentrations.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometric plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 1. Culture Fungal Strains B 2. Prepare Standardized Inoculum A->B D 4. Inoculate Plate B->D C 3. Prepare Serial Drug Dilutions in 96-Well Plate C->D E 5. Incubate at 35°C (24-48h) D->E F 6. Read Results Visually or Spectrophotometrically E->F G 7. Determine MIC Value F->G

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Cytotoxicity Assessment

It is crucial to assess whether the antifungal activity of a novel compound is selective for fungal cells over mammalian cells. A standard cytotoxicity assay using a human cell line, such as HepG2 (liver carcinoma cell line), is a common first step.

  • Cell Culture:

    • Culture HepG2 cells in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Replace the old medium in the cell plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value by plotting cell viability against compound concentration.

Comparative Data Summary (Hypothetical)

The following tables present a hypothetical but scientifically plausible data set for the purpose of illustrating the comparative analysis.

Table 1: Comparative In Vitro Antifungal Activity (MIC₅₀ in µg/mL)

Fungal Strain5-Cyclobutyl-1H-1,2,4-triazole-3-thiolFluconazoleCaspofunginAmphotericin B
Candida albicans (ATCC 90028)0.2510.030.5
Candida glabrata (Fluconazole-R)2>640.060.5
Cryptococcus neoformans (H99)0.54>160.25
Aspergillus fumigatus (Af293)4320.1251

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundHepG2 CC₅₀ (µg/mL)Selectivity Index (SI) vs. C. albicans
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol>128>512
Fluconazole>256>256
Amphotericin B510

Note: Selectivity Index (SI) is calculated as CC₅₀ / MIC₅₀. A higher SI value is desirable, indicating greater selectivity for the fungal pathogen over mammalian cells.

Interpretation and Future Directions

Based on the hypothetical data, 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol demonstrates promising characteristics. Its potent activity against both a standard C. albicans strain and a fluconazole-resistant C. glabrata strain suggests it may overcome some existing resistance mechanisms. Furthermore, its activity against C. neoformans and A. fumigatus indicates a potentially broad spectrum of action.

Critically, the high CC₅₀ value suggests low in vitro cytotoxicity, leading to a superior Selectivity Index compared to the highly effective but more toxic Amphotericin B. This favorable safety profile is a key attribute for any new drug candidate.

The next logical steps in the preclinical development of this compound would involve:

  • Mechanism of Action Studies: Direct enzymatic assays using recombinant lanosterol 14α-demethylase to confirm the hypothesized target.

  • In Vivo Efficacy Studies: Utilizing animal models of systemic candidiasis or aspergillosis to assess the compound's efficacy in a living system.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

Conclusion

While the data presented here is illustrative, the framework provides a robust and scientifically rigorous pathway for the evaluation of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol. This novel compound, by virtue of its unique substitution on the triazole core, shows theoretical promise in overcoming some limitations of current antifungal therapies. The detailed protocols and comparative analysis outlined in this guide offer a clear roadmap for researchers to validate its potential as a next-generation antifungal agent.

References

  • Title: Fungal Infections in Immunocompromised Persons: Are We Winning the Battle? Source: PLOS Pathogens URL: [Link]

  • Title: The mechanism of action of azole antifungal agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Lanosterol 14 alpha-demethylase (CYP51) Source: Wikipedia URL: [Link]

  • Title: Echinocandins: The Expanding Realm of Antifungal Therapy Source: National Center for Biotechnology Information URL: [Link]

  • Title: The global problem of antifungal resistance: prevalence, mechanisms, and management Source: The Lancet Respiratory Medicine URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of 5-Alkyl-1H-1,2,4-triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions. When functionalized with a thiol group at the 3-position and an alkyl substituent at the 5-position, this scaffold gives rise to a class of compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth comparison of 5-alkyl-1H-1,2,4-triazole-3-thiols, focusing on how the nature of the 5-alkyl group dictates their biological efficacy. We will delve into their synthesis, comparative biological activities, and the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols.

The Versatile Scaffold: An Introduction to 1,2,4-Triazole-3-thiols

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. The presence of the thiol group at the C3 position introduces a crucial functional handle for further derivatization and allows for tautomerism between the thiol and thione forms, which can influence receptor binding and pharmacokinetic properties. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The substituent at the C5 position plays a pivotal role in modulating the potency and selectivity of these biological activities. This guide will specifically focus on the impact of varying the alkyl chain at this position.

Synthesis of 5-Alkyl-1H-1,2,4-triazole-3-thiols: A Generalized Approach

The most common and efficient method for the synthesis of 5-alkyl-1H-1,2,4-triazole-3-thiols involves the base-catalyzed cyclization of acylthiosemicarbazides. This method is versatile and allows for the introduction of various alkyl groups at the C5 position by starting with the corresponding aliphatic acid hydrazide.

Experimental Protocol: General Synthesis of 5-Alkyl-4-amino-1,2,4-triazole-3-thiols

This protocol outlines the synthesis starting from an aliphatic acid, which is a common precursor for the desired compounds.

Step 1: Synthesis of Aliphatic Acid Hydrazide

  • Dissolve the desired aliphatic carboxylic acid (0.2 mol) in ethanol (50 mL) in a round-bottom flask.

  • Add concentrated sulfuric acid (0.002 mol) as a catalyst.

  • Reflux the mixture for 8 hours.

  • After cooling, pour the mixture into cold water.

  • Separate the oily ester layer and wash it with a dilute sodium carbonate solution to remove any unreacted acid.

  • Dry the ester over anhydrous sodium sulfate.

  • To the dried ester (0.02 mol), add hydrazine hydrate (0.04 mol) and reflux.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude aliphatic acid hydrazide, which can be recrystallized from aqueous ethanol.[1]

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

  • Dissolve the aliphatic acid hydrazide (0.04 mol) and potassium hydroxide (0.04 mol) in methanol (100 mL).

  • To this solution, add carbon disulfide (0.04 mol) and stir the mixture at room temperature for 6 hours.

  • Add dry ether (200 mL) to precipitate the potassium dithiocarbazinate salt.

  • Filter the solid, wash with ether, and dry under vacuum.[1]

Step 3: Cyclization to 5-Alkyl-4-amino-1,2,4-triazole-3-thiol

  • Reflux a suspension of the potassium dithiocarbazinate salt (0.02 mol) with hydrazine hydrate (0.04 mol) in a small amount of water for 1-2 hours.

  • During reflux, the color of the mixture may change, and hydrogen sulfide gas will be evolved.

  • After cooling, dilute the reaction mixture with cold water and acidify with a concentrated hydrochloric acid solution.

  • The precipitated 5-alkyl-4-amino-1,2,4-triazole-3-thiol is then filtered, washed with cold water, and recrystallized from a suitable solvent.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Product Aliphatic_Acid Aliphatic Carboxylic Acid Esterification Step 1a: Esterification (Ethanol, H₂SO₄, Reflux) Aliphatic_Acid->Esterification Hydrazine Hydrazine Hydrate Hydrazinolysis Step 1b: Hydrazinolysis (Hydrazine Hydrate, Reflux) Hydrazine->Hydrazinolysis CS2 Carbon Disulfide Salt_Formation Step 2: Salt Formation (KOH, CS₂, Methanol) CS2->Salt_Formation KOH Potassium Hydroxide KOH->Salt_Formation Ester Alkyl Alkanoate Esterification->Ester Hydrazide Aliphatic Acid Hydrazide Hydrazinolysis->Hydrazide Dithiocarbazinate Potassium Dithiocarbazinate Salt_Formation->Dithiocarbazinate Cyclization Step 3: Cyclization (Hydrazine Hydrate, Reflux, Acidification) Final_Product 5-Alkyl-4-amino- 1,2,4-triazole-3-thiol Cyclization->Final_Product Ester->Hydrazinolysis Hydrazide->Salt_Formation Dithiocarbazinate->Cyclization

Caption: Synthetic workflow for 5-alkyl-4-amino-1,2,4-triazole-3-thiols.

Structure-Activity Relationship: The Influence of the 5-Alkyl Group

The nature of the alkyl substituent at the C5 position of the 1,2,4-triazole-3-thiol ring significantly impacts the compound's lipophilicity, steric profile, and electronic properties, which in turn modulate its biological activity.

Antimicrobial Activity

The antimicrobial potential of 5-alkyl-1,2,4-triazole-3-thiols is a key area of investigation. Generally, the presence of the triazole-thiol scaffold is crucial for activity. The length and branching of the 5-alkyl chain can fine-tune this activity.

Key SAR Insights:

  • Lipophilicity: Increasing the length of the alkyl chain generally increases the lipophilicity of the molecule. This can enhance the compound's ability to penetrate the lipid-rich cell membranes of bacteria and fungi. However, there is often an optimal lipophilicity, beyond which increased chain length can lead to decreased solubility in aqueous media and reduced bioavailability.

  • Steric Factors: The size and shape of the alkyl group can influence how the molecule fits into the active site of a target enzyme or receptor. Bulky or branched alkyl groups may either enhance binding through favorable steric interactions or hinder it due to steric clashes.

  • Electronic Effects: Alkyl groups are generally considered electron-donating. While the electronic influence of different alkyl groups (e.g., methyl vs. propyl) is subtle, it can affect the overall electron density of the triazole ring and the acidity of the thiol proton, which may play a role in biological interactions.

Comparative Antimicrobial Data:

Compound (5-substituent)Alkyl GroupStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
1 Methyl>100>100>100Hypothetical
2 Ethyl62.512562.5Hypothetical
3 n-Propyl31.2562.531.25Hypothetical
4 n-Butyl62.512562.5Hypothetical
5 Isopropyl125>100125Hypothetical

Note: The data in this table is illustrative and compiled from general trends observed in the literature, as direct comparative studies are scarce. Actual values may vary based on the specific assay conditions and the rest of the molecular structure.

From the illustrative data, a trend can be observed where the antimicrobial activity increases from methyl to n-propyl and then decreases with the n-butyl group, suggesting an optimal chain length for activity. The branched isopropyl group shows lower activity compared to its linear counterpart, indicating that steric hindrance may play a negative role.

Anticancer Activity

The anticancer properties of 1,2,4-triazole-3-thiols are also influenced by the 5-alkyl substituent. The mechanism of action can vary, including enzyme inhibition (e.g., kinases) and induction of apoptosis.

Key SAR Insights:

  • Hydrophobicity and Membrane Permeability: Similar to antimicrobial activity, the lipophilicity conferred by the alkyl chain is crucial for crossing the cell membrane to reach intracellular targets.

  • Target-Specific Interactions: The specific shape and size of the alkyl group can be critical for fitting into the hydrophobic pockets of target enzymes. For instance, a longer alkyl chain might be necessary to reach a deeper hydrophobic pocket in a kinase active site.

Comparative Anticancer Data (IC₅₀ Values):

The following table presents hypothetical IC₅₀ values against a human cancer cell line (e.g., MCF-7, breast cancer) to illustrate the potential impact of the 5-alkyl group.

Compound (5-substituent)Alkyl GroupMCF-7 (IC₅₀, µM)A549 (Lung Cancer) (IC₅₀, µM)Reference
1 Methyl>50>50Hypothetical
2 Ethyl35.242.8Hypothetical
3 n-Propyl18.525.1Hypothetical
4 n-Butyl22.430.5Hypothetical
5 Isopropyl45.855.2Hypothetical

Note: This data is illustrative and based on general principles of SAR for similar compound classes.

The trend in anticancer activity often mirrors that observed for antimicrobial activity, with an optimal alkyl chain length for potency.

SAR_Relationship cluster_properties Molecular Properties cluster_activity Biological Activity Lipophilicity Lipophilicity Antimicrobial Antimicrobial Activity Lipophilicity->Antimicrobial Optimal range enhances Anticancer Anticancer Activity Lipophilicity->Anticancer Affects membrane permeability Sterics Steric Hindrance Sterics->Antimicrobial Can hinder/enhance binding Sterics->Anticancer Crucial for target fit Electronics Electronic Effects Electronics->Antimicrobial Modulates ring properties Electronics->Anticancer Influences target interaction Alkyl_Chain 5-Alkyl Chain (Length & Branching) Alkyl_Chain->Lipophilicity Increases with length Alkyl_Chain->Sterics Increases with size/branching Alkyl_Chain->Electronics Subtle e⁻ donation

Caption: Relationship between the 5-alkyl chain properties and biological activity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are essential.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums adjusted to 0.5 McFarland standard

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Solvent control (broth with the highest concentration of solvent used)

Procedure:

  • Prepare a stock solution of each test compound.

  • Perform serial two-fold dilutions of the compounds in the microtiter plate wells containing the appropriate broth.

  • Prepare the microbial inoculum and dilute it to the final concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculate each well with the microbial suspension.

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[3][4]

Conclusion and Future Perspectives

The 5-alkyl-1H-1,2,4-triazole-3-thiol scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies, although not yet exhaustive for a homologous series of 5-alkyl substituents, indicate that the length and branching of the alkyl chain are critical determinants of antimicrobial and anticancer activity. An optimal alkyl chain length, likely balancing lipophilicity and steric factors, appears to be key for maximizing potency.

Future research should focus on the systematic synthesis and biological evaluation of a homologous series of 5-alkyl-1H-1,2,4-triazole-3-thiols to establish a more definitive and quantitative SAR. Furthermore, exploring the introduction of various functional groups on the alkyl chain could lead to the discovery of compounds with enhanced activity and selectivity. The detailed protocols provided in this guide serve as a foundation for such future investigations, ensuring the generation of robust and comparable data.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indo American Journal of Pharmaceutical Research, 3(1), 149-155.
  • Saadeh, H. A., Mosleh, I. M., Al-Bakri, A. G., & Mubarak, M. S. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte für Chemie-Chemical Monthly, 141(4), 471-478.
  • Shaikh, R. A., et al. (2012). Synthesis and antibacterial activities of 5-subsituted-4-amino-1,2,4-triazole-3-thiols. Journal of Chemical and Pharmaceutical Research, 4(1), 353-358.
  • Turan-Zitouni, G., Kaplancıklı, Z. A., Erol, K., & Kılıç, F. S. (2005). Synthesis and analgesic activity of some new 4-substituted-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Archiv der Pharmazie-Chemistry in Life Sciences, 338(2‐3), 96-100.

Sources

In Vitro Efficacy of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol: A Comparative Analysis with Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

< <

A Technical Guide for Researchers in Antimicrobial Drug Development

In the persistent search for novel antifungal agents to combat the rise of drug-resistant fungal pathogens, 1,2,4-triazole derivatives continue to be a promising area of research.[1][2] This guide provides a comprehensive in vitro comparison between a novel investigational compound, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, and the widely used antifungal drug, fluconazole. This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of new antifungal candidates.

Introduction: The Compounds

Fluconazole: A well-established triazole antifungal, fluconazole acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4][5] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] By disrupting ergosterol production, fluconazole compromises the integrity of the fungal cell membrane, leading to fungistatic activity against a broad spectrum of yeasts.[3][6]

5-cyclobutyl-1H-1,2,4-triazole-3-thiol: This novel compound belongs to the 1,2,4-triazole-3-thiol class, which has demonstrated potential antimicrobial and antifungal properties.[1][8][9] The core structure suggests a similar mechanism of action to other triazoles, likely involving the inhibition of ergosterol biosynthesis. The presence of the cyclobutyl group and the thiol moiety are key structural modifications aimed at enhancing potency and potentially overcoming existing resistance mechanisms.[10][11]

Comparative In Vitro Efficacy: A Proposed Experimental Framework

To rigorously assess the antifungal potential of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol relative to fluconazole, a series of standardized in vitro assays are recommended. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental measure of a drug's potency.

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27-A3) [13][17]

  • Isolate Selection: A panel of clinically relevant fungal isolates should be used, including susceptible and resistant strains of Candida albicans, Candida glabrata, Candida krusei, and Cryptococcus neoformans.

  • Medium Preparation: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0.

  • Drug Dilution: Prepare a series of twofold dilutions of both 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and fluconazole in the RPMI medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC for all isolates (e.g., 0.03 to 64 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of each fungal isolate (approximately 0.5 to 2.5 x 10³ CFU/mL).

  • Incubation: Inoculate the microtiter plates and incubate at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest drug concentration that causes a significant (≥50%) reduction in turbidity compared to the drug-free growth control well.

Data Presentation: Hypothetical MIC Data

Fungal Isolate5-cyclobutyl-1H-1,2,4-triazole-3-thiol MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 900280.250.5
Candida albicans (Fluconazole-Resistant)264
Candida glabrata ATCC 90030416
Candida krusei ATCC 62581>64
Cryptococcus neoformans ATCC 901120.54

Interpretation: Lower MIC values for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol would suggest greater intrinsic potency against the tested isolates, including those with known resistance to fluconazole.

Time-Kill Kinetic Assays

Time-kill assays provide a dynamic view of antifungal activity, determining whether a compound is fungistatic (inhibits growth) or fungicidal (kills the fungus).

Experimental Protocol: Time-Kill Assay [18][19][20]

  • Isolate and Drug Preparation: Use the same fungal isolates and prepare drug concentrations at multiples of the predetermined MIC (e.g., 1x, 4x, and 16x MIC).

  • Inoculum Preparation: Prepare a starting inoculum of approximately 1 x 10⁵ CFU/mL in RPMI 1640 medium.

  • Incubation and Sampling: Incubate the cultures at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on Sabouraud Dextrose Agar. Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

Data Presentation: Hypothetical Time-Kill Curve Data for C. albicans

(Data for a single isolate at 4x MIC)

Time (hours)5-cyclobutyl-1H-1,2,4-triazole-3-thiol (log10 CFU/mL)Fluconazole (log10 CFU/mL)Growth Control (log10 CFU/mL)
05.05.05.0
44.24.85.5
83.14.66.2
121.84.57.0
24<1.04.37.8
48<1.04.48.1

Interpretation: The hypothetical data suggests that 5-cyclobutyl-1H-1,2,4-triazole-3-thiol exhibits fungicidal activity against C. albicans, while fluconazole demonstrates fungistatic activity, which is consistent with its known mechanism.[3][21]

Mechanistic Insights and Experimental Workflow

The presumed mechanism of action for both compounds centers on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.

Proposed Mechanism of Action

cluster_fungus Fungal Cell cluster_drugs Antifungal Agents Lanosterol Lanosterol CYP51A1 Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->CYP51A1 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component CYP51A1->Ergosterol Catalyzes Conversion Fluconazole Fluconazole Fluconazole->CYP51A1 Inhibits TriazoleThiol 5-cyclobutyl-1H-1,2,4-triazole-3-thiol TriazoleThiol->CYP51A1 Inhibits start Start: Select Fungal Isolates mic Broth Microdilution (MIC Determination) start->mic time_kill Time-Kill Kinetic Assay mic->time_kill Use MIC values data_analysis Data Analysis and Comparison mic->data_analysis time_kill->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: In vitro antifungal comparison workflow.

Discussion and Future Directions

The presented framework outlines a robust in vitro comparison of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and fluconazole. The hypothetical data suggests that the novel compound may possess superior potency and a fungicidal mechanism of action, even against fluconazole-resistant strains. These findings, if substantiated by experimental data, would strongly support the further development of this compound.

Future studies should expand the panel of fungal isolates to include a wider range of clinically relevant species and drug-resistant strains. Investigating the potential for synergistic effects with other antifungal agents could also be a valuable avenue of research. Ultimately, promising in vitro results will need to be validated through in vivo efficacy and toxicity studies to determine the true therapeutic potential of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

References

  • National Center for Biotechnology Information. (2024). Fluconazole. StatPearls. Retrieved from [Link]

  • Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877–916. Retrieved from [Link]

  • Pharmacology of Fluconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 12). YouTube. Retrieved from [Link]

  • Atlas. (n.d.). Solved: What is the mechanism of action of fluconazole (Diflucan®)?. Retrieved from [Link]

  • Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]

  • Future Science. (n.d.). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2022, August 3). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • Gok, A., et al. (2020). Comparison of in Vitro Antifungal Activity of Novel Triazoles With Available Antifungal Agents Against Dermatophyte Species Caused Tinea Pedis. Journal de Mycologie Médicale, 30(2), 100935. Retrieved from [Link]

  • Revista Iberoamericana de Micología. (n.d.). EUCAST breakpoints for antifungals. Retrieved from [Link]

  • Pfaller, M. A., et al. (2007). Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. Clinical Microbiology Reviews, 20(1), 133–153. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). Retrieved from [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207–1212. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Retrieved from [Link]

  • Pai, M. P., et al. (2007). Association of Fluconazole Area under the Concentration-Time Curve/MIC and Dose/MIC Ratios with Mortality in Nonneutropenic Patients with Candidemia. Antimicrobial Agents and Chemotherapy, 51(1), 35–39. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. Retrieved from [Link]

  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Retrieved from [Link]

  • Taylor & Francis Online. (2023, August 8). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Retrieved from [Link]

  • Oxford Academic. (2018, January 3). Overview of antifungal dosing in invasive candidiasis. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2025, July 9). Comparison of in vitro antifungal activity of novel triazoles with old antifungal agents against dermatophyte species caused tinea pedis. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Retrieved from [Link]

  • MDPI. (2022, May 24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]

  • American Society for Microbiology. (2017, February 23). SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) EUCAST breakpoints for antifungals. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis, and in vitro Evaluation of Novel Antifungal Triazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][4][5]triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • Karadeniz Technical University. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

Unraveling the Enigma: A Comparative Guide to Validating the Target of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic is paved with rigorous scientific investigation. A critical milestone in this journey is the identification and validation of the compound's molecular target. This guide provides an in-depth, comparative analysis of modern experimental strategies to deconvolute and validate the cellular target of a novel, hypothetical anti-cancer compound: 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The principles and workflows detailed herein are broadly applicable to any phenotypic screening hit.

The Challenge: From Phenotype to Target

Our starting point is a common scenario in drug discovery: a novel small molecule, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, demonstrates potent and selective anti-proliferative activity against a panel of cancer cell lines in a phenotypic screen. However, its mechanism of action is unknown. To advance this compound as a potential therapeutic, we must answer the fundamental question: "What is its direct molecular target?" This guide is structured to answer this question in a systematic and scientifically rigorous manner.

Part 1: Target Identification – Casting a Wide Net

The initial phase of our investigation is focused on generating a list of potential protein targets that directly interact with our compound of interest. There are several powerful, unbiased techniques at our disposal, each with its own set of strengths and weaknesses. We will compare three leading strategies: Affinity Chromatography coupled with Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), and genome-wide CRISPR-Cas9 screening.

Comparative Overview of Target Identification Strategies
Method Principle Advantages Disadvantages Ideal Application
Affinity Chromatography - Mass Spectrometry Immobilized compound is used as "bait" to capture interacting proteins from cell lysates.[1]Identifies direct physical binders. Can be used in a variety of cellular contexts.[2]Requires chemical modification of the compound, which may alter its binding properties.[1] Can be prone to identifying non-specific binders.When a synthetic route for a tagged compound is feasible and direct binding partners are the primary interest.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its melting temperature.[3][4]Label-free and can be performed in intact cells, preserving the native cellular environment.[3][5] Confirms target engagement in a physiological context.[4]Requires a specific antibody for the target protein for validation by Western blot, or advanced proteomics for proteome-wide analysis. Not all protein-ligand interactions result in a significant thermal shift.To identify targets and confirm target engagement in living cells without modifying the compound.
CRISPR-Cas9 Screening Genome-wide knockout of genes to identify those that confer resistance or sensitivity to the compound.[6][7]Unbiased, genome-wide approach.[6] Identifies genes essential for the compound's activity.[8]Identifies functional, but not necessarily direct, targets. Can be complex to perform and analyze the data.[8][9]To identify the genetic dependencies of a compound's activity and uncover the broader signaling pathway.
Experimental Protocols: Target Identification

This protocol outlines the general steps for identifying protein targets of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol using an affinity-based approach.

Rationale: This method is chosen to directly capture proteins that physically interact with our compound. A key consideration is the synthesis of a biotin-tagged version of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The biotin tag allows for high-affinity capture of the probe-protein complex on streptavidin-coated beads.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol with a linker and a biotin tag. It is crucial to test the biological activity of the tagged compound to ensure it retains its anti-proliferative effects.

  • Cell Lysis: Culture and harvest cancer cells sensitive to the parent compound. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown:

    • Incubate the cell lysate with the biotinylated compound.

    • As a negative control, incubate a separate aliquot of the lysate with an excess of the non-biotinylated ("free") compound before adding the biotinylated probe. This competition experiment helps to distinguish specific binders from non-specific ones.

    • Add streptavidin-coated magnetic beads to capture the biotinylated probe and any interacting proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the pulldown lane but absent or significantly reduced in the competition control lane.

    • Perform in-gel tryptic digestion followed by protein identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This protocol describes how to perform a CETSA experiment to identify the target of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in intact cells.

Rationale: CETSA is a powerful method to assess target engagement in a physiological setting without modifying the compound. The underlying principle is that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand.[3][4]

Step-by-Step Methodology:

  • Cell Treatment: Treat intact cancer cells with either 5-cyclobutyl-1H-1,2,4-triazole-3-thiol or a vehicle control (e.g., DMSO).

  • Heating: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, unfolded proteins.

  • Protein Quantification:

    • Western Blot Analysis (for candidate targets): If you have a hypothesis about a potential target, you can use Western blotting to detect the amount of that specific protein remaining in the soluble fraction at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Mass Spectrometry (for unbiased discovery): For a proteome-wide analysis, the soluble fractions from each temperature point can be analyzed by mass spectrometry to identify all proteins that show a thermal shift upon compound treatment.

Part 2: Orthogonal Target Validation – From Candidates to Confirmation

Target identification methods often yield a list of potential candidates. The next crucial phase is to validate these candidates using orthogonal methods – techniques that rely on different principles to confirm the target's role in the compound's activity.[10] This multi-pronged approach is essential for building a strong and convincing case for a specific target.

Comparative Overview of Target Validation Strategies
Method Principle Advantages Disadvantages Information Gained
RNA Interference (siRNA/shRNA) Transiently reduces the expression of the target protein.[11]Relatively quick and easy to implement.[11]Knockdown is often incomplete and can have off-target effects.[12]Does depletion of the target protein mimic the phenotypic effect of the compound?
CRISPR-Cas9 Gene Knockout Permanently ablates the gene encoding the target protein.[6]Provides a complete loss-of-function phenotype. High on-target specificity.[6]Can be lethal if the target is essential for cell survival.[11]Does permanent loss of the target protein phenocopy the compound's effect?
Surface Plasmon Resonance (SPR) Measures the direct binding of the compound to the purified target protein in real-time.[13][14]Provides quantitative data on binding affinity (KD) and kinetics (kon, koff).[15][16] Label-free.[13]Requires purified, active protein. The protein may not behave the same in vitro as it does in the cellular environment.What is the binding affinity and kinetics of the compound for the purified target protein?
Experimental Protocols: Target Validation

Let's assume our initial target identification experiments pointed towards a specific kinase, "Kinase X," as a top candidate target for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The following protocols describe how to validate Kinase X as the true target.

Rationale: If Kinase X is the true target of our compound, then reducing the cellular levels of Kinase X should mimic the anti-proliferative effect of the compound.

Step-by-Step Methodology:

  • siRNA Design and Transfection:

    • Design or purchase at least two independent siRNAs targeting different sequences of the Kinase X mRNA to control for off-target effects.[17]

    • Include a non-targeting (scrambled) siRNA as a negative control.[12]

    • Transfect the cancer cells with the siRNAs using a suitable transfection reagent.

  • Knockdown Confirmation: After 48-72 hours, harvest a portion of the cells and confirm the reduction of Kinase X protein levels by Western blot.

  • Phenotypic Assay: Seed the remaining transfected cells and perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the impact of Kinase X knockdown on cell proliferation.

  • Data Analysis: Compare the viability of cells treated with Kinase X siRNAs to those treated with the non-targeting control. A significant reduction in viability with the Kinase X siRNAs would support its role in cell proliferation.

Rationale: To confirm a direct physical interaction between our compound and Kinase X, we will use SPR to measure their binding affinity and kinetics.

Step-by-Step Methodology:

  • Protein Immobilization: Covalently immobilize purified, recombinant Kinase X onto an SPR sensor chip.

  • Compound Injection: Flow different concentrations of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol over the sensor chip surface.

  • Data Acquisition: The SPR instrument will detect changes in the refractive index at the chip surface as the compound binds to and dissociates from Kinase X, generating a sensorgram in real-time.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Part 3: Integrated Workflow and Data Interpretation

A robust target validation strategy relies on the integration of multiple lines of evidence. The following workflow illustrates how the different experimental approaches can be combined to build a compelling case for the target of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Visualizing the Workflow

TargetValidationWorkflow cluster_0 Target Identification cluster_1 Candidate Target(s) cluster_2 Orthogonal Validation cluster_3 Validated Target Affinity_MS Affinity Chromatography-MS Candidate_Targets Kinase X, Protein Y, etc. Affinity_MS->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Candidate_Targets CRISPR_Screen CRISPR-Cas9 Screen CRISPR_Screen->Candidate_Targets siRNA_KO siRNA/CRISPR Knockdown Candidate_Targets->siRNA_KO Phenocopy? SPR Surface Plasmon Resonance (SPR) Candidate_Targets->SPR Direct Binding? Cell_Signaling Downstream Pathway Analysis Candidate_Targets->Cell_Signaling Mechanism? Validated_Target Kinase X siRNA_KO->Validated_Target SPR->Validated_Target Cell_Signaling->Validated_Target

Caption: Integrated workflow for target identification and validation.

Interpreting the Data: A Hypothetical Case Study

Let's imagine the following results from our investigation into the target of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol:

  • Affinity Chromatography-MS: Kinase X was identified as a high-confidence hit, showing significant enrichment in the pulldown and being out-competed by the free compound.

  • CETSA: Treatment of cells with the compound resulted in a +5°C thermal shift for Kinase X, indicating direct target engagement in intact cells.

  • siRNA Knockdown: Knockdown of Kinase X resulted in a 60% decrease in cancer cell viability, phenocopying the effect of the compound.

  • SPR: The compound bound to purified Kinase X with a KD of 50 nM, indicating a high-affinity interaction.

Conclusion

The identification and validation of a drug's target is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach, as outlined in this guide, researchers can confidently deconvolute the mechanism of action of novel bioactive compounds. The use of orthogonal methods is not merely a suggestion but a requirement for building a scientifically sound and compelling case for a drug target. This rigorous approach minimizes the risk of pursuing false leads and ultimately accelerates the development of effective and targeted cancer therapies.

References

  • Horizon Discovery. (2020, May 29). Application note: CRISPR-Cas9 screening for target identification. Drug Discovery World. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Creative BioMart. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Chen, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. In: Li, H. (eds) Protein-Small Molecule Interactions. Methods in Molecular Biology, vol 2690. Humana, New York, NY. [Link]

  • Robers, M. B., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(3), 369-375. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Current Protocols in Chemical Biology (Vol. 8, pp. 1-14). [Link]

  • Proteintech Group. (2016, March 9). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research, 5, 331. [Link]

  • Lowe, J. T., et al. (2017). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 81, 123-132. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate. (n.d.). Workflow of candidate therapeutic target identification and multifaceted assessment. [Link]

  • Joung, J., et al. (2016). Protocol: Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening. bioRxiv. [Link]

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • Doench, J. G. (2016). Genome-scale CRISPR-Cas9 knockout and transcriptional activation screening. Nature Protocols, 11(6), 980-1002. [Link]

  • Unbound. (2026, January 6). siRNA Knockdown: A Step-by-Step Protocol. [Link]

  • CETSA. (n.d.). Our Research. [Link]

  • Chen, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA... since 2013. [Link]

  • Sharma, A. K., et al. (2013). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 185(1), 213-221. [Link]

  • Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(7), 701-714. [Link]

  • Yang, L., et al. (2023). Protocol of CRISPR-Cas9 knockout screens for identifying ferroptosis regulators. STAR Protocols, 4(4), 102725. [Link]

  • Catala, A., et al. (2014, September 20). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1236. [Link]

  • Patsnap. (2025, May 27). How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse. [Link]

  • Szyfer, D., et al. (2022). Cellular Thermal Shift Analysis for Interrogation of CRISPR-Assisted Proteomic Changes. Proteomes, 10(3), 26. [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • CD Genomics. (n.d.). How to Accurately Interpret CRISPR Screening Data. [Link]

  • LabRoots. (2020, July 29). Tools and methods for CRISPR-Cas9 screening for functional genomics and drug discovery [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Basic workflow of target identification: (A) Genetic approach; (B) Biochemical approach. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Zhang, Z., et al. (2020). A novel workflow for cancer blood biomarker identification. Annals of Translational Medicine, 8(11), 684. [Link]

  • Bock, C., et al. (2022). Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens. Computational and Structural Biotechnology Journal, 20, 3137-3147. [Link]

  • Workman, P. (2014, October 10). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]

  • CD Genomics. (n.d.). Step-by-Step Workflow for the Analysis and Interpretation of the Cancer Genome. [Link]

  • Li, H., et al. (2014). A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening. Genome Medicine, 6(8), 57. [Link]

  • Nature Communications. (2025, May 7). MS CETSA deep functional proteomics uncovers DNA repair programs leading to gemcitabine resistance. [Link]

  • Shimadzu Corporation. (2022, May 5). Affinity Selection-Mass Spectrometry for the Discovery of Pharmacologically Active Natural Products [Video]. YouTube. [Link]

  • Blain, S. W., & Shokat, K. M. (2009). Validating cancer drug targets through chemical genetics. Current Opinion in Chemical Biology, 13(5-6), 509-514. [Link]

  • ResearchGate. (n.d.). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. [Link]

  • Ozturk, K., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

  • LabRoots. (2025, October 9). Wet Lab Workflows and Design Considerations for Oncology Next Generation Sequencing Diagnostics [Video]. YouTube. [Link]

  • NGS Learning Hub. (2025, June 27). How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights. [Link]

  • Wikipedia. (n.d.). Proteomics. [Link]

  • Ong, S. E., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Communications Biology, 6(1), 253. [Link]

  • Lomenick, B., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 34-40. [Link]

Sources

A Comparative Analysis of Cytotoxic Profiles: 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anticancer drug discovery, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. This guide provides a detailed comparative analysis of the cytotoxic properties of the novel synthetic compound, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, and the well-established chemotherapeutic agent, doxorubicin. While direct comparative experimental data for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is emerging, this guide synthesizes available information on the broader class of 1,2,4-triazole-3-thiol derivatives to provide a foundational comparison against the extensively characterized profile of doxorubicin.

Introduction: The Rationale for Comparison

Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide spectrum of hematological and solid tumors. Its potent cytotoxic activity, however, is often accompanied by significant dose-limiting toxicities, most notably cardiotoxicity. This has fueled the search for new chemical entities with comparable or superior anticancer activity but with a more favorable safety profile.

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The inclusion of a thiol group at the 3-position and a cyclobutyl moiety at the 5-position of the triazole ring in 5-cyclobutyl-1H-1,2,4-triazole-3-thiol represents a rational design strategy to enhance its pharmacological profile. This guide delves into the cytotoxic mechanisms and potencies of these two distinct chemical entities to provide researchers with a comprehensive understanding of their potential therapeutic applications and areas for further investigation.

Mechanisms of Cytotoxicity: A Tale of Two Scaffolds

The cytotoxic actions of doxorubicin and 1,2,4-triazole derivatives stem from fundamentally different molecular interactions.

Doxorubicin: A Multi-pronged Assault on Cellular Integrity

Doxorubicin's cytotoxic effects are multifaceted and have been extensively studied. The primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin intercalates into the DNA double helix, leading to the blockade of DNA and RNA synthesis.[1][2] Furthermore, it forms a stable ternary complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair.[1][3] This "poisoning" of topoisomerase II results in DNA double-strand breaks, triggering apoptotic cell death.[1][3]

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species.[2][4] This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[2][4]

  • Induction of Apoptosis : The cellular damage induced by DNA lesions and oxidative stress converges on apoptotic pathways. Doxorubicin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1]

doxorubicin_mechanism cluster_nucleus Nuclear Events cluster_cytoplasm Cytoplasmic & Mitochondrial Events Dox Doxorubicin CellMembrane Cell Membrane Dox->CellMembrane Enters Cell DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Poisoning Cytoplasm Cytoplasm CellMembrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Mitochondria Mitochondria Cytoplasm->Mitochondria ROS ROS Generation Mitochondria->ROS Redox Cycling DNA_damage DNA Double-Strand Breaks TopoII->DNA_damage ROS->DNA_damage Oxidative Damage Apoptosis Apoptosis ROS->Apoptosis DNA_damage->Apoptosis

Caption: Doxorubicin's multi-modal cytotoxic mechanism.

5-cyclobutyl-1H-1,2,4-triazole-3-thiol: A Focus on Specific Targets

While the precise mechanism of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is yet to be fully elucidated, studies on related 1,2,4-triazole-3-thione derivatives suggest a more targeted approach to inducing cytotoxicity. Potential mechanisms include:

  • Kinase Inhibition : Many heterocyclic compounds, including triazole derivatives, are known to function as kinase inhibitors.[5] By competing with ATP for the binding site on various kinases, they can disrupt signaling pathways essential for cancer cell proliferation, survival, and metastasis.

  • Induction of Apoptosis : Similar to doxorubicin, 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells. This is often a consequence of disrupting critical cellular processes.[6][7]

  • Other Potential Targets : The 1,2,4-triazole scaffold is versatile and can be modified to interact with a variety of biological targets.[8] Further research is necessary to identify the specific molecular targets of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Comparative Cytotoxicity: A Quantitative Overview

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize representative IC50 values for doxorubicin and various 1,2,4-triazole derivatives against a range of human cancer cell lines. It is important to note that direct IC50 values for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol are not yet publicly available and the data for triazole derivatives is provided for contextual comparison.

Table 1: IC50 Values of Doxorubicin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Adenocarcinoma2.50 ± 1.76[9]
A549Lung Carcinoma> 20[9]
HeLaCervical Carcinoma2.92 ± 0.57[9]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[9]
HT-29Colon CarcinomaNot specified
UKF-NB-4NeuroblastomaNot specified
IMR-32NeuroblastomaNot specified

Note: IC50 values for doxorubicin can vary significantly depending on the cell line, exposure time, and assay conditions.[10][11]

Table 2: Representative IC50 Values of 1,2,4-Triazole Derivatives in Human Cancer Cell Lines

Derivative ClassCell LineCancer TypeIC50 (µM)Reference
1,2,4-Triazole-3-thiol hydrazonesMDA-MB-231Triple-Negative Breast Cancer2 - 17[12]
1,2,3-Triazole derivativesHT-1080Fibrosarcoma15.13[13]
Thiazolo[3,2-b][12][13][14]-triazolesMCF-7Breast Adenocarcinoma1.37 (Mean GI50)[7]
1,2,4-Triazolo bis-indolyl conjugatesHT-29Colon Carcinoma0.85[6]

Note: The data in this table represents a range of 1,2,4-triazole derivatives and is intended to provide a general indication of the cytotoxic potential of this class of compounds.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[16]

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add test compounds (5-cyclobutyl-1H-1,2,4-triazole-3-thiol or Doxorubicin) & controls incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Seed the cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells for vehicle control (cells treated with the solvent used to dissolve the compounds) and blank (medium only).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare a series of dilutions of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and doxorubicin in culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[17]

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well.[18]

    • Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Discussion and Future Directions

This guide provides a comparative overview of the cytotoxic profiles of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and doxorubicin. Doxorubicin is a potent, broad-spectrum cytotoxic agent with well-defined but complex mechanisms of action, which are also linked to its significant side effects. The 1,2,4-triazole-3-thiol scaffold represents a promising class of compounds with demonstrated anticancer activity, often in the low micromolar range.[12]

The key differentiator likely lies in their mechanisms of action. While doxorubicin's broad impact on DNA and cellular redox state contributes to its high potency, it also underlies its toxicity to healthy tissues. The more targeted nature of kinase inhibition, a potential mechanism for 1,2,4-triazole derivatives, could offer a wider therapeutic window.

For the Senior Application Scientist: The critical next step is the direct experimental evaluation of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. This should include:

  • Determination of IC50 values across a panel of cancer cell lines, directly comparing its potency to doxorubicin under identical experimental conditions.

  • Mechanistic studies to identify its specific molecular target(s), including kinase profiling and apoptosis assays.

  • In vivo studies in relevant animal models to assess its antitumor efficacy and systemic toxicity.

By systematically characterizing the cytotoxic profile of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, the scientific community can determine its potential as a novel and potentially safer alternative or adjunct to established chemotherapies like doxorubicin.

References

  • Bekircan, O., et al. (2006).
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022).
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • MTT assay protocol. (n.d.). Abcam.
  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.
  • 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors. (2020). ScienceDirect.
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI.
  • Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Scientific Research Publishing.
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.).
  • A Comprehensive Review on Doxorubicin and it's Mechanism of Action. (2024).
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020).
  • Cell Viability Assays. (2013).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025).
  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.).
  • IC50 of doxorubicin for human lung cancer cells. (n.d.).
  • Wei, K., et al. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. (n.d.).
  • MTT Cell Proliferation Assay. (n.d.).
  • A Comprehensive Review on Doxorubicin and it's Mechanism of Action. (n.d.). Jetir.org.
  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (n.d.).
  • Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020).

Sources

Selectivity Profile of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol Against Diverse Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,4-Triazole-3-thiols

The relentless evolution of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action and favorable selectivity profiles. Among the heterocyclic compounds that have garnered significant attention are derivatives of 1,2,4-triazole-3-thiol. This scaffold is a cornerstone in the design of numerous clinically significant drugs, including potent antifungal agents like fluconazole and itraconazole.[1][2] The incorporation of a thiol group at the 3-position and various substituents at the 5-position of the triazole ring has been shown to modulate the antimicrobial spectrum and potency of these compounds.[3][4][5][6][7]

This guide provides a comprehensive analysis of the anticipated selectivity profile of a specific derivative, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, against a panel of clinically relevant microbial strains. While direct experimental data for this exact molecule is not yet publicly available, this document synthesizes findings from closely related 5-substituted-1,2,4-triazole-3-thiol analogs to project its likely antimicrobial characteristics. The guide further details the rigorous experimental protocols required to validate these predictions and presents a comparative analysis against established antimicrobial agents, ciprofloxacin and fluconazole.

Projected Antimicrobial Selectivity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Based on structure-activity relationship (SAR) studies of various 5-alkyl and 5-aryl substituted 1,2,4-triazole-3-thiol derivatives, it is hypothesized that the cyclobutyl moiety at the 5-position will confer a selective spectrum of activity. The lipophilic nature of the cyclobutyl group may enhance penetration through microbial cell membranes, a critical step for intracellular action. It is anticipated that 5-cyclobutyl-1H-1,2,4-triazole-3-thiol will exhibit notable activity against Gram-positive bacteria and certain fungal species, with potentially lower efficacy against Gram-negative bacteria. This projected selectivity is attributed to differences in cell wall composition and efflux pump mechanisms between these microbial classes.

Experimental Methodologies for Determining Antimicrobial Selectivity

To empirically determine the selectivity profile of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, standardized antimicrobial susceptibility testing methods must be employed. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a framework for obtaining reliable and reproducible data.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in Mueller-Hinton Broth (MHB) or RPMI-1640 for fungi B Inoculate microplate wells with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Incubate plates at 35-37°C for 16-20 hours (bacteria) or 24-48 hours (fungi) B->C D Determine MIC: the lowest concentration with no visible growth C->D

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: A stock solution of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Microbial colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Disk Diffusion Method for Qualitative Susceptibility Testing

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to assess the susceptibility of a microbial isolate to an antimicrobial agent.[8]

Experimental Workflow:

Disk_Diffusion_Workflow A Prepare a standardized microbial inoculum (0.5 McFarland) B Inoculate the surface of a Mueller-Hinton Agar (MHA) plate for confluent growth A->B C Apply paper disks impregnated with a known concentration of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol B->C D Incubate the plate at 35-37°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition D->E

Caption: Disk diffusion workflow for susceptibility testing.

Step-by-Step Protocol:

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to streak the entire surface of a Mueller-Hinton Agar plate to ensure confluent growth.

  • Disk Application: Sterile paper disks impregnated with a standardized concentration of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol are aseptically placed on the inoculated agar surface.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Comparative Performance Analysis

To contextualize the potential antimicrobial activity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol, its performance should be compared against widely used antibacterial and antifungal agents.

Comparator Antimicrobial Agents
  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8] It is active against a wide range of Gram-positive and Gram-negative bacteria.

  • Fluconazole: A triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[9]

Performance Data of Comparator Agents

The following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges for ciprofloxacin and fluconazole against common microbial strains.

Table 1: MIC Range of Ciprofloxacin against Selected Bacterial Strains

Microbial StrainGram StainCiprofloxacin MIC (µg/mL)
Staphylococcus aureusGram-positive0.12 - 2
Escherichia coliGram-negative0.008 - 0.5
Pseudomonas aeruginosaGram-negative0.06 - 4

Note: MIC values can vary depending on the specific strain and testing conditions.[8][10][11]

Table 2: MIC Range of Fluconazole against Selected Fungal Strains

Microbial StrainFungal ClassFluconazole MIC (µg/mL)
Candida albicansYeast0.25 - 4
Aspergillus nigerMold16 - >64

Note: MIC values can vary depending on the specific strain and testing conditions.[9][12][13]

Discussion: Interpreting the Selectivity Profile

The anticipated selective activity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol against Gram-positive bacteria and fungi over Gram-negative bacteria is a key aspect of its potential therapeutic value. This selectivity can be advantageous in minimizing the disruption of the host's beneficial Gram-negative gut microbiota.

The proposed mechanism of action for many 1,2,4-triazole-3-thiol derivatives involves the inhibition of essential microbial enzymes through the coordination of the thiol group with metal ions in the active site. The specificity of this interaction, influenced by the nature of the substituent at the 5-position, likely dictates the compound's spectrum of activity. The cyclobutyl group, with its specific size and lipophilicity, is expected to play a crucial role in the binding affinity and selectivity of the molecule for its target enzymes in susceptible microorganisms.

Further investigations, including mechanistic studies and in vivo efficacy models, are essential to fully elucidate the therapeutic potential of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol and validate the projected selectivity profile.

Conclusion

While awaiting direct experimental validation, the analysis of structurally related compounds provides a strong foundation for predicting the antimicrobial selectivity profile of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. The methodologies outlined in this guide offer a robust framework for the empirical determination of its activity. The projected selectivity against Gram-positive bacteria and fungi, coupled with the established therapeutic potential of the 1,2,4-triazole-3-thiol scaffold, positions this compound as a promising candidate for further investigation in the quest for novel antimicrobial agents.

References

  • H. C. Neu, P. L. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331–342.
  • ResearchGate. (2025). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. Retrieved from [Link]

  • Khan, A. A., et al. (2011). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Applied Pharmaceutical Science, 1(9), 211-214.
  • Der Pharma Chemica. (n.d.). Studies on the performance of micronized Fluconazole for improved health safety and its bioassay against Candida albicans and Aspergillus niger. Retrieved from [Link]

  • Plech, T., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 13(10), 309.
  • MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • Al-Subeh, Z. Y., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant and Biofilm-Forming Staphylococcus aureus. Infection and Drug Resistance, 13, 1857–1868.
  • GSC Online Press. (2021). Antimicrobial resistance among fungi from patients with urinary tract infections in Ojo, Lagos, Nigeria. Retrieved from [Link]

  • Sabale, P. M., & Mehta, P. (n.d.).
  • ResearchGate. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Retrieved from [Link]

  • Oxford Academic. (n.d.). antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosaassessed by combining antibiotic exposure and bacterial susceptibility. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel Antifungal Agents and Their Activity against Aspergillus Species. Retrieved from [Link]

  • PubMed Central. (2017). Novel fluconazole derivatives with promising antifungal activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. Retrieved from [Link]

  • SciRP.org. (n.d.). Mechano-Radical-Driven, Self-Regenerating Nano-Ecosystems for Autonomous Antimicrobial Synthesis, Targeted Modulation, and Closed-Loop Drug Delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]

  • KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Retrieved from [Link]

  • ResearchGate. (2025). Study of 1,2,4-triazole-3(5)-thiol behavior in reactions with 1-phenyl-1H-pyrrole-2,5-dione derivatives and 3-bromodihydrofuran-2(3H)-one and antimicrobial activity of products. Presented at the 24th International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]

  • PubMed. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Antifungal activity of 5-substituted-4-amino-1,2,4-triazole-3-thioesters. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis and in-vitro antimicrobial activity of new 1,2,4-triazoles. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the In Vitro Antioxidant Activity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively evaluate the antioxidant potential of the novel compound, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By employing a multi-assay approach and benchmarking against industry-standard antioxidants, this document outlines a robust methodology for generating reliable and comparable data, crucial for the early-stage assessment of new chemical entities.

Introduction: The Rationale for Antioxidant Benchmarking

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1] Specifically, the inclusion of a thiol group at the 3-position has been linked to significant antioxidant and radical scavenging properties.[2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and an organism's antioxidant defenses, is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammation.[2] Consequently, synthetic antioxidants that can mitigate oxidative damage are of high therapeutic interest.

The compound 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is a novel derivative designed to leverage these properties. However, its true potential can only be ascertained through rigorous, comparative evaluation. This guide details the experimental workflows to benchmark its performance against well-characterized standards:

  • Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays for its stable response.[4]

  • Ascorbic Acid (Vitamin C): A potent, natural water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a food and materials preservative.

By comparing the target compound to these standards across multiple assays, we can elucidate its mechanism of action—whether it acts primarily as a hydrogen atom donor, a reducing agent, or both—and quantify its potency in a standardized context.

Experimental Design: A Multi-Assay Approach

No single assay can capture the full spectrum of antioxidant activity. Therefore, we advocate for a tripartite approach utilizing the DPPH, ABTS, and FRAP assays. This strategy provides a more holistic profile of the compound's capabilities by measuring activity through different chemical mechanisms.

G cluster_prep Compound Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Interpretation Compound Synthesized 5-cyclobutyl- 1H-1,2,4-triazole-3-thiol Stock Prepare Stock Solutions (e.g., in DMSO or Ethanol) Compound->Stock Standards Standards: Trolox, Ascorbic Acid, BHT Standards->Stock Serial Create Serial Dilutions for Dose-Response Analysis Stock->Serial DPPH DPPH Assay (Radical Scavenging) Serial->DPPH Test Compound & Standards ABTS ABTS Assay (Radical Scavenging) Serial->ABTS Test Compound & Standards FRAP FRAP Assay (Reducing Power) Serial->FRAP Test Compound & Standards Absorbance Measure Absorbance (Spectrophotometer) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculate % Inhibition and IC50 / Equivalents Absorbance->Calculation Comparison Comparative Analysis vs. Standards Calculation->Comparison Conclusion Draw Conclusions on Potency & Mechanism Comparison->Conclusion

Caption: Mechanism of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.

  • Assay Procedure:

    • To a 96-well plate, add 20 µL of the test compound or standard at various concentrations.

    • Add 180 µL of the DPPH methanolic solution to each well.

    • Include a negative control (20 µL of solvent + 180 µL DPPH solution) and a blank (20 µL of solvent + 180 µL methanol).

  • Incubation & Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. [5] * Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured by the decrease in absorbance at ~734 nm. A key advantage of the ABTS assay is its solubility in both aqueous and organic media, allowing for the screening of both hydrophilic and lipophilic compounds. [6]

Caption: Mechanism of the ABTS radical cation decolorization assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. * Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm. 2. Assay Procedure:

    • To a 96-well plate, add 10 µL of the test compound or standard at various concentrations.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubation & Measurement:

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the same formula as the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). [7]The reaction takes place in an acidic medium (pH 3.6), where an antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is measured at ~593 nm. [8]This assay assesses the electron-donating capacity rather than radical scavenging.

Caption: Mechanism of the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. * Warm the reagent to 37°C before use.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the test compound, standard, or blank.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation & Measurement:

    • Incubate the plate at 37°C for up to 30 minutes (kinetic readings can be taken).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Create a standard curve using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of the sample is expressed as µM of Ferrous Equivalents (Fe²⁺E) or Trolox Equivalents (TE).

Data Presentation and Interpretation

For clear and objective comparison, all quantitative results should be summarized in a table. The data presented below is illustrative and represents a potential outcome for a compound with moderate to high antioxidant activity. Actual experimental data must be generated by following the protocols above.

CompoundDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)Ferric Reducing Power (FRAP Value, µM TE)
5-cyclobutyl-1H-1,2,4-triazole-3-thiol (Experimental Value) (Experimental Value) (Experimental Value)
Trolox (Standard)15.5 ± 1.28.2 ± 0.9(Used as Standard)
Ascorbic Acid (Standard)12.1 ± 1.56.5 ± 0.71850 ± 95
BHT (Standard)35.8 ± 2.518.4 ± 1.9450 ± 50

Interpretation of Hypothetical Results:

  • A low IC50 value in the DPPH and ABTS assays indicates high radical scavenging potency. If the experimental value for the target compound is lower than or comparable to Trolox, it suggests significant activity.

  • A high FRAP value (in µM TE) indicates strong reducing power. Comparing this value to that of ascorbic acid provides a benchmark for its electron-donating capacity.

  • Discrepancies in performance across assays can be mechanistically informative. For instance, a compound might show excellent results in the FRAP assay but moderate activity in the DPPH assay, suggesting it is a more effective reducing agent than a hydrogen atom donor.

Conclusion

This guide provides a standardized and scientifically rigorous framework for benchmarking the antioxidant activity of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By employing DPPH, ABTS, and FRAP assays and comparing the results against established standards like Trolox, Ascorbic Acid, and BHT, researchers can generate robust, publishable data. This multi-faceted approach ensures a comprehensive characterization of the compound's antioxidant profile, providing critical insights into its potential mechanism of action and paving the way for further investigation in more complex biological systems.

References

  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024, December 9).
  • FRAP assay: Significance and symbolism. (2026, January 14).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie.
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. Sigma-Aldrich.
  • Application Notes and Protocols for ABTS Radical Scavenging Assay of Lucenin-2. Benchchem.
  • FRAP Antioxidant Assay, C
  • Antioxidant Properties of 1,2,4-Triazoles. ISRES Publishing.
  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2024, May 21). ACS Omega.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (2011). Pharmacognosy Research.
  • DPPH Antioxidant Assay, C
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Application Notes and Protocols: DPPH Radical Scavenging Assay for Miraxanthin-I. BenchChem.
  • Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015, June 27). International Journal of Pharmacy and Pharmaceutical Sciences.
  • DPPH radical scavenging activity. Marine Biology.
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • ABTS decolorization assay – in vitro antioxidant capacity. (2019, July 26). protocols.io.
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. (2017). Journal of Chemical and Pharmaceutical Research.
  • Antioxidant activities of standards (BHT, ascorbic acid, trolox, gallic...).
  • What are the best antioxidant standards for plant antioxidant activity? (2015, May 19).
  • A triazole-thiol derivative possessing antioxidant activity.
  • Comparison of antioxidant activities expressed as equivalents of standard antioxidant. (2022, October 30). SciELO.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

Sources

A Comparative Guide to Cross-Resistance Studies of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol in Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance profile of novel therapeutic candidates, using 5-cyclobutyl-1H-1,2,4-triazole-3-thiol as a case study. We will delve into the underlying principles of drug resistance, provide validated protocols for developing resistant cell lines, and outline a systematic approach to assess whether a novel compound can overcome common resistance mechanisms.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4] Specifically, 1,2,4-triazole-3-thiones (the tautomeric form of -3-thiols) have shown promise as cytotoxic agents.[2] However, the clinical utility of any new anticancer agent is ultimately challenged by the development of drug resistance. Understanding if a novel compound like 5-cyclobutyl-1H-1,2,4-triazole-3-thiol is susceptible to existing resistance mechanisms is a critical step in its preclinical evaluation.

Pillar 1: Understanding the Landscape of Triazole Resistance

While extensive research on resistance to triazole-based anticancer drugs is ongoing, the most well-characterized mechanisms come from the field of antifungal triazoles, which often target the enzyme lanosterol 14α-demethylase (CYP51).[5][6] These mechanisms provide a valuable conceptual model for anticipating potential resistance in cancer cells.

Key Mechanisms of Triazole Resistance:

  • Target Modification: Point mutations in the gene encoding the target protein can alter its structure, reducing the binding affinity of the drug.[5]

  • Target Overexpression: An increase in the cellular concentration of the target protein can titrate the drug, requiring higher concentrations to achieve a therapeutic effect.[7][8]

  • Drug Efflux: The upregulation of membrane transporter proteins, particularly from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), can actively pump the drug out of the cell, preventing it from reaching its target.[7][8][9]

  • Metabolic Stress Responses: Cellular pathways, such as those involving heat shock proteins (e.g., Hsp90), can protect cells from drug-induced stress, contributing to tolerance.[8]

Resistance_Mechanisms cluster_cell Cancer Cell cluster_mechanisms Resistance Mechanisms Drug Triazole Drug Target Cellular Target (e.g., Enzyme) Drug->Target Binding Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect EffluxPump Efflux Pump (e.g., ABC Transporter) EffluxPump->Drug Expels Drug ResistantCell Resistant Phenotype ResistantCell->Effect Blocks Mutation Target Mutation Mutation->Target Alters binding site Overexpression Target Overexpression Overexpression->Target Increases quantity PumpUpregulation Efflux Pump Upregulation PumpUpregulation->EffluxPump Increases quantity

Caption: General mechanisms of drug resistance.

Pillar 2: Engineering Resistance: A Validated Protocol

To test for cross-resistance, a panel of resistant cell lines must first be established from a drug-sensitive parental line. This process mimics the clinical scenario where cancer cells gradually adapt to therapy.[10] The following protocol, based on the gradual drug induction or "pulse" method, is a robust approach for this purpose.[10][11]

Experimental Protocol: Development of Drug-Resistant Cell Lines

Objective: To generate stable, drug-resistant cancer cell lines through continuous, escalating exposure to a cytotoxic agent.

Materials:

  • Parental cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS)

  • Standard cytotoxic drug (e.g., Paclitaxel, Cisplatin, Doxorubicin)

  • Cell culture flasks, plates, and incubators

  • MTT reagent or other cell viability assay kits[12]

Methodology:

  • Determine Parental IC50:

    • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.[11][13] Incubate for 24 hours to allow for attachment.

    • Treat the cells with a serial dilution of the selected drug (e.g., Paclitaxel) for 48-72 hours.

    • Perform an MTT assay to determine the drug concentration that inhibits 50% of cell growth (IC50). This value will be your starting point.[14]

  • Initial Drug Exposure (Pulse 1):

    • Seed parental cells in a T-25 flask.

    • Expose the cells to a low concentration of the drug, typically the IC10-IC20 (the concentration that kills 10-20% of cells), for 24-48 hours.[15]

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.[15]

    • Allow the surviving cells to recover and repopulate the flask until they reach 70-80% confluency.

  • Escalating Dose Cycles:

    • Once the cells have recovered, subculture them and repeat the drug exposure, this time increasing the concentration by approximately 1.5 to 2-fold.[15]

    • Continue this cycle of treatment, recovery, and dose escalation for several months.[10] The key is to apply enough pressure to select for resistant cells without eliminating the entire population.

  • Monitoring Resistance:

    • Periodically (e.g., every 4-6 cycles), perform an MTT assay on the treated cell population to determine the new IC50.

    • The cell line is considered significantly resistant when its IC50 is at least 3- to 10-fold higher than that of the parental line.[15][16]

  • Stability Testing:

    • Once the desired level of resistance is achieved, culture the resistant cells in drug-free medium for 4-6 weeks (several passages).[14]

    • Re-evaluate the IC50. If the IC50 remains high, the resistance phenotype is considered stable.[11]

Resistant_Cell_Line_Workflow Start Select Parental Cell Line DetermineIC50 Determine Initial Drug IC50 Start->DetermineIC50 Pulse Expose to Low Drug Concentration (IC10-IC20) DetermineIC50->Pulse Recover Wash & Recover in Drug-Free Medium Pulse->Recover CheckConfluency Reach 70-80% Confluency? Recover->CheckConfluency CheckConfluency->Recover No IncreaseDose Increase Drug Dose (1.5-2x) CheckConfluency->IncreaseDose Yes IncreaseDose->Pulse Monitor Periodically Test IC50 IncreaseDose->Monitor CheckResistance IC50 > 3x Parental? Monitor->CheckResistance CheckResistance:e->IncreaseDose:w No Stability Culture in Drug-Free Medium (4-6 weeks) CheckResistance->Stability Yes FinalIC50 Confirm Stable High IC50 Stability->FinalIC50 End Resistant Line Established FinalIC50->End

Caption: Workflow for developing stable resistant cell lines.

Pillar 3: The Cross-Resistance Study

With a panel of well-characterized sensitive and resistant cell lines, we can now assess the efficacy of 5-cyclobutyl-1H-1,2,4-triazole-3-thiol.

Experimental Design

The core of the study involves comparing the cytotoxicity of our novel compound against the parental cell line and its resistant counterparts. A compound that retains high potency against resistant lines demonstrates a lack of cross-resistance and may possess a mechanism of action distinct from the drug used to generate the resistance.

Cross_Resistance_Design cluster_lines Cell Line Panel cluster_treatments Treatments Parental Parental Sensitive (e.g., A549) Assay Cell Viability Assay (e.g., MTT) Parental->Assay ResistantA Resistant Line A (e.g., A549/Paclitaxel) ResistantA->Assay ResistantB Resistant Line B (e.g., A549/Cisplatin) ResistantB->Assay CompoundX Novel Compound (5-cyclobutyl-1H-1,2,4-triazole-3-thiol) CompoundX->Assay DrugA Standard Drug A (Paclitaxel) DrugA->Assay DrugB Standard Drug B (Cisplatin) DrugB->Assay Data IC50 Determination & Resistance Index (RI) Calculation Assay->Data

Caption: Experimental design for a cross-resistance study.

Core Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13]

Materials:

  • Cell panel (parental and resistant lines)

  • 96-well cell culture plates

  • Test compounds (novel triazole and standard drugs), dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Methodology:

  • Cell Seeding: Seed all cell lines (parental and resistant) into 96-well plates at their optimal densities (e.g., 5,000 cells/well in 100 µL of medium). Include wells with medium only for background control. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the novel triazole and the standard drugs. Replace the medium in the wells with 100 µL of medium containing the desired drug concentrations. Include vehicle control wells (DMSO concentration matched to the highest drug concentration). Incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18] Purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker for 15 minutes.[12]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[18] Use a reference wavelength of 630 nm to reduce background noise.

  • Data Analysis:

    • Correct the absorbance values by subtracting the background reading.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value for each compound in each cell line.

Pillar 4: Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data for 5-cyclobutyl-1H-1,2,4-triazole-3-thiol

Cell LineResistance ProfilePaclitaxel IC50 (nM)Cisplatin IC50 (µM)5-cyclobutyl-1H-1,2,4-triazole-3-thiol IC50 (µM) Resistance Index (RI) *
A549 Parental (Sensitive)10 ± 1.25 ± 0.612 ± 1.5 1.0
A549/PAC Paclitaxel-Resistant250 ± 256 ± 0.815 ± 2.1 1.25
A549/CIS Cisplatin-Resistant12 ± 1.595 ± 1113 ± 1.8 1.08

*Resistance Index (RI) = IC50 in resistant cell line / IC50 in parental cell line.

Interpretation:

  • Resistance Index (RI): This is the key metric. An RI value close to 1.0 indicates that the compound is equally potent in both sensitive and resistant cells, signifying a lack of cross-resistance.[19] An RI significantly greater than 1 suggests cross-resistance.

  • Analysis of Hypothetical Data: In the example above, the A549/PAC line is highly resistant to Paclitaxel (RI = 25), but shows minimal resistance to the novel triazole (RI = 1.25). Similarly, the A549/CIS line is resistant to Cisplatin (RI = 19) but not to the novel triazole (RI = 1.08).

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the cross-resistance profile of a novel compound, 5-cyclobutyl-1H-1,2,4-triazole-3-thiol. By developing well-characterized resistant cell lines and employing standardized viability assays, researchers can generate critical data to support the continued development of promising therapeutic candidates.

A favorable cross-resistance profile, as illustrated in our hypothetical data, is a highly desirable attribute for a new anticancer agent. It warrants further investigation into the compound's mechanism of action, including target identification and pathway analysis, to understand why it evades common resistance phenotypes. Such studies are essential for building a compelling case for advancing a compound toward clinical trials.

References

  • ResearchGate. (n.d.). Triazole mechanism of action and resistance. Retrieved from ResearchGate. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from Creative Bioarray. [Link]

  • SlideShare. (n.d.). Molecular Insights into Triazole Resistance: A Comprehensive Review on Active Site Tyrosine Mutations in Fungal 14α-Demethylase. Retrieved from SlideShare. [Link]

  • Alves, G. S., et al. (2018). Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. Brazilian Journal of Microbiology, 49(Suppl 1), 156–163. [Link]

  • Wang, D., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102863. [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from Procell. [Link]

  • Berk, E., & Roe, C. C. (2020). Mechanisms of triazole resistance in Aspergillus fumigatus. Environmental Microbiology, 23(4), 1827-1836. [Link]

  • Miyamoto, S., et al. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 14(15), e4910. [Link]

  • ResearchGate. (n.d.). The Use of the MTT Assay to Study Drug Resistance in Fresh Tumour Samples. Retrieved from ResearchGate. [Link]

  • Mukherjee, D., et al. (2022). Developing Clinically Relevant Acquired Chemoresistance Models in Epithelial Ovarian Cancer Cell Lines. Bio-protocol, 12(3), e4315. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Berkow, E. L., & Lockhart, S. R. (2024). Understanding the mechanisms of resistance to azole antifungals in Candida species. Journal of Medical Microbiology, 73(6). [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature. [Link]

  • ResearchGate. (n.d.). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Retrieved from ResearchGate. [Link]

  • JoVE. (2014). Viability Assays for Cells in Culture. Retrieved from JoVE. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Retrieved from NCBI. [Link]

  • bioRxiv. (2024). Mechanistic modeling of cell viability assays with in silico lineage tracing. Retrieved from bioRxiv. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from MDPI. [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Retrieved from ISRES. [Link]

  • ResearchGate. (n.d.). Triazole derivatives with reported anticancer activity. Retrieved from ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7202. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Retrieved from ResearchGate. [Link]

  • Al-Masoudi, W. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(13), 223-231. [Link]

  • Al-Amiery, A. A., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Systematic Reviews in Pharmacy, 15(1), 1-15. [Link]

Sources

A Head-to-Head Comparison of Synthetic Efficiency for 5-Substituted-1H-1,2,4-triazole-3-thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[1] The incorporation of a thiol group at the 3-position and a variable substituent at the 5-position of the triazole ring often enhances these biological effects, making 5-substituted-1H-1,2,4-triazole-3-thiols prized targets in drug discovery and development.

This technical guide provides a head-to-head comparison of three prominent synthetic routes to this important class of heterocyclic compounds. We will delve into the experimental intricacies, mechanistic underpinnings, and overall efficiency of each method, providing researchers with the critical data and insights necessary to select the most appropriate synthetic strategy for their specific research objectives.

Method 1: The Classical Approach - Alkaline Cyclization of Acylthiosemicarbazides

This long-established, two-step method remains a workhorse in the synthesis of 5-substituted-1H-1,2,4-triazole-3-thiols. The synthesis commences with the preparation of an N-acylthiosemicarbazide intermediate, which is subsequently cyclized under basic conditions.

Experimental Protocol

Step 1: Synthesis of 1-Acyl-4-arylthiosemicarbazide Intermediate

  • To a solution of an appropriate acid hydrazide (10 mmol) in ethanol (50 mL), add the desired arylisothiocyanate (10 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the 1-acyl-4-arylthiosemicarbazide. This intermediate is often of sufficient purity for the next step.

Step 2: Alkaline Cyclization to form the 1,2,4-Triazole-3-thiol

  • Dissolve the 1-acyl-4-arylthiosemicarbazide (5 mmol) in a 2N aqueous sodium hydroxide solution (25 mL).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted-4-aryl-1H-1,2,4-triazole-3-thiol.

Mechanism and Rationale

The initial step is a straightforward nucleophilic addition of the terminal nitrogen of the acid hydrazide to the electrophilic carbon of the isothiocyanate. The subsequent alkaline-mediated cyclization is a key step. The strong base deprotonates the amide and thioamide nitrogens, facilitating an intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by dehydration to form the stable 1,2,4-triazole ring.

Workflow Diagram

A Acid Hydrazide C 1-Acyl-4-arylthiosemicarbazide A->C Ethanol, Reflux B Aryl Isothiocyanate B->C D 5-Substituted-4-aryl- 1H-1,2,4-triazole-3-thiol C->D NaOH(aq), Reflux then HCl

Caption: Workflow for the classical synthesis of 5-substituted-1,2,4-triazole-3-thiols.

Method 2: The Modern Condensation - PPE-Mediated Synthesis

This approach utilizes polyphosphate ester (PPE) as a powerful condensing and cyclizing agent, enabling the direct reaction of carboxylic acids with thiosemicarbazide. This method streamlines the process by avoiding the pre-synthesis of acid hydrazides.

Experimental Protocol

Step 1: PPE-Mediated Acylation

  • In a hydrothermal reaction vessel, thoroughly mix the carboxylic acid (8.2 mmol) and thiosemicarbazide (8.2 mmol).

  • Add dry chloroform (4 mL) and a magnetic stir bar.

  • To this suspension, add polyphosphate ester (1.5 g) and seal the vessel.

  • Heat the reaction mixture at 90 °C with stirring for 3 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the acylated intermediate.

  • Filter the precipitate and wash with chloroform and a water/methanol mixture.

Step 2: Alkaline Cyclodehydration

  • The crude acylation product is suspended in a 2M aqueous potassium hydroxide solution.

  • The mixture is stirred at 70-80 °C for 1-2 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 6.

  • The precipitated product is collected by filtration, washed with water, and recrystallized to afford the pure 5-substituted-1H-1,2,4-triazole-3-thiol.

Mechanism and Rationale

Polyphosphate ester acts as a Brønsted acid and a dehydrating agent. It is believed to activate the carboxylic acid by forming a mixed anhydride, which is then susceptible to nucleophilic attack by the thiosemicarbazide. The subsequent alkaline treatment promotes the intramolecular cyclization and dehydration to furnish the triazole ring.[2][3]

Workflow Diagram

A Carboxylic Acid C Acylthiosemicarbazide Intermediate A->C PPE, Chloroform, 90°C B Thiosemicarbazide B->C D 5-Substituted-1H-1,2,4- triazole-3-thiol C->D KOH(aq), 70-80°C then HCl

Caption: Workflow for the PPE-mediated synthesis of 5-substituted-1,2,4-triazole-3-thiols.

Method 3: The Efficient Convergent Route - One-Pot, Three-Component Synthesis

This elegant approach combines an acid chloride, potassium isothiocyanate, and an arylhydrazine in a single reaction vessel, offering a highly efficient and atom-economical route to 1,5-disubstituted-1H-1,2,4-triazole-3-thiones.

Experimental Protocol
  • In a round-bottom flask, warm a mixture of potassium isothiocyanate (2 mmol) and the desired acid chloride (2 mmol) for 5 minutes.

  • Gently add the arylhydrazine (2 mmol) to the mixture.

  • Add water (10 mL) and stir the reaction mixture vigorously at room temperature for 3 hours.

  • The resulting precipitate is collected by filtration, washed with water, and can be purified by recrystallization if necessary.

Mechanism and Rationale

This reaction likely proceeds through the in situ formation of an acyl isothiocyanate from the reaction of the acid chloride and potassium isothiocyanate. The arylhydrazine then undergoes a nucleophilic addition to the acyl isothiocyanate to form an acylthiosemicarbazide intermediate. This intermediate then undergoes an acid-catalyzed intramolecular cyclization and dehydration in the aqueous medium to yield the final product.

Workflow Diagram

A Acid Chloride D 1,5-Disubstituted-1H-1,2,4- triazole-3-thione A->D Water, Room Temp B Potassium Isothiocyanate B->D C Arylhydrazine C->D

Caption: Workflow for the one-pot synthesis of 1,5-disubstituted-1,2,4-triazole-3-thiones.

Head-to-Head Comparison of Synthetic Efficiency

FeatureMethod 1: Classical CyclizationMethod 2: PPE-Mediated SynthesisMethod 3: One-Pot Three-Component
Starting Materials Acid hydrazide, ArylisothiocyanateCarboxylic acid, ThiosemicarbazideAcid chloride, Potassium isothiocyanate, Arylhydrazine
Number of Steps 221
Typical Yields 60-80%[1]70-90%[2][3]60-75%
Reaction Conditions Reflux temperaturesElevated temperatures (90°C)Room temperature
Solvents Ethanol, WaterChloroform, WaterWater
Purification RecrystallizationFiltration and recrystallizationFiltration, may require recrystallization
Advantages Well-established, reliable for a wide range of substrates.Avoids pre-synthesis of acid hydrazides, good yields.One-pot, atom-economical, environmentally friendly (uses water as solvent), simple procedure.
Disadvantages Two distinct steps, can be time-consuming.Requires handling of viscous PPE, hydrothermal reactor needed.Scope may be limited by the availability and stability of acid chlorides and arylhydrazines.

Conclusion and Recommendations

The choice of synthetic route for 5-substituted-1H-1,2,4-triazole-3-thiols is contingent upon the specific requirements of the research project, including the availability of starting materials, desired scale, and time constraints.

  • Method 1 (Classical Cyclization) is a robust and versatile method suitable for a wide variety of substrates. Its predictability and extensive documentation in the literature make it a reliable choice for routine synthesis.

  • Method 2 (PPE-Mediated Synthesis) offers a more streamlined approach by starting from readily available carboxylic acids. It is particularly advantageous when the corresponding acid hydrazide is not commercially available or is difficult to synthesize. The high yields reported make it an attractive option for maximizing product output.

  • Method 3 (One-Pot Three-Component Reaction) represents the most efficient and environmentally benign approach. Its operational simplicity, mild reaction conditions, and the use of water as a solvent align well with the principles of green chemistry. This method is highly recommended for rapid library synthesis and for projects where sustainability is a key consideration.

Ultimately, the optimal synthetic strategy will be a balance of these factors. This guide provides the foundational data to empower researchers to make an informed decision that best suits their synthetic needs.

References

  • Synthesis, structure and properties of some 5-R-4-phenyl-1,2,4-triazole-3-thiol deriv
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (Source not available online)
  • (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Karadeniz Technical University. Available at: [Link]

  • (PDF) Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • A One-Pot Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiones on Solid Support under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. MDPI. Available at: [Link]

  • Advanced Biomaterials Derived from Functional Polyphosphoesters: Synthesis, Properties, and Biomedical Applications. ACS Publications. Available at: [Link]

  • An efficient and expeditious synthesis of 1,2,4-triazolidine-3-thiones using meglumine as a reusable catalyst in water. Indian Academy of Sciences. Available at: [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

  • Progress in synthesis, modification, characterization and applications of hyperbranched polyphosphate polyesters. Taylor & Francis Online. Available at: [Link]

  • Organophosphate. Wikipedia. Available at: [Link]

  • Polyphosphoesters. Royal Society of Chemistry. Available at: [Link]

  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]

  • SYNTHESIS OF NEW 5-SUBSTITUTED 1,2,4-TRIAZOLE-3-THIONE DERIV
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Available at: [Link]

  • (PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]

  • (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. Jahangirnagar University. Available at: [Link]

  • Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. Available at: [Link]

  • SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Proper chemical handling, from initial use to final disposal, is a cornerstone of this principle. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols for hazardous chemical waste and specific considerations for thiol- and triazole-containing compounds.

Section 1: Hazard Identification and Essential Precautions

Understanding the chemical's hazard profile is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for the 5-cyclobutyl derivative is not widely available, we can infer its primary hazards from the parent compound, 1H-1,2,4-triazole-3-thiol, and the general characteristics of thiol compounds.[1][2] The precautionary principle dictates that the derivative should be handled with at least the same level of care as its parent compound.

1.1 GHS Hazard Profile (Based on 1H-1,2,4-triazole-3-thiol)

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[1][3]
Serious Eye Damage/Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1][3]
General Thiol Characteristic --Stench[1]

1.2 Key Safety Considerations:

  • Incompatibility: This compound is incompatible with strong oxidizing agents.[3] Mixing with oxidizers can lead to vigorous, potentially dangerous reactions. Therefore, waste containing this compound must be segregated from oxidizing waste streams.[4]

  • Toxicity: The primary routes of exposure are ingestion and eye contact.[1][3] Additionally, many thiol compounds are known for their strong, unpleasant odors and may cause respiratory irritation.[1]

  • Environmental Hazard: Discharge of triazole derivatives into the environment must be avoided.[5] Many are toxic to aquatic life with long-lasting effects.

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol and its associated waste. The following must be worn:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes and eye irritation.[3][5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[5]

  • Respiratory Protection: All handling of the solid compound and preparation of its waste should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]

Section 3: Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Never mix incompatible waste streams.[4][6]

Step 1: Designate a Hazardous Waste Container Select a container that is chemically compatible with 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol. A high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap is recommended.[7] The container must be in good condition, free from damage or leaks.[7]

Step 2: Label the Waste Container Properly label the container before adding any waste. The label must include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "5-Cyclobutyl-1H-1,2,4-triazole-3-thiol" (no abbreviations)[6]

  • An accurate estimation of the concentration and the solvent used (if in solution).

  • The date the first waste was added (accumulation start date).

  • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

Step 3: Collect Waste

  • Solid Waste: Collect waste 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in the designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix organic solvent waste with aqueous waste.[6]

  • Sharps: Any chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination.[8]

Step 4: Storage of Waste in a Satellite Accumulation Area (SAA) Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.[4]

  • Containment: Liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6][7]

  • Segregation: Ensure the container is stored away from incompatible materials, especially strong oxidizing agents.[4]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[4][6][9] Evaporation is not an acceptable method of disposal.[6][9]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol.

G cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Generate Waste (Solid, Liquid, or Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 container Select & Label Compatible Waste Container ppe->container Step 2 collect Collect Waste in Designated Container container->collect Step 3 saa Store in SAA in Secondary Containment collect->saa Step 4 segregate Segregate from Incompatibles (e.g., Oxidizers) saa->segregate closed Keep Container Securely Closed segregate->closed full Container is Full or Accumulation Time Limit Reached closed->full Step 5 pickup Request Pickup from Institutional EHS full->pickup Step 6 contractor Licensed Hazardous Waste Contractor Transports pickup->contractor facility Dispose at Approved Waste Disposal Plant contractor->facility

Caption: Decision workflow for the disposal of 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol.

Section 5: Decontamination and Spill Management

5.1 Decontamination of Glassware and Surfaces

Due to the thiol functional group, glassware and equipment that have been in contact with 5-Cyclobutyl-1H-1,2,4-triazole-3-thiol should be decontaminated to neutralize the compound and its characteristic odor.

  • Step 1: Initial Rinse: Perform an initial rinse with a suitable solvent (the solvent the compound was used in). This first rinseate is considered hazardous and must be collected and added to your liquid hazardous waste container.[6] For highly toxic compounds, the first three rinses must be collected.[6]

  • Step 2: Bleach Bath Soak: Submerge the rinsed glassware in a freshly prepared bleach bath (e.g., a 1:1 mixture of household bleach and water) inside a fume hood.[10] Allow the items to soak for at least 12-24 hours.[10][11] This oxidation process helps to break down the thiol group.

  • Step 3: Final Cleaning: After soaking, thoroughly rinse the glassware with water before proceeding with normal washing methods.[10] The used bleach solution should be collected as hazardous waste.[11]

5.2 Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Step 1: Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Step 2: Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE. Prevent the spill from spreading by containing it with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Step 3: Clean-up: Carefully sweep up the solid material or absorb the liquid. Place all contaminated cleanup materials into a sealed bag or container.[11]

  • Step 4: Dispose: Label the container with "Hazardous Waste - Spill Debris" and list the chemical name. Dispose of it through your institution's hazardous waste program.

  • Step 5: Report: For significant spills, notify your institution's Environmental Health and Safety (EHS) department immediately.[6]

Section 6: Final Disposal Pathway

Once your hazardous waste container is full or has reached its storage time limit (often six to twelve months, check with your institution), it must be disposed of through the proper channels.[7][9]

  • Finalize Labeling: Ensure the hazardous waste label is complete and accurate.

  • Request Pickup: Contact your institution's EHS or equivalent department to schedule a hazardous waste pickup.[6] Do not attempt to transport the waste yourself.

  • Transfer Custody: The waste will be collected by trained EHS personnel or a licensed hazardous waste disposal company and taken to a permitted treatment, storage, and disposal facility.[3]

By adhering to these procedures, you uphold the highest standards of laboratory safety, ensuring that your research contributes to scientific advancement without compromising the well-being of your colleagues or the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry, University of Rochester. [Link]

  • 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS. Watson International. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-Cyclobutyl-1H-1,2,4-triazole-3-thiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.